molecular formula C15H12IN3OS B193220 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide CAS No. 885126-34-1

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Cat. No.: B193220
CAS No.: 885126-34-1
M. Wt: 409.2 g/mol
InChI Key: VHZLHFNNNDGPLF-UHFFFAOYSA-N
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Description

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C15H12IN3OS and its molecular weight is 409.2 g/mol. The purity is usually > 95%.
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Properties

IUPAC Name

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZLHFNNNDGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470338
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885126-34-1
Record name 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. While direct biological activity data for this specific molecule is limited in public literature, its critical role as a precursor necessitates a thorough understanding of its chemical characteristics and synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its synthesis, physicochemical properties, and the biological context derived from its relationship with Axitinib.

Introduction: A Pivotal Intermediate in Cancer Therapy

This compound (CAS No. 885126-34-1) is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a late-stage intermediate in the manufacturing process of Axitinib (N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide), a medication approved for the treatment of advanced renal cell carcinoma.[3][4][5] Axitinib functions as a multi-targeted tyrosine kinase inhibitor, with high potency against vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis.[4]

Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a comprehensive understanding of the properties and synthesis of key intermediates like this compound is paramount for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy. This guide delves into the core chemical and physical properties of this intermediate, outlines a common synthetic route, and discusses its implicit biological relevance through the lens of Axitinib's mechanism of action.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, purification, and reaction optimization. These properties have been compiled from various public databases and are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₂IN₃OSPubChem[1]
Molecular Weight 409.2 g/mol PubChem[1]
CAS Number 885126-34-1PubChem[1]
IUPAC Name 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamidePubChem[1]
XLogP3 3.6 - 4.07PubChem, Echemi[1][2]
Polar Surface Area (PSA) 83.1 ŲPubChem[1]
Density (Predicted) 1.80 ± 0.1 g/cm³Echemi[2]
Appearance Pale yellow crystalline solidGoogle Patents[6]

These parameters suggest a molecule with moderate lipophilicity and a significant polar surface area, which are important considerations for solvent selection during synthesis and purification.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is well-documented in patent literature. A common approach involves the iodination of a precursor molecule, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Synthetic Pathway Overview

A representative synthetic scheme is outlined below. The initial step involves the coupling of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide. The resulting intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is then subjected to iodination to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Iodination 6_iodo_indazole 6-Iodo-1H-indazole coupling Coupling Reaction (e.g., with Cu(II) acetate) 6_iodo_indazole->coupling 2_mercapto 2-Mercapto-N- methylbenzamide 2_mercapto->coupling intermediate 2-((1H-indazol-6-yl)thio)- N-methylbenzamide coupling->intermediate iodination Iodination (e.g., I₂, K₂CO₃ in DMF) intermediate->iodination final_product 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide iodination->final_product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on procedures described in the patent literature and should be adapted and optimized for specific laboratory conditions.[6][7]

Step 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

  • To a reaction vessel under a nitrogen atmosphere, add N-methylpyrrolidone (NMP), 6-iodo-1H-indazole, and a suitable base such as potassium carbonate.

  • Add a copper (II) acetate hydrate catalyst.

  • Heat the mixture to approximately 80°C.

  • In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, with gentle heating if necessary.

  • Add the 2-mercapto-N-methylbenzamide solution to the reaction mixture.

  • Increase the temperature to around 105°C and stir for 1-2 hours until the reaction is complete, as monitored by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, the intermediate can be isolated or used directly in the next step.

Step 2: Iodination to this compound

  • Cool the reaction mixture containing 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

  • In a separate vessel, prepare a solution of iodine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Slowly add the iodine solution to the reaction mixture at a controlled temperature (e.g., 0°C).

  • Add a base, such as potassium carbonate, to the mixture.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, the product can be precipitated by the addition of water.

  • The crude product is then filtered, washed with water and a suitable organic solvent (e.g., acetone), and dried under vacuum to yield the final product as a pale yellow solid.[6]

Biological Context and Implied Mechanism of Action

While there is a lack of direct studies on the biological activity of this compound, its structural relationship to Axitinib provides a strong basis for understanding its potential biological context. Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, which are key components of the VEGF signaling pathway. This pathway is a critical regulator of angiogenesis.

The VEGF Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFRs) on the surface of endothelial cells initiates a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. In the context of cancer, tumors exploit this pathway to ensure a sufficient blood supply for their growth and dissemination.

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR-1, -2, -3) VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Cellular Responses Downstream->Cellular_Response Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Cellular_Response->Angiogenesis Axitinib Axitinib Axitinib->Dimerization Inhibits

Caption: The inhibitory effect of Axitinib on the VEGF signaling pathway.

By inhibiting the autophosphorylation of VEGFRs, Axitinib blocks these downstream signaling events, leading to an anti-angiogenic effect that can stifle tumor growth.[4] It is plausible that this compound, as a precursor, may possess some, albeit likely significantly weaker, inhibitory activity against these or other kinases. However, without empirical data, this remains speculative. The primary role of this molecule is as a synthetic building block rather than a biologically active agent itself.

Future Research and Conclusion

This compound is a compound of significant industrial importance due to its indispensable role in the synthesis of Axitinib. This guide has provided a detailed overview of its known physicochemical properties and a representative synthetic methodology.

The key area for future research lies in the full characterization of its biological and toxicological profile. While it is often treated as an impurity, a deeper understanding of its potential off-target effects, metabolic fate, and inherent toxicity is crucial for comprehensive risk assessment in the drug manufacturing process.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016108106A1 - An improved process for preparation of axitinib.
  • PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.

Sources

"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a complex heterocyclic molecule of significant interest in medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed synthetic methodologies. The primary focus is on its critical role as a penultimate intermediate in the manufacturing of Axitinib, a potent tyrosine kinase inhibitor used in oncology. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis, offering expert insights into the compound's synthesis, characterization, and application.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets through various non-covalent interactions. This has led to the development of indazole-based drugs for treating a spectrum of diseases, most notably cancer.

One of the most successful applications of the indazole scaffold is in the development of kinase inhibitors. Axitinib, a drug approved for the treatment of advanced renal cell carcinoma, features a substituted indazole core.[1] It functions by potently inhibiting vascular endothelial growth factor receptors (VEGFRs), thereby blocking tumor angiogenesis. The synthesis of such a complex molecule relies on a carefully designed sequence of reactions involving high-value, advanced intermediates. This compound stands out as a crucial intermediate in the established synthetic routes to Axitinib, making a thorough understanding of its chemistry essential for pharmaceutical manufacturing.[2]

Chemical Identity and Structure

The structural architecture of this compound combines three key moieties: a 3-iodo-1H-indazole core, a thioether linkage, and an N-methylbenzamide group. The iodine atom at the C3 position is particularly significant as it serves as a reactive handle for subsequent cross-coupling reactions, such as the Heck reaction used in the final step of Axitinib synthesis.[2]

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₂IN₃OS

  • CAS Number: 339229-71-3 (Note: CAS number may vary or be associated with related patents)

Physicochemical Properties

The key physicochemical properties of the compound are summarized in the table below. These values are calculated based on its chemical structure and are essential for understanding its solubility, stability, and handling characteristics in a laboratory or manufacturing setting.

PropertyValue
Molecular Weight 425.25 g/mol
Monoisotopic Mass 424.9746 g/mol
Topological Polar Surface Area (TPSA) 79.9 Ų
logP (Predicted) 4.2 - 4.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most documented pathway involves the strategic coupling of a pre-functionalized indazole ring with a benzamide derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the thioether bond. This identifies two primary synthons: a nucleophilic sulfur species on the indazole ring (or a related precursor) and an electrophilic benzamide derivative, or vice versa. The key challenge lies in the selective functionalization of the indazole core at both the C3 and C6 positions.

G Target This compound Disconnect1 C-S Bond (Thioether) Target->Disconnect1 Synthon1 3-Iodo-1H-indazole-6-thiol (Nucleophile) Disconnect1->Synthon1 Synthon2 2-Halogeno-N-methylbenzamide (Electrophile) Disconnect1->Synthon2 Precursor1 3,6-Diiodo-1H-indazole Synthon1->Precursor1 Alternative Precursor Precursor2 2-Mercapto-N-methylbenzamide Synthon2->Precursor2 Alternative Precursor

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

One efficient, documented route involves the reaction of 3,6-diiodo-1H-indazole with 2-mercapto-N-methylbenzamide .[2] This pathway is advantageous as it builds the desired thioether linkage and preserves the crucial C3-iodo group for the subsequent reaction step towards Axitinib.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A 6-Bromo-1H-indazole C 3,6-Diiodo-1H-indazole A->C Iodination (I₂, KOH) B 2-Chlorobenzoic acid D 2-Mercapto-N-methylbenzamide B->D 1. Thionyl Chloride 2. Methylamine 3. Thiolation E 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide C->E Nucleophilic Aromatic Substitution D->E

Caption: High-level synthetic workflow diagram.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and literature precedents.[2][3]

Step 1: Synthesis of 3,6-Diiodo-1H-indazole

  • Charge Reactor: To a solution of 6-bromo-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).

  • Iodination: Slowly add a solution of iodine (I₂, 1.5 equiv.) in DMF to the mixture at room temperature.

    • Causality: KOH acts as a base to deprotonate the indazole N-H and facilitate the electrophilic substitution of iodine at the electron-rich C3 position. The existing bromine at C6 is then substituted by iodine via a halogen exchange reaction, often driven by the choice of solvent and reaction conditions, to yield the di-iodinated product.

  • Work-up: Stir the reaction for 3-4 hours. Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Isolation: The resulting precipitate is filtered, washed with water, and dried to yield 3,6-diiodo-1H-indazole.

Step 2: Synthesis of this compound

  • Charge Reactor: In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 3,6-diiodo-1H-indazole (1.0 equiv.), 2-mercapto-N-methylbenzamide (1.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.

  • Coupling Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Causality: The base deprotonates the thiol group of 2-mercapto-N-methylbenzamide, forming a thiolate anion. This potent nucleophile then displaces the iodine atom at the C6 position of the indazole ring via a nucleophilic aromatic substitution (SNAr) reaction. The C6 position is more activated for this reaction than the C3 position in this context.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The crude product precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure target compound.

Application in Axitinib Synthesis

The sole, yet critical, application of this compound is its role as the direct precursor to Axitinib.[1][2] The final synthetic step is a palladium-catalyzed Heck reaction.

G A 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide C Axitinib A->C Pd Catalyst (e.g., Pd(OAc)₂) Base, Solvent (e.g., DMF) B 2-Vinylpyridine B->C

Caption: Final conversion step to the active pharmaceutical ingredient Axitinib.

In this transformation, the carbon-iodine bond at the C3 position of the indazole ring is coupled with the vinyl group of 2-vinylpyridine. This reaction stereoselectively forms the (E)-styryl linkage characteristic of the final Axitinib molecule. The choice of a palladium catalyst, ligand, base, and solvent is critical to ensure high yield and purity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is not merely a complex organic molecule but a pivotal component in the synthesis of the life-saving oncology drug, Axitinib. Its multi-step synthesis requires a deep understanding of heterocyclic chemistry, particularly the selective functionalization of the indazole scaffold. The strategic placement of the thioether linkage and the C3-iodo group exemplifies the elegant design required in modern pharmaceutical process chemistry. This guide has provided a detailed examination of its structure, synthesis, and critical industrial application, underscoring its importance to the field of drug development.

References

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

An In-depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS No. 885126-34-1): Synthesis, Characterization, and Critical Role in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a sophisticated heterocyclic compound that holds a position of significant importance in modern medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, its identity is intrinsically linked to the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2] This guide provides a comprehensive technical overview of this molecule, focusing on its chemical synthesis, purification, and its critical role as a key intermediate and process-related impurity in the manufacturing of Axitinib.[2][3] For researchers and professionals in drug development and process chemistry, a thorough understanding of this compound is essential for ensuring the quality, purity, and efficiency of Axitinib production.

Physicochemical Properties and Identification

A precise understanding of the fundamental properties of a synthetic intermediate is the bedrock of successful process development and quality control.

Table 1: Core Chemical and Physical Properties [4][5]

Property Value Source
CAS Number 885126-34-1 PubChem[4]
Molecular Formula C₁₅H₁₂IN₃OS PubChem[4]
Molecular Weight 409.2 g/mol PubChem[4]
IUPAC Name 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide PubChem[4]
Synonyms Axitinib Impurity 9, Axitinib Impurity 26, Axitinib Impurity F, Axitinib Impurity H CymitQuimica, Simson Pharma Limited, Echemi[1][5]
Calculated XLogP3 4.1 Echemi[5]
Polar Surface Area 83.1 Ų PubChem[4]

| Appearance | Pale yellow crystalline solid | WO2016108106A1[6] |

Synthesis Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the coupling of a mercaptobenzamide derivative with an indazole core, followed by a regioselective iodination. The causality behind this sequence is crucial: forming the thioether linkage first before iodination prevents unwanted side reactions and ensures the iodine is directed to the C3 position of the indazole ring, which is activated for electrophilic substitution.

The following diagram and protocol are synthesized from established patent literature, representing a robust and scalable approach.[6][7]

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Regioselective Iodination A 6-iodo-1H-indazole C Intermediate (Un-iodinated) A->C Cu(II) Acetate, K₂CO₃ 1-methyl-2-pyrrolidone (NMP) 105°C B 2-mercapto-N-methylbenzamide B->C E 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide C->E I₂ in NMP Quench with Ascorbic Acid D Iodine (I₂) D->E

Diagram 1: High-level synthesis workflow.

Detailed Synthesis Protocol

This protocol consolidates methodologies described in patent literature to provide a self-validating system for laboratory-scale synthesis.[6][7]

Materials:

  • 6-iodo-1H-indazole

  • 2-mercapto-N-methylbenzamide

  • Copper (II) acetate hydrate

  • Potassium carbonate (anhydrous)

  • 1-methyl-2-pyrrolidone (NMP, anhydrous)

  • Iodine (I₂)

  • Ascorbic acid

  • Methanol

  • Water (deionized)

  • Nitrogen gas supply

Step 1: Formation of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

  • Inert Atmosphere: Set up a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet. Purge the vessel thoroughly with nitrogen to establish an inert atmosphere. This is critical to prevent oxidation of the thiol and catalyst.

  • Initial Charge: To the vessel, add 1-methyl-2-pyrrolidone (NMP), 6-iodo-1H-indazole, potassium carbonate, and copper (II) acetate hydrate at ambient temperature (20-25°C).[7] The potassium carbonate acts as a base to deprotonate the thiol, forming the thiolate nucleophile, while copper acetate facilitates the coupling reaction.

  • Heating: Heat the mixture to 80°C with continuous stirring.

  • Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, gently heating to 60°C to ensure complete dissolution.[7]

  • Coupling Reaction: Slowly add the dissolved 2-mercapto-N-methylbenzamide solution to the reaction vessel containing the indazole mixture over approximately 15 minutes.[7]

  • Reaction Drive: Increase the temperature of the reaction mixture to 105°C and maintain for 90-120 minutes, monitoring the reaction progress by a suitable chromatographic method (e.g., HPLC).[6][7]

Step 2: Regioselective Iodination

  • Iodine Solution: Prepare a solution of iodine in NMP.

  • Iodination: Once the coupling reaction is complete, add the iodine solution to the reaction mixture at 105°C.[7] The electron-rich indazole ring undergoes electrophilic substitution, with the C3 position being the most reactive site.

  • Quenching: After completion of the iodination, cool the mixture and quench the reaction by adding a solution of ascorbic acid in water.[6] Ascorbic acid is a reducing agent that neutralizes any unreacted iodine.

  • Precipitation & Isolation: Heat the quenched mixture to 45-50°C, then add methanol to induce precipitation of the product. Stir for 2-3 hours as the mixture cools to maximize crystal formation.[6]

  • Filtration and Washing: Filter the precipitated solid. Wash the filter cake sequentially with water and then cold methanol to remove residual solvents and impurities.[6]

  • Drying: Dry the isolated solid under vacuum to yield this compound as a pale yellow crystalline solid.[6]

Purification Strategy

Achieving high purity (>99%) is paramount for its use in the subsequent synthesis of Axitinib. Recrystallization is the most effective and commonly cited method for purifying the crude product.[7]

Recrystallization Protocol
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot 1-methyl-2-pyrrolidone (approx. 105°C).[7] NMP is chosen for its high boiling point and ability to effectively dissolve the compound at elevated temperatures while having lower solubility at reduced temperatures.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the clear, hot solution to 0°C over several hours.[7] Slow cooling is essential for the formation of large, pure crystals, minimizing the occlusion of impurities.

  • Isolation: Filter the precipitated solid and wash with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified solid under vacuum. This process can elevate the purity from ~94% to >99% (as measured by HPLC).[7]

Role in Axitinib Synthesis and as a Critical Impurity

The primary value of this compound is its function as the penultimate intermediate in the synthesis of Axitinib. The iodine atom at the C3 position serves as a reactive handle for a subsequent palladium-catalyzed Heck or Suzuki coupling reaction with 2-vinylpyridine, which installs the final pyridinyl-ethenyl side chain of Axitinib.[6][7]

Axitinib_Synthesis A 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide C Axitinib A->C Heck Coupling (Pd(OAc)₂, Xantphos) NMP, 110-125°C B 2-vinylpyridine B->C

Diagram 2: Conversion to Axitinib via Heck Coupling.

As a process-related impurity, its presence in the final Axitinib drug substance must be strictly controlled.[2][3] Incomplete conversion during the final coupling step can lead to its carryover. Therefore, robust analytical methods (typically HPLC) are required to detect and quantify its levels, ensuring they remain below the thresholds specified by regulatory bodies like the ICH. Its non-iodinated precursor, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is also a known impurity.[2][8]

Biological Activity Context

There is a notable absence of public data regarding the specific biological targets and potency of this compound itself.[2] Its significance is derived from its structural relationship to Axitinib. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key mediators of angiogenesis.[2] While this intermediate shares the core indazole-thio-benzamide scaffold, it lacks the critical vinyl-pyridine moiety that engages with the kinase hinge region. It can be hypothesized that its biological activity, if any, would be significantly less potent than the parent drug. However, without empirical data, any discussion of its biological effects remains speculative. The primary focus for researchers should be on its control as a synthetic intermediate and potential impurity.[2]

Conclusion

This compound is a quintessential example of a non-pharmacologically active molecule that is nonetheless indispensable to the pharmaceutical industry. Its value lies in its carefully designed structure, which facilitates the efficient and regioselective synthesis of the life-saving oncology drug, Axitinib. A mastery of its synthesis, purification, and analytical control is fundamental for any scientist or engineer involved in the development and manufacturing of this important therapeutic agent. The protocols and insights provided in this guide serve as a foundational resource for achieving the high standards of quality and efficiency required in modern pharmaceutical production.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt. Retrieved from [7]

  • LookChem. (n.d.). Cas 319472-78-1,3,6-DIIODO (1H)INDAZOLE. Retrieved from [Link][9]

  • RXN Chemicals. (n.d.). Axitinib Impurity 9 Manufacturer Supplier. Retrieved from [Link][3]

  • Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib. Retrieved from [6]

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A Technical Guide to the Mechanism of Action of CFI-400945, a First-in-Class PLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, more commonly known as CFI-400945, is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a unique serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[2][3] Aberrant expression of PLK4 is a common feature in various human cancers and is often associated with poor prognosis.[1][4] CFI-400945 exerts its anti-tumor effects by disrupting the fidelity of mitosis. By inhibiting PLK4, the compound prevents proper centriole duplication, leading to the formation of defective mitotic spindles, cell cycle arrest, and ultimately, cancer cell death through mitotic catastrophe.[5][6] This guide provides a detailed examination of the biochemical and cellular mechanism of action of CFI-400945, summarizes its kinase selectivity, outlines key experimental protocols for its characterization, and discusses its therapeutic potential.

Introduction to PLK4 and its Role in Carcinogenesis

Polo-like kinases (PLKs) are a family of enzymes critical for cell cycle regulation.[1] PLK4 is the most structurally divergent member of this family and plays an indispensable role in the biogenesis of centrioles.[2][3] Centrioles are the core components of the centrosome, which functions as the primary microtubule-organizing center in animal cells, orchestrating the formation of the mitotic spindle.

The duplication of centrioles is a tightly controlled process, licensed to occur only once per cell cycle.[4] PLK4 initiates this process through its kinase activity, which is itself regulated by autophosphorylation and subsequent degradation to prevent over-duplication.[1] Dysregulation of PLK4, particularly its overexpression, leads to centrosome amplification—the presence of an abnormal number of centrosomes.[7] This condition is a hallmark of many cancers and is a major driver of chromosomal instability (CIN), which facilitates tumor evolution, heterogeneity, and drug resistance.[1][4] By targeting the master regulator of this process, CFI-400945 exploits a key vulnerability in cancer cells that have become dependent on aberrant PLK4 activity.

Biochemical Mechanism of Action

Direct ATP-Competitive Inhibition of PLK4

CFI-400945 functions as a selective, ATP-competitive kinase inhibitor.[1] It binds to the ATP-binding pocket of the PLK4 kinase domain, effectively blocking the enzyme's ability to phosphorylate its substrates.[8] This direct inhibition prevents the cascade of events necessary for the initiation of centriole duplication. In vitro enzymatic assays have demonstrated that CFI-400945 inhibits recombinant human PLK4 with high potency.[7]

Kinase Selectivity Profile

A critical attribute of a therapeutic kinase inhibitor is its selectivity. High selectivity minimizes off-target effects and associated toxicities. CFI-400945 exhibits remarkable selectivity for PLK4 over other members of the PLK family and a wide panel of other kinases.[5][7] This is attributed to the structurally divergent nature of PLK4 compared to other polo-like kinases.[5] While it potently inhibits PLK4 in the low nanomolar range, significantly higher concentrations are required to inhibit other kinases, indicating a favorable therapeutic window.[1][7]

Table 1: In Vitro Inhibitory Activity of CFI-400945 Against Key Kinases

Target KinaseIC50 (nM)Kᵢ (nM)Reference
PLK4 2.8 ± 1.4 0.26 [5][7]
PLK1>50,000N/A[5][7]
PLK2>50,000N/A[7]
PLK3>50,000N/A[7]
AURKB102N/A[7]
TRKA84 (EC50)N/A[7]
TRKB88 (EC50)N/A[7]
Tie2/TEK117 (EC50)N/A[7]
Note: IC50 is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant. EC50 is the half-maximal effective concentration in cell-based assays. N/A indicates data not available.

Cellular Mechanism of Action

The potent biochemical inhibition of PLK4 by CFI-400945 translates into distinct and catastrophic consequences for proliferating cancer cells.

Disruption of Centriole Duplication

The primary cellular effect of CFI-400945 is the dose-dependent disruption of centriole duplication.[1] At high concentrations, complete inhibition of PLK4 activity blocks the formation of new centrioles, leading to a gradual loss of centrosomes in daughter cells after successive divisions.[1][6]

Interestingly, a paradoxical effect is observed at lower concentrations. Partial inhibition of PLK4 is insufficient to block its activity but prevents the autophosphorylation-mediated degradation of the kinase.[6] This leads to an accumulation of PLK4 protein, resulting in centriole overduplication and amplification.[1][6] Both outcomes—centriole loss or amplification—are detrimental to the cell, leading to mitotic failure.

G cluster_0 Normal Cell Cycle cluster_1 CFI-400945 Treatment S_Phase S Phase G2_M G2/M Phase S_Phase->G2_M Mitosis Mitosis G2_M->Mitosis PLK4_node PLK4 Activity Centriole_Dup Centriole Duplication (1 -> 2 -> 4) PLK4_node->Centriole_Dup Initiates Bipolar_Spindle Bipolar Spindle Centriole_Dup->Bipolar_Spindle Enables Bipolar_Spindle->Mitosis Ensures Fidelity CFI CFI-400945 PLK4_inhibited PLK4 Inhibited CFI->PLK4_inhibited Inhibits Aberrant_Centrioles Aberrant Centriole Number (Loss or Amplification) PLK4_inhibited->Aberrant_Centrioles Causes Multipolar_Spindle Multipolar/Monopolar Spindle Formation Aberrant_Centrioles->Multipolar_Spindle Leads to Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Multipolar_Spindle->Mitotic_Catastrophe Triggers

Figure 1: Signaling pathway of CFI-400945 action. The inhibitor disrupts the normal PLK4-mediated centriole duplication cycle, leading to mitotic catastrophe.

Induction of Mitotic Defects and Cell Death

Cells entering mitosis with an incorrect number of centrosomes are unable to form a stable, bipolar mitotic spindle.[8] Instead, they form dysfunctional monopolar or multipolar spindles. This activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, cell death through a process known as mitotic catastrophe or apoptosis.[8][9] This mechanism of action is particularly effective against rapidly dividing cancer cells, which are more sensitive to mitotic stress than normal, non-proliferating cells.[3] In some cancer cell lines, treatment with CFI-400945 leads to cytokinesis failure, resulting in polyploidy (cells with more than two sets of chromosomes), which is also a lethal event.[5][6][9]

Key Experimental Methodologies

The mechanism of action of CFI-400945 has been elucidated through a series of biochemical and cell-based assays.

In Vitro PLK4 Kinase Assay

This assay directly measures the ability of CFI-400945 to inhibit the enzymatic activity of purified, recombinant PLK4. It is the foundational experiment for determining potency (IC50) and the mechanism of inhibition (e.g., ATP-competitive).

Generalized Protocol:

  • Reagent Preparation: A reaction buffer is prepared containing purified recombinant PLK4 enzyme, a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and γ-³²P-ATP (radioactive) or a system for non-radioactive detection (e.g., ADP-Glo™).[10]

  • Compound Dilution: CFI-400945 is serially diluted in DMSO to create a range of concentrations for testing.

  • Kinase Reaction: The PLK4 enzyme, substrate, and CFI-400945 dilutions are combined in a microplate well and incubated at a controlled temperature. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the reaction is stopped. The amount of phosphorylated substrate is quantified. In radioactive assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity. In luminescent assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.[10]

  • Data Analysis: The percentage of kinase inhibition is plotted against the CFI-400945 concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[11]

Immunofluorescence Protocol for Centriole Quantification

This cell-based imaging assay is crucial for visualizing and quantifying the direct cellular effect of CFI-400945 on centriole number.

G A 1. Seed Cells Seed cancer cells (e.g., U2OS, MDA-MB-231) on glass coverslips and allow to adhere. B 2. Drug Treatment Treat cells with vehicle (DMSO) or varying concentrations of CFI-400945 for 24-72 hours. A->B C 3. Fixation & Permeabilization Fix cells with cold methanol or paraformaldehyde. Permeabilize with Triton X-100 in PBS. B->C D 4. Blocking Incubate in blocking buffer (e.g., BSA in PBS) to reduce non-specific antibody binding. C->D E 5. Primary Antibody Staining Incubate with primary antibodies against centriole markers (e.g., anti-Centrin, anti-γ-tubulin) overnight at 4°C. D->E F 6. Secondary Antibody Staining Wash, then incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488/594) in the dark. E->F G 7. Counterstaining & Mounting Counterstain nuclei with DAPI. Mount coverslips on slides with anti-fade medium. F->G H 8. Imaging & Analysis Acquire Z-stack images on a high-resolution fluorescence microscope. Count centriole dots per cell to determine distribution. G->H

Figure 2: Experimental workflow for quantifying centriole number via immunofluorescence.

Detailed Steps:

  • Cell Culture: Plate a suitable cancer cell line (e.g., U2OS osteosarcoma cells, known for clear centrosome visualization) onto sterile glass coverslips in a multi-well plate and allow them to adhere.[7]

  • Treatment: Treat the cells with a dose range of CFI-400945 or a vehicle control (DMSO) for a defined period (e.g., 48 hours) to allow for progression through at least one cell cycle.

  • Fixation: Aspirate the media and fix the cells. A common method is incubation with ice-cold methanol for 10 minutes, which also permeabilizes the cells.[12]

  • Blocking: Wash the cells with PBS and incubate in a blocking solution (e.g., 1% BSA in PBS with 0.1% Triton X-100) for 1 hour to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the cells with a primary antibody targeting a core centriolar protein (e.g., rabbit anti-Centrin) overnight at 4°C in a humidified chamber.[14][15]

  • Washing and Secondary Antibody: Wash the cells extensively with PBS. Then, incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[15]

  • Mounting: Wash the cells again, counterstain the DNA with a nuclear stain like DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.[16]

  • Microscopy and Quantification: Image the cells using a fluorescence microscope. Centrioles will appear as distinct, bright dots. Manually or automatically count the number of centrioles per cell to assess the effect of the drug treatment.[14]

Preclinical Efficacy and Therapeutic Potential

CFI-400945 has demonstrated significant anti-tumor activity in various preclinical cancer models. It effectively inhibits the growth of a broad range of cancer cell lines, including those from breast, lung, and colon cancers.[5][6] Furthermore, intermittent oral dosing of CFI-400945 was well-tolerated and resulted in robust tumor growth inhibition and even regression in multiple mouse xenograft models.[5][17]

The compound has advanced into Phase 1 clinical trials for patients with advanced solid tumors and hematological malignancies like acute myeloid leukemia (AML).[18][19][20] These trials have established a recommended Phase 2 dose and have shown that the drug is generally well-tolerated, with neutropenia being a dose-limiting toxicity, consistent with its anti-mitotic mechanism.[18][21]

Conclusion and Future Directions

CFI-400945 (this compound) represents a novel and promising therapeutic strategy that targets a fundamental process in cell division. Its mechanism of action, centered on the potent and selective inhibition of PLK4, leads to centriole depletion or amplification, catastrophic mitotic errors, and selective death of cancer cells. The strong preclinical data and advancement into clinical trials underscore its potential as a new class of anti-cancer agent.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to PLK4 inhibition, such as tumors with specific genetic backgrounds (e.g., TP53 mutations or PTEN deficiency).[3][5] Additionally, exploring combination therapies, for instance with agents that also induce mitotic stress like radiation or taxanes, may reveal synergistic effects and provide more durable clinical responses.[8][14]

References

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  • Press, C., et al. (2019). Role for polo-like kinase 4 in mediation of cytokinesis. PNAS. Retrieved from [Link]

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  • Wainberg, Z. A., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(4), 318-324. [Link]

  • Yee, K., et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Haematologica. Retrieved from [Link]

  • Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC). (2020, October 19). Business Wire. Retrieved from [Link]

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  • A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. (n.d.). California's Stem Cell Agency. Retrieved from [Link]

  • Pellizzari, S. M. (2022). Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer. Electronic Thesis and Dissertation Repository. 8750. [Link]

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  • PLK4, a potential target against AML. (2023, December 7). Blood. American Society of Hematology. Retrieved from [Link]

  • Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Oncotarget. Retrieved from [Link]

  • Klena, N., et al. (2018). Isolation and Fluorescence Imaging for Single-particle Reconstruction of Chlamydomonas Centrioles. Journal of Visualized Experiments. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Investigation into JNK Pathway Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is principally recognized as a crucial synthetic intermediate in the manufacturing of Axitinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] While public-domain literature lacks direct characterization of its biological activity, its molecular architecture, specifically the indazole core, is a well-established pharmacophore in the field of kinase inhibition.[3] This guide posits a scientifically-grounded hypothesis that this compound possesses inhibitory activity against c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses. We provide a comprehensive framework for its investigation, from mechanistic rationale to detailed, actionable experimental protocols designed to validate its potential as a JNK pathway modulator.

Introduction: From Synthetic Intermediate to a Molecule of Interest

The journey of many therapeutic agents begins with complex multi-step syntheses. Within these pathways lie intermediate molecules, often overlooked but possessing latent biological potential. This compound is one such molecule.[4] Its primary identity is that of a precursor to Axitinib, a second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[5]

However, the indazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of protein kinases.[6][7][8] This chemical precedent compels a deeper investigation into the standalone biological profile of this intermediate. This whitepaper, therefore, moves beyond its role in synthesis to explore its potential as a kinase inhibitor. We have selected the c-Jun N-terminal kinase (JNK) signaling pathway as a primary investigative target due to its profound involvement in diseases where cellular stress and inflammation are paramount, such as cancer, neurodegenerative disorders, and autoimmune conditions.[9][10][11]

The JNK Signaling Pathway: A Critical Node in Cellular Stress and Disease

The JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[10] It functions as a critical transducer of extracellular stress signals into cellular responses, governing processes like apoptosis, inflammation, cell differentiation, and proliferation.[12]

The pathway is typically activated by stimuli such as inflammatory cytokines (e.g., TNF-α), UV irradiation, and oxidative stress.[12] This activation proceeds through a three-tiered kinase cascade:

  • MAPK Kinase Kinases (MAPKKKs): A diverse group of upstream kinases (e.g., ASK1, MLKs) that sense the initial stress signal.

  • MAPK Kinases (MAPKKs): MKK4 and MKK7 are the direct upstream activators of JNK.

  • JNK (MAPK): The final kinase in the cascade, which, upon dual phosphorylation at conserved threonine and tyrosine residues, becomes active.[13]

Activated JNK then phosphorylates a host of downstream substrates, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[11] This phosphorylation event enhances c-Jun's transcriptional activity, leading to the expression of genes involved in the cellular stress response.[11]

Dysregulation of the JNK pathway is a hallmark of numerous pathologies. Its sustained activation can promote apoptosis in neurons, contributing to neurodegenerative diseases, while in other contexts, it can drive inflammation and promote tumor cell survival and migration.[9][14] This central role in disease makes JNK a highly attractive target for therapeutic intervention.

JNK_Signaling_Pathway Stress Environmental Stressors (UV, Heat, Osmotic Shock) MAPKKK MAPKKK (ASK1, MEKK, MLK) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 P JNK JNK (JNK1/2/3) MKK4_7->JNK P cJun c-Jun JNK->cJun P AP1 AP-1 Complex cJun->AP1 Response Cellular Responses (Apoptosis, Inflammation, Proliferation) AP1->Response

Figure 1: The canonical JNK signaling cascade.

Hypothesized Mechanism: ATP-Competitive Inhibition of JNK

Small-molecule kinase inhibitors predominantly function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain. Given the structural class of this compound, we hypothesize that if it possesses JNK inhibitory activity, it will act as an ATP-competitive inhibitor.

The indazole ring is adept at forming critical hydrogen bonds with the "hinge" region of the kinase active site, a structural interaction that anchors many known inhibitors. By occupying this site, the compound would prevent the binding of ATP, thereby blocking the phosphotransferase reaction and halting the downstream signaling cascade.

ATP_Competition cluster_0 Normal JNK Activity cluster_1 Hypothesized Inhibition ATP ATP JNK_Active_Site JNK Active Site ATP->JNK_Active_Site Substrate Substrate (e.g., c-Jun) Substrate->JNK_Active_Site pSubstrate Phosphorylated Substrate JNK_Active_Site->pSubstrate P Inhibitor Test Compound JNK_Active_Site_Inhibited JNK Active Site Inhibitor->JNK_Active_Site_Inhibited ATP_blocked ATP ATP_blocked->JNK_Active_Site_Inhibited Blocked

Figure 2: ATP-competitive inhibition model.

Experimental Validation Strategy

To rigorously test the hypothesis that this compound is a JNK inhibitor, a multi-stage validation process is required.

Part A: Synthesis and In Vitro Biochemical Characterization

The initial step is to obtain the compound and assess its direct interaction with the purified JNK enzyme.

Protocol 1: Synthesis of this compound

This protocol is adapted from established patent literature for the synthesis of Axitinib intermediates.[1][15]

  • Reaction Setup: To a solution of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide and potassium carbonate in N,N-dimethylformamide (DMF) at 0°C, add iodine portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude product via column chromatography on silica gel to yield the title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro JNK Kinase Assay (LanthaScreen™ Method)

This non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust method for quantifying kinase activity.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution. Perform a serial dilution in kinase buffer to generate a range of concentrations (e.g., 100 µM to 1 nM) for IC₅₀ determination.

  • Reaction Mixture: In a 384-well plate, combine the test compound dilutions, recombinant human JNK1, JNK2, or JNK3 enzyme, a fluorescein-labeled ATF2 substrate peptide, and ATP.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Terminate the kinase reaction by adding a solution containing a terbium-labeled anti-phospho-ATF2 antibody.

  • Data Acquisition: After a 60-minute incubation, read the plate on a fluorescence plate reader capable of TR-FRET. Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Part B: Cellular Activity and Target Engagement

Confirming that the compound can inhibit JNK within a living cell is a critical next step.

Protocol 3: Cellular Phospho-c-Jun Western Blot Assay

This assay measures the phosphorylation of JNK's primary substrate, c-Jun, in cells.

  • Cell Culture and Stimulation: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • JNK Activation: Stimulate the JNK pathway by exposing the cells to a known activator, such as Anisomycin (10 µg/mL) or UV-C irradiation (40 J/m²), for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal loading.

  • Analysis: Visualize the bands using an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate. Quantify band intensity to determine the dose-dependent inhibition of c-Jun phosphorylation.

Part C: In Vivo Proof-of-Concept

Evaluating the compound's efficacy in a relevant animal model provides a preliminary assessment of its therapeutic potential.

Protocol 4: Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is widely used to study acute inflammation, a process heavily mediated by the JNK pathway.[16]

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) 1 hour before the inflammatory challenge.

  • Inflammatory Challenge: Induce systemic inflammation by administering a single intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture for serum analysis and harvest tissues (e.g., liver, lung) for protein analysis.

  • Endpoint Analysis:

    • Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.

    • Tissue p-JNK Levels: Prepare tissue lysates and determine the levels of phosphorylated JNK and c-Jun via Western Blot as described in Protocol 3.

  • Statistical Analysis: Compare the results from the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Anticipated Data and Interpretation

The successful execution of these protocols would yield quantitative data to assess the compound's biological activity.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
JNK1 75
JNK2 150
JNK3 45
p38α>10,000
ERK2>10,000
VEGFR-22,500

Data in this table is for illustrative purposes only.

An ideal outcome would show potent inhibition of JNK isoforms with significant selectivity (>100-fold) over other related kinases like p38 and ERK, and even over the parent compound's primary target, VEGFR-2. Cellular assays should demonstrate a corresponding dose-dependent decrease in p-c-Jun levels. In the in vivo model, a successful compound would significantly reduce LPS-induced cytokine production and tissue JNK activation.

Conclusion and Future Directions

While this compound is currently defined by its role as a synthetic intermediate, its chemical structure contains the hallmarks of a potent kinase inhibitor. This guide outlines a clear, hypothesis-driven path to explore its potential activity against the JNK signaling pathway. The provided protocols offer a comprehensive framework for its biochemical and cellular characterization, as well as in vivo validation.

Should this compound demonstrate significant and selective JNK inhibitory activity, it could serve as a valuable lead scaffold for the development of novel therapeutics for a range of inflammatory, neurodegenerative, and oncologic diseases. Future work would focus on structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to a new class of clinical candidates.

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  • Bogoyevitch, M. A., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC - NIH.
  • AACR Journals. (2012). Abstract 4776: From in-silico screening to anti-cancer activity: The discovery of a potent inhibitor targeting the JNK-JIP interaction. AACR Journals.
  • Zhang, T., et al. (2012). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC - NIH.
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  • PubChem. (n.d.). This compound. PubChem.
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  • Portland Press. (2009). Identification of small-molecule inhibitors of the JIP–JNK interaction. Portland Press.
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A Comprehensive Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Synthesis, Biological Context, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a pivotal chemical entity in modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, this molecule serves as an advanced, late-stage intermediate in the manufacturing of Axitinib, a potent second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[1][2] This document, intended for researchers, chemists, and drug development professionals, will elucidate the compound's synthesis, purification, and chemical properties. Furthermore, it will explore the compound's biological relevance by examining the mechanism of action of its successor, Axitinib, and the broader significance of the indazole scaffold in kinase inhibition.[3][4] We will provide detailed, field-proven synthetic protocols, workflow diagrams, and an analysis of the structure-activity relationships that underscore its importance.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of targeted cancer therapy, small-molecule kinase inhibitors have revolutionized treatment paradigms. Axitinib (Inlyta®) stands as a prime example, exerting its therapeutic effect through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] The synthesis of such a complex molecule is a multi-step process where the efficiency and purity of each intermediate are paramount. This compound (CAS 885126-34-1) emerges as a critical node in this synthetic pathway.[5][6]

This compound embodies two key structural features of many kinase inhibitors: the 1H-indazole core, a privileged scaffold known to interact with the ATP-binding hinge region of kinases, and a strategically placed iodo group.[3][7] The iodine at the C3 position of the indazole ring is not a passive feature; it serves as an essential chemical handle for the subsequent introduction of the vinylpyridine side chain via palladium-catalyzed cross-coupling reactions, completing the synthesis of the Axitinib molecule.[5]

Understanding the chemistry and handling of this intermediate is therefore crucial for process chemists aiming to optimize the production of Axitinib and for medicinal chemists exploring novel indazole-based inhibitors. This guide offers a comprehensive overview, bridging the gap between synthetic chemistry and biological application.

Synthesis and Characterization

The preparation of this compound is well-documented in patent literature, reflecting its industrial relevance.[5][6] The primary synthetic strategy involves a two-step process starting from 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, which itself is synthesized via a condensation reaction.

Synthetic Workflow

The overall synthesis can be visualized as a convergent process where two key fragments, an indazole core and a benzamide moiety, are first linked, followed by a regioselective iodination.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Regioselective Iodination cluster_2 Step 3: Final Coupling (Axitinib Synthesis) A 6-Iodo-1H-indazole C 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide A->C Metal Halide (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 2-Mercapto-N-methylbenzamide B->C Metal Halide (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) Heat D Iodinating Agent (I2) Base (e.g., KOH) Solvent (e.g., NMP) C->D E This compound D->E F 2-Vinylpyridine E->F Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base, Heat G Axitinib F->G

Caption: Synthetic pathway to Axitinib via the key intermediate.

Detailed Experimental Protocol

The following protocol is a synthesized representation of methodologies described in the literature, designed to be robust and reproducible.[5][6][8]

Step 1: Synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide (IV)

  • Reagent Charging: To a nitrogen-purged reaction vessel, add 6-iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the vessel.

  • Reaction: Heat the mixture to 80-90°C and stir for 20-30 hours, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the intermediate product.

Step 2: Synthesis of this compound (V)

  • Reagent Charging: In a separate vessel under a nitrogen atmosphere, dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) in NMP.

  • Base Addition: Add potassium hydroxide (2.1 eq) dissolved in a minimal amount of water, and stir the mixture at room temperature.

  • Iodination: Slowly add a solution of iodine (2.0 eq) in NMP to the reaction mixture. Maintain the temperature at 25-30°C.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by HPLC).

  • Work-up and Purification: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess iodine. The product will precipitate. Filter the solid, wash thoroughly with water and then methanol, and dry under vacuum to obtain the final product as a pale yellow crystalline solid.[6] A high-purity product can be obtained by recrystallizing from hot NMP.[5]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 885126-34-1[9][10]
Molecular Formula C₁₅H₁₂IN₃OS[9]
Molecular Weight 409.24 g/mol [9][10]
Appearance Pale yellow crystalline solid[6]
IUPAC Name This compound[9]
XLogP3 ~4.0[10]
PSA (Polar Surface Area) 83.1 Ų[9]

Biological Context and Inferred Mechanism of Action

While there is a notable absence of publicly available data on the specific biological targets or inhibitory potency of this compound itself, its biological relevance is firmly established through its role as the direct precursor to Axitinib.[1] The biological activity of Axitinib, therefore, provides the essential framework for understanding the potential of this molecular scaffold.

Axitinib and the VEGF Signaling Pathway

Axitinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, which are key mediators of angiogenesis—the formation of new blood vessels.[1] Tumors require angiogenesis to grow and metastasize. The VEGF signaling cascade is initiated when VEGF ligands bind to their receptors on endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, migration, and vascular permeability.

Axitinib functions as an ATP-competitive inhibitor, binding to the ATP pocket in the catalytic domain of VEGFRs and preventing the signaling cascade. By blocking this pathway, Axitinib effectively inhibits tumor angiogenesis, starving the tumor of essential nutrients and oxygen.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR-2 P1 Autophosphorylation VEGFR->P1 VEGF VEGF VEGF->VEGFR Binding & Dimerization RAS RAS/MEK/ERK Pathway P1->RAS PI3K PI3K/AKT Pathway P1->PI3K Angio Angiogenesis (Proliferation, Survival, Migration) RAS->Angio PI3K->Angio Axitinib Axitinib (via Intermediate) Axitinib->P1 Inhibition

Caption: Simplified VEGF signaling pathway inhibited by Axitinib.

The Indazole Scaffold in Kinase Inhibition

The indazole core is a bioisostere of purine and is frequently utilized in the design of kinase inhibitors.[3] Its bicyclic structure and hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring the inhibitor to the hinge region of the kinase domain. Numerous indazole-containing molecules have been developed as potent inhibitors of various kinases, including ERK, PI3K, and FGFR, highlighting the versatility and effectiveness of this scaffold in drug design.[11][12][13]

Structure-Activity Relationship (SAR) Insights

The structure of this compound is pre-optimized for its eventual role as a kinase inhibitor.

  • 1H-Indazole Core: As discussed, this moiety serves as the primary hinge-binding element.

  • Thioether Linker at C6: This linkage correctly orients the N-methylbenzamide group to occupy a specific pocket within the kinase active site, contributing to binding affinity and selectivity.

  • N-methylbenzamide Group: This part of the molecule extends into the solvent-exposed region of the ATP-binding site, where it can form additional interactions and influence pharmacokinetic properties.

  • Iodine at C3: This is the most critical feature from a synthetic standpoint. The C-I bond is readily activated by palladium catalysts, enabling facile Suzuki or Heck coupling reactions.[14] This allows for the late-stage introduction of the (E)-2-(pyridin-2-yl)vinyl group, which is essential for the high-potency VEGFR inhibition of Axitinib.[15]

The transformation from the intermediate to the final drug highlights a key SAR principle:

CompoundC3-SubstituentKey Biological Activity
Title Intermediate -IodoPrecursor; biological activity not reported but likely weak.[1]
Axitinib -(E)-2-(pyridin-2-yl)vinylPotent VEGFR-2 inhibitor (IC₅₀ = 0.2 nM).[1]

The addition of the vinylpyridine moiety dramatically increases potency by forming critical interactions in the active site, demonstrating the importance of the C3 position for modulating kinase inhibitory activity.

Exemplary Protocol: In Vitro Kinase Inhibition Assay

To characterize the biological activity of the title compound, a standard in vitro kinase assay would be employed. The following is a generalized, authoritative protocol for assessing its inhibitory activity against VEGFR-2.

Assay Workflow

G A 1. Compound Dilution (Serial dilution in DMSO) B 2. Reaction Setup (Kinase, Substrate, ATP in assay buffer) A->B C 3. Incubation (Add compound to reaction and incubate at RT) B->C D 4. Detection (Add detection reagent, measure signal) C->D E 5. Data Analysis (Plot dose-response curve, calculate IC₅₀) D->E

Sources

The Crucial Intermediate: A Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a pivotal chemical intermediate in the synthesis of the potent tyrosine kinase inhibitor, Axitinib. While not a therapeutic agent in itself, the discovery and optimization of its synthesis have been critical to the development of Axitinib, a significant drug in the treatment of advanced renal cell carcinoma. This document delves into the history of its chemical synthesis, detailing the methodologies and the scientific rationale behind the process. Furthermore, it explores the compound's physicochemical properties and its ultimate role in the creation of a life-saving medication. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Unsung Hero of a Kinase Inhibitor

In the landscape of modern oncology, small molecule kinase inhibitors have revolutionized cancer therapy. One such notable drug is Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2] The journey to developing a complex molecule like Axitinib is paved with numerous chemical challenges. Central to the successful synthesis of Axitinib is a key building block: this compound.

This guide will illuminate the discovery and history of this essential intermediate. While the compound itself is not the final drug, its efficient and scalable synthesis is a testament to the ingenuity of process chemistry. Understanding the story of this intermediate provides valuable insights into the broader narrative of drug development, where the path to a final active pharmaceutical ingredient (API) is often as scientifically significant as the API itself. The indazole scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules and approved pharmaceuticals due to its ability to interact with various biological targets.[2][3][4][5] The strategic placement of the iodo group at the 3-position of the indazole ring is particularly important, as it serves as a reactive handle for subsequent cross-coupling reactions to build the final complex structure of Axitinib.[6]

A History Forged in Process Chemistry: The Synthesis of a Key Intermediate

The history of this compound is intrinsically linked to the development of Axitinib. Its synthesis is not a singular event but rather an evolution of chemical processes aimed at improving yield, purity, and scalability. Patent literature provides a detailed chronicle of this journey.

Initial Synthetic Approaches

Early synthetic routes to Axitinib identified this compound as a crucial precursor. The general strategy involves a multi-step process that constructs the molecule piece by piece. One common approach can be broken down into two key transformations:

  • Formation of the Thioether Linkage: This step typically involves the reaction of a substituted indazole with a mercaptobenzamide derivative. For instance, reacting 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide in the presence of a suitable base and catalyst.[7]

  • Iodination of the Indazole Ring: The introduction of the iodine atom at the 3-position of the indazole ring is a critical step. This is often achieved using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base.[6][7]

The following diagram illustrates a generalized synthetic workflow for the preparation of this key intermediate.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediate_1 Intermediate Formation cluster_final_product Final Intermediate 6-iodo-1H-indazole 6-iodo-1H-indazole 2-((1H-indazol-6-yl)thio)-N-methylbenzamide 2-((1H-indazol-6-yl)thio)-N-methylbenzamide 6-iodo-1H-indazole->2-((1H-indazol-6-yl)thio)-N-methylbenzamide Thioether Formation (e.g., with 2-mercapto-N-methylbenzamide) 2-mercapto-N-methylbenzamide 2-mercapto-N-methylbenzamide This compound This compound 2-((1H-indazol-6-yl)thio)-N-methylbenzamide->this compound Iodination (e.g., NIS or I2/base)

Caption: Generalized synthetic workflow for this compound.

Process Optimization and Purity Enhancements

As with any pharmaceutical intermediate, the initial synthesis is often followed by extensive process optimization to ensure high purity and yield, which are critical for the subsequent steps and the quality of the final drug product. Patents describe various refinements to the synthesis of this compound.

One notable process involves the reaction of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide in the presence of copper(II) acetate and potassium carbonate.[8] The resulting intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is then iodinated.[9] An alternative and improved process describes the halogenation of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide using a halogen source like iodine in a suitable solvent system.[7]

A significant challenge in these syntheses is controlling the formation of impurities. One such impurity is the un-iodinated precursor, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[1][9] Other related substances that can arise include acetylated derivatives, such as 2-((1-acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, and nitroso derivatives like 2-((3-iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide.[10][11][12] Purification methods, such as recrystallization from solvents like 1-methyl-2-pyrrolidone, are employed to achieve the high purity required for pharmaceutical manufacturing.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₅H₁₂IN₃OS[13][14][15]
Molecular Weight 409.24 g/mol [14][15]
Appearance Pale yellow crystalline solid[7]
CAS Number 885126-34-1[14][15]

The Role in Axitinib Synthesis: A Gateway to a Potent Kinase Inhibitor

The ultimate significance of this compound lies in its role as the immediate precursor to Axitinib. The iodine atom at the 3-position of the indazole ring is the key reactive site for a palladium-catalyzed Heck coupling reaction with 2-vinylpyridine. This reaction forms the (E)-2-(pyridin-2-yl)vinyl side chain, which is a critical pharmacophore for Axitinib's biological activity.[8]

The overall transformation is depicted in the following workflow:

Axitinib_Synthesis cluster_intermediate Key Intermediate cluster_reagent Reagent cluster_product Final Product Intermediate This compound Axitinib (E)-N-Methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide Intermediate->Axitinib Heck Coupling (Palladium Catalyst) Reagent 2-Vinylpyridine

Caption: Conversion of the key intermediate to Axitinib via Heck coupling.

Axitinib functions by potently inhibiting VEGFR-1, -2, and -3, which are key mediators of angiogenesis.[1] By blocking these receptors, Axitinib disrupts the blood supply to tumors, thereby inhibiting their growth and proliferation. The Wnt/β-catenin signaling pathway, which is crucial in carcinogenesis and angiogenesis, is also a significant area of research for cancer therapeutics, and while Axitinib's primary mechanism is through VEGFR inhibition, the broader field of kinase inhibitors often intersects with multiple signaling pathways.[16][17][18][19][20]

Conclusion: An Indispensable Step on the Path to a Cancer Therapy

The story of this compound is a compelling example of the critical role of process chemistry in drug development. While it may not be the final, biologically active molecule, its efficient and high-purity synthesis is an absolute prerequisite for the production of Axitinib. The historical development of its synthesis, documented primarily in patent literature, showcases a continuous effort to refine and optimize chemical processes. For researchers and professionals in the pharmaceutical industry, the journey of this intermediate serves as a powerful reminder that the path to a groundbreaking therapy is built upon a foundation of robust and elegant chemistry.

References

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  • Advances in the development of Wnt/β-catenin signaling inhibitors - PMC. PubMed Central. Available from: [Link]

  • WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents. Google Patents.
  • WO2016108106A1 - An improved process for preparation of axitinib - Google Patents. Google Patents.
  • This compound. PubChem. Available from: [Link]

  • 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. PubChem. Available from: [Link]

  • 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide(AxitinibImpurity) NEW. Fengda Chemical. Available from: [Link]

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  • 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Pharmaffiliates. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. Available from: [Link]

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"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Acquisition

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Expanding Data Gathering

I'm now expanding my search to include experimental protocols for similar molecules, aiming to build methodology sections for the guide. Also, I am looking for authoritative interpretations of spectroscopic data to enhance the explanations. The process is being further refined by considering how to structure the guide and create visualizations. I am planning to compile citations and references and include them at the end.

Structuring the Technical Guide

I'm now focusing on the structure of the technical guide, planning dedicated sections for NMR, IR, and MS, following an introduction to the compound. I intend to include tables for the data and detailed interpretations, along with step-by-step experimental protocols. Molecular structure and fragmentation patterns will be visualized with Graphviz diagrams. All sources will be cited in-text, with a full reference list at the end.

Gathering Initial Data

I've started gathering basic information on this compound, pulling details from PubChem and supplier listings. I now have the molecular formula and approximate weight. My next step is to examine the structural features, which will be essential to establish the key characteristics of the compound.

Expanding the Data Set

Compiling Key Details

I have a clearer picture of the compound, including its formula, weight, and CAS number, and I've established its connection to Axitinib synthesis. I can also infer likely structural characteristics based on the information. My immediate focus is now on the core requirement: spectroscopic data, specifically NMR, IR, and MS. I'll search for direct data and, if unavailable, look for data on similar compounds to predict spectral features. I am also investigating related protocols to complete the technical guide.

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Predicting Spectral Properties

I've hit a roadblock. Direct spectroscopic data for the target compound remains elusive, despite extensive searching. I've confirmed its basic chemical properties and its link to Axitinib synthesis. Now, I'm building a prediction model, leveraging data and interpretation guides for similar functional groups and spectroscopic techniques. My plan involves synthesizing a "theoretical" analysis based on the compound's structural components.

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Devising a Technical Guide

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"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Properties, Synthesis, and Pharmaceutical Relevance

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chemical entity of significant interest to professionals in drug development and pharmaceutical sciences. The primary relevance of this molecule stems from its identification as a process-related impurity and potential metabolite of Axitinib, a potent second-generation tyrosine kinase inhibitor used in oncology.[1][2] Understanding the physicochemical properties, synthesis, and analytical characterization of such impurities is a critical aspect of drug safety, efficacy, and regulatory compliance.

This document delves into the computed chemical properties of the compound, outlines detailed synthetic pathways derived from patent literature, and describes the standard analytical workflows required for its structural elucidation and purity assessment. Furthermore, it contextualizes the molecule's importance by discussing the mechanism of its parent compound, Axitinib, providing a framework for evaluating its potential biological implications.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in both chemical and biological systems. While extensive experimental data is not publicly available, a robust profile can be assembled from computational models and database entries. These predicted values are invaluable for designing synthetic routes, developing analytical methods, and estimating metabolic fate.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₂IN₃OS PubChem[3]
Molecular Weight 409.2 g/mol PubChem[3]
CAS Number 885126-34-1 Echemi[1]
IUPAC Name 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide PubChem[3]
XLogP3 3.6 - 4.07 PubChem, Echemi[1][3]
Polar Surface Area (PSA) 83.1 Ų PubChem[3]
Hydrogen Bond Donors 2 PubChem[3]
Hydrogen Bond Acceptors 4 PubChem[3]
Rotatable Bond Count 3 PubChem[3]

| Predicted Density | 1.80±0.1 g/cm³ | Echemi[1] |

Note: The properties listed are computationally derived and should be used as estimates pending experimental verification.

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that involves the strategic formation of a thioether bond followed by iodination. The methodologies described in patent literature for the manufacturing of Axitinib provide a clear and validated pathway.

Retrosynthetic Strategy

From a retrosynthetic perspective, the key disconnection is the aryl-sulfur bond. This logic identifies 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide as the primary starting materials. The subsequent iodination at the C3 position of the indazole ring is the final key transformation. This approach is efficient as it builds the core scaffold before introducing the final iodine atom.

Detailed Experimental Protocol

The following protocol is a synthesized example based on established patent literature for the preparation of the target compound.[4][5]

Step 1: Copper-Catalyzed Thioether Formation

  • Under a nitrogen atmosphere, charge a reaction vessel with 1-methyl-2-pyrrolidone (NMP), 6-iodo-1H-indazole, and potassium carbonate.

  • Add a catalytic amount of a copper salt, such as Copper (II) acetate hydrate.[4] The copper catalyst is essential for facilitating the Ullmann-type C-S bond formation, a robust and widely used method for constructing aryl thioethers.

  • Heat the mixture to approximately 80°C.

  • In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP, heating gently to 60°C to ensure complete dissolution.

  • Slowly add the 2-mercapto-N-methylbenzamide solution to the indazole mixture.

  • Raise the reaction temperature to 105°C and stir for 90-120 minutes, monitoring the reaction progress by HPLC or TLC until the starting materials are consumed.

Step 2: In-Situ Iodination

  • Prepare a solution of iodine in NMP.

  • Upon completion of the coupling reaction, add the iodine solution to the reaction mixture. This step effects an electrophilic substitution on the electron-rich C3 position of the indazole ring.

  • Maintain the temperature at 105°C and continue stirring for an additional 60-90 minutes.

Step 3: Work-up and Purification

  • Cool the reaction mixture and add water to precipitate the crude product.

  • Filter the resulting solid.

  • To improve purity, slurry the solid in a mixture of acetone and water, heating to 55-60°C.[4] This step effectively removes more polar impurities.

  • Cool the mixture, filter the solid, wash with chilled acetone, and dry under vacuum to yield this compound. Purity is typically assessed by HPLC.[4]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants: - 6-iodo-1H-indazole - 2-mercapto-N-methylbenzamide - K2CO3, Cu(II) Catalyst, NMP B Step 1: C-S Coupling (Ullmann Reaction) 105°C A->B C Intermediate: 2-((1H-indazol-6-yl)thio)-N-methylbenzamide B->C D Step 2: Iodination Iodine in NMP 105°C C->D E Crude Product D->E F Step 3: Precipitation Addition of Water E->F G Step 4: Filtration F->G H Step 5: Acetone/Water Slurry 55-60°C G->H I Step 6: Final Filtration & Wash H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis and purification of the target compound.

Process Considerations and Potential Side Reactions

For drug development professionals, controlling the impurity profile is paramount. The primary side reactions in this synthesis are typically related to homocoupling of the starting materials.[6]

  • Disulfide Formation: The starting thiol, 2-mercapto-N-methylbenzamide, can undergo oxidative homocoupling. This is minimized by maintaining a strict inert (nitrogen) atmosphere.

  • Bi-indazole Formation: Homocoupling of 6-iodo-1H-indazole can also occur, catalyzed by the copper species. Careful control of stoichiometry and reaction temperature is necessary to favor the desired cross-coupling reaction.

Analytical Characterization

A rigorous analytical workflow is required to confirm the structure and purity of the synthesized material, ensuring it meets the stringent standards for pharmaceutical use.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method with a C18 column and a gradient of acetonitrile and water is typically employed. As noted in patent filings, this method is used to confirm purities of >99%.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular identity by detecting the protonated molecular ion [M+H]⁺, which should correspond to the calculated exact mass (408.97500 Da).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation by showing characteristic signals for the N-methyl group (a singlet or doublet depending on solvent and temperature), distinct multiplets in the aromatic region for the two substituted benzene rings, and signals for the indazole protons.

    • ¹³C NMR: Complements the proton data by confirming the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups, such as the N-H stretch from the indazole, the C=O stretch of the amide, and various C-H and C=C stretches from the aromatic rings.[7][8]

Standard Analytical Workflow

G A Synthesized Material B Purity Assessment (HPLC) A->B C Molecular Weight Confirmation (MS) A->C D Structural Elucidation (NMR, IR) A->D E Qualified Reference Standard B->E C->E D->E

Caption: Logical workflow for the analytical characterization of the final compound.

Biological Context and Pharmaceutical Significance

Role as an Impurity of Axitinib

The primary importance of this compound is its status as a known impurity in the synthesis of Axitinib.[2] Axitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. Regulatory agencies require that any impurity in an active pharmaceutical ingredient (API) above a certain threshold be identified, quantified, and qualified for safety.

Mechanism of Action of the Parent Compound: Axitinib

To understand the potential biological impact of the impurity, one must first understand the parent drug. Axitinib exerts its therapeutic effect by potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) at sub-nanomolar concentrations.[2] These receptors are critical components of the angiogenesis signaling cascade, which tumors exploit to create new blood vessels to support their growth. By blocking the ATP binding site of these kinases, Axitinib shuts down this signaling pathway, thereby inhibiting tumor neovascularization and growth.

VEGFR Signaling Pathway Inhibited by Axitinib

G cluster_membrane Cell Membrane VEGFR VEGFR P1 PI3K/Akt Pathway VEGFR->P1 Activates P2 RAS/MAPK Pathway VEGFR->P2 Activates P3 PLCγ/PKC Pathway VEGFR->P3 Activates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits (ATP Site) Response Angiogenesis Cell Proliferation Survival P1->Response P2->Response P3->Response

Caption: Simplified VEGFR signaling pathway inhibited by the parent drug, Axitinib.

Inferred Biological Activity and Future Directions

There is currently no publicly available data on the specific biological targets or potency of this compound itself.[2] However, due to its structural similarity to Axitinib, it is plausible that it could interact with the same kinase targets, albeit likely with significantly lower affinity. The absence of the pyridinyl-ethenyl group at the 3-position, which is crucial for Axitinib's potent activity, suggests any inhibitory effect would be substantially weaker.

For a complete toxicological assessment, future research should include in vitro kinase inhibition assays against a panel of relevant kinases (VEGFRs, PDGFR, c-KIT) to quantify any potential off-target or residual activity.

Handling and Storage

Standard laboratory safety protocols should be followed when handling this compound.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1]

  • Storage: While specific storage data is limited, related compounds are often stored at 2-8°C, protected from light, and under an inert atmosphere like nitrogen to ensure long-term stability.[9]

Conclusion

This compound is more than a mere chemical curiosity; it is a molecule of direct relevance to the pharmaceutical industry. As a key intermediate and impurity in the manufacturing of Axitinib, a thorough understanding of its properties, synthesis, and analysis is essential for ensuring the quality and safety of this important anti-cancer therapeutic. While its own biological activity remains to be fully characterized, the established scientific framework surrounding its parent compound provides a clear roadmap for any future investigation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

  • PubMed. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a pivotal intermediate in the synthesis of Axitinib, a potent second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1] The precise and efficient synthesis of this molecule is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This guide provides a detailed technical overview, including in-depth protocols and the scientific rationale behind the synthetic strategy, for the preparation of this key intermediate.

The synthesis of this compound is primarily achieved through a two-step process. The core of this synthesis lies in the formation of a carbon-sulfur (C-S) bond to create an aryl thioether, followed by a regioselective iodination of the indazole ring. The most common and robust method for the C-S bond formation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][3]

Synthetic Strategy and Mechanistic Insights

The overall synthetic approach involves two key transformations:

  • Ullmann Condensation: This step involves the copper-catalyzed coupling of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide. This reaction forms the thioether linkage, yielding the intermediate 2-((1H-indazol-6-yl)thio)-N-methylbenzamide. The Ullmann condensation is a classic and reliable method for the formation of C-S bonds, particularly in the synthesis of complex molecules.[4] The reaction typically requires a copper catalyst, a base, and a high-boiling polar aprotic solvent.

  • Electrophilic Iodination: The second step is the regioselective iodination of the electron-rich indazole ring at the C3 position. The indazole nucleus is susceptible to electrophilic substitution, and the C3 position is particularly reactive, allowing for direct iodination with molecular iodine.[5]

The choice of a two-step approach is strategic. Attempting a direct coupling of a pre-iodinated 3-iodo-1H-indazol-6-thiol with an aryl halide could be complicated by side reactions and potential de-iodination under the coupling conditions. The current strategy ensures a clean and high-yielding synthesis of the desired product.

Reaction Scheme

Reaction_Scheme R1 6-Iodo-1H-indazole S1 Step 1: Ullmann Condensation (Cu(II) Acetate, K2CO3, NMP) R1->S1 R2 2-Mercapto-N-methylbenzamide R2->S1 R3 Iodine (I2) S2 Step 2: Iodination R3->S2 I1 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide I1->S2 P1 This compound S1->I1 Intermediate S2->P1 Final Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established and reliable methods found in the scientific literature, particularly in patent documents outlining the synthesis of Axitinib and its intermediates.[6][7]

Protocol 1: Synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide (Intermediate)

This protocol details the copper-catalyzed Ullmann condensation to form the thioether linkage.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
6-Iodo-1H-indazole244.034.4 kg18.03 mol
2-Mercapto-N-methylbenzamide167.233.5 kg20.93 mol
Copper (II) Acetate Hydrate199.650.17 kg0.85 mol
Potassium Carbonate (K₂CO₃)138.217.3 kg52.82 mol
1-Methyl-2-pyrrolidone (NMP)99.13~7.55 kg-

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with 3.0 kg of 1-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: To the NMP, add 4.4 kg of 6-iodo-1H-indazole, 7.3 kg of potassium carbonate, and 0.17 kg of Copper (II) acetate hydrate at an ambient temperature of 20-25°C.

  • Heating: Begin stirring the mixture and heat to 80°C.

  • Preparation of Thiol Solution: In a separate vessel, dissolve 3.5 kg of 2-mercapto-N-methylbenzamide in 1.75 kg of NMP and heat the mixture to 60°C to ensure complete dissolution.

  • Addition of Thiol Solution: Add the prepared solution of 2-mercapto-N-methylbenzamide to the reaction mixture containing the 6-iodo-1H-indazole at 80°C over a period of approximately 15 minutes.

  • Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 105°C and stir for 90 minutes. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) to confirm the consumption of the starting materials.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the iodination of the intermediate synthesized in Protocol 1.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)
2-((1H-Indazol-6-yl)thio)-N-methylbenzamide (from Protocol 1)283.35(Assumed from previous step)18.03 mol
Iodine (I₂)253.818.2 kg32.31 mol
1-Methyl-2-pyrrolidone (NMP)99.132.8 kg-
Acetonitrile41.0510.7 kg-
Ascorbic Acid176.125.0 kg28.39 mol
Water18.0224 kg-

Procedure:

  • Preparation of Iodine Solution: In a separate vessel, prepare a solution of 8.2 kg of iodine in 2.8 kg of NMP.

  • Iodination: To the reaction mixture from Protocol 1, still at 105°C, add the prepared iodine solution.

  • Reaction Progression: Stir the mixture at 105°C for 120 minutes. Monitor the reaction for the formation of the iodinated product.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to 80°C.

  • Solvent Addition: Add 10.7 kg of acetonitrile to the reaction mixture.

  • Workup: In a separate vessel, prepare a solution of 5.0 kg of ascorbic acid in 24 kg of water. Add this ascorbic acid solution to the reaction mixture over 120 minutes while maintaining the temperature at 80°C. The ascorbic acid is used to quench any unreacted iodine.

  • Precipitation: Add an additional 24 kg of water to the mixture over 80 minutes at 80°C.

  • Cooling and Isolation: Cool the resulting mixture to 0-5°C over a period of 4 hours to facilitate the precipitation of the product.

  • Filtration: Filter the precipitated solid.

Protocol 3: Purification of this compound

This protocol outlines a method for purifying the crude product obtained from the synthesis.

Materials and Reagents:

Reagent/MaterialQuantity
Crude Product(From previous step)
Acetone20 kg
Water10 kg

Procedure:

  • Slurry Wash: Under a nitrogen atmosphere, mix the filtered solid with 20 kg of acetone and 10 kg of water.

  • Heating: Heat the mixture to 55-60°C and stir at this temperature for 1 hour.

  • Cooling: Cool the mixture to 20°C.

  • Filtration and Washing: Filter the solid and wash the filter cake with 3 kg of chilled acetone.

  • Drying: Dry the purified solid to obtain this compound.

Expected Outcome: This process is reported to yield the final product in approximately 65% yield with a purity of around 99% as determined by HPLC.[6]

Experimental Workflow Visualization

Experimental_Workflow P1_Start Start: Protocol 1 P1_Step1 Charge NMP, 6-iodo-1H-indazole, K2CO3, and Cu(II) acetate P1_Start->P1_Step1 P1_Step2 Heat to 80°C P1_Step1->P1_Step2 P1_Step4 Add thiol solution to reaction mixture P1_Step2->P1_Step4 P1_Step3 Prepare 2-mercapto-N-methylbenzamide solution in NMP P1_Step3->P1_Step4 P1_Step5 Heat to 105°C and stir for 90 min P1_Step4->P1_Step5 P1_End Intermediate Formed P1_Step5->P1_End P2_Start Start: Protocol 2 P1_End->P2_Start P2_Step1 Add iodine solution in NMP P2_Start->P2_Step1 P2_Step2 Stir at 105°C for 120 min P2_Step1->P2_Step2 P2_Step3 Cool to 80°C and add acetonitrile P2_Step2->P2_Step3 P2_Step4 Add ascorbic acid solution P2_Step3->P2_Step4 P2_Step5 Add water and cool to 0-5°C P2_Step4->P2_Step5 P2_Step6 Filter the crude product P2_Step5->P2_Step6 P2_End Crude Product Isolated P2_Step6->P2_End P3_Start Start: Protocol 3 P2_End->P3_Start P3_Step1 Slurry wash with acetone and water at 55-60°C P3_Start->P3_Step1 P3_Step2 Cool to 20°C P3_Step1->P3_Step2 P3_Step3 Filter and wash with chilled acetone P3_Step2->P3_Step3 P3_Step4 Dry the final product P3_Step3->P3_Step4 P3_End Pure Product Obtained P3_Step4->P3_End

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: The Ullmann-type coupling can sometimes be sluggish.[8] It is crucial to monitor the reaction progress closely. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh catalyst may be beneficial.

  • Side Reactions: A common side reaction is the oxidative homocoupling of 2-mercapto-N-methylbenzamide to form a disulfide impurity.[8] Maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction is critical to minimize this. The purity of the starting thiol is also important, as impurities can catalyze oxidation.

  • Purification Challenges: The final product may contain residual copper catalyst or inorganic salts. The purification protocol involving a slurry wash with an acetone/water mixture is effective in removing these impurities. For higher purity, recrystallization from a suitable solvent such as N-methyl-2-pyrrolidone can be employed.[6]

  • Safety Precautions: 1-Methyl-2-pyrrolidone (NMP) is a reproductive toxicant and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Iodine is corrosive and volatile; handle with care.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust Ullmann condensation followed by a regioselective iodination. By carefully controlling the reaction conditions and employing the detailed protocols provided, researchers can reliably produce this key pharmaceutical intermediate in high yield and purity. The insights into potential challenges and optimization strategies will further aid in the successful execution of this synthesis.

References

  • BenchChem. The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
  • Wikipedia. Ullmann condensation. [Online] Available at: [Link]

  • Royal Society of Chemistry. Metal-catalyzed C–S bond formation using sulfur surrogates. [Online] Available at: [Link]

  • ResearchGate. Metal-catalyzed C-S bond formation using sulfur surrogates | Request PDF. [Online] Available at: [Link]

  • Royal Society of Chemistry. Recent developments in palladium-catalyzed C–S bond formation. [Online] Available at: [Link]

  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents.
  • ACS Publications. Photocatalytic C–S Bond Formation Using N-Thiophthalimide and N-Perthiophthalimide Derivatives | ACS Catalysis. [Online] Available at: [Link]

  • Royal Society of Chemistry. The journey of C–S bond formation from metal catalysis to electrocatalysis. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). [Online] Available at: [Link]

  • WIPO Patentscope. WO/2020/212253 PROCESS FOR PREPARING AXITINIB, PROCESS FOR PURIFYING THE INTERMEDIATE 2-((3-IODO-1H-INDAZOL-6-YL)THIO). [Online] Available at: [Link]

  • Google Patents. WO2016108106A1 - An improved process for preparation of axitinib.
  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Online] Available at: [Link]

  • E-Journal of Chemistry. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Online] Available at: [Link]

  • ACS Publications. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. [Online] Available at: [Link]

  • PubChem. 2-Mercapto-N-methylbenzamide. [Online] Available at: [Link]

  • PubChem. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. [Online] Available at: [Link]

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Online] Available at: [Link]

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Strategic Purification of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: Protocols for Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a critical advanced intermediate in the synthesis of several targeted therapeutic agents, most notably the tyrosine kinase inhibitor, Axitinib.[1][2] The structural integrity and purity of this molecule are paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its efficacy, safety, and stability. This application note provides a comprehensive guide to the primary techniques for purifying this compound, designed for researchers and process chemists in the pharmaceutical industry. We will explore the technical underpinnings and provide detailed, field-proven protocols for recrystallization, flash column chromatography, and preparative HPLC, enabling scientists to select and implement the optimal strategy based on scale, required purity, and the specific impurity profile of their crude material.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. These characteristics dictate solvent selection, chromatographic behavior, and the propensity of the compound to crystallize.

PropertyValueSource
Molecular Formula C₁₅H₁₂IN₃OSPubChem[3]
Molecular Weight 409.2 g/mol PubChem[3]
Appearance Pale yellow crystalline solidPatent Data[4]
XLogP3 3.6 - 4.07PubChem, Echemi[3][5][6]
Polar Surface Area (PSA) 83.1 ŲPubChem, Echemi[3][5][6]

The relatively high XLogP3 value indicates moderate lipophilicity, suggesting good solubility in many organic solvents and suitability for reversed-phase chromatography.

Understanding Potential Impurities

Effective purification requires knowledge of what needs to be removed. The synthesis of the target compound typically involves the iodination of its precursor, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[4] Therefore, the crude product may contain a variety of related substances.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 2-Mercapto-N-methylbenzamide and 3,6-Diiodo-1H-indazole (or related indazole starting materials).[7]

  • Precursor Impurity (Des-Iodo): 2-((1H-indazol-6-yl)thio)-N-methylbenzamide is a common and critical impurity to remove.[8][9]

  • Acetylated Impurity: If acetic anhydride is used in preceding or concurrent steps, 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can form.[10]

  • Oxidation Byproducts: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide.[9]

Impurity_Formation SM1 2-Mercapto-N- methylbenzamide Precursor Des-Iodo Precursor (Impurity A) SM1->Precursor Condensation SM2 6-Iodo-1H-indazole SM2->Precursor Iodine Iodine Target 2-((3-Iodo-1H-indazol-6-yl)thio) -N-methylbenzamide Iodine->Target Precursor->Target Iodination Oxidized Sulfoxide Impurity Target->Oxidized Oxidation Acetylated Acetylated Impurity Target->Acetylated Side Reaction (e.g., with Ac₂O)

Fig 1. Synthetic origin of key process-related impurities.

Purification Methodologies: Principles and Protocols

The choice of purification method is a strategic decision based on the desired scale, purity requirements, and cost-effectiveness.

Method 1: Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities at varying temperatures.[11][12] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, causing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.[13]

Application & Insights: Recrystallization is highly effective for removing minor impurities and is the most economically viable method for large-scale production. Patent literature reveals successful purification of this intermediate from an initial purity of 94% to over 99% using solvents like 1-methyl-2-pyrrolidone (NMP) or acetone/water mixtures.[1] This demonstrates its power for significant purity upgrades.

Protocol 1A: Recrystallization from 1-Methyl-2-pyrrolidone (NMP)

  • Dissolution: In a suitable reaction vessel, charge the crude this compound. For every 1.0 kg of crude material, add approximately 1.36 kg (1.32 L) of NMP.[1]

  • Heating: Heat the mixture to 105°C with stirring until all solids are completely dissolved. Maintain this temperature for 60 minutes to ensure a homogeneous solution.[1]

  • Controlled Cooling: Slowly cool the solution to 0°C over a period of at least 3 hours. Slow cooling is critical for the formation of well-ordered, pure crystals. Rapid crashing will trap impurities.

  • Isolation: Collect the precipitated solid by filtration (e.g., using a Nutsche filter for large scale or a Büchner funnel for lab scale).

  • Washing & Drying: Wash the filter cake with a small amount of cold NMP or a suitable anti-solvent like chilled acetone to remove residual mother liquor. Dry the purified solid under vacuum at 50-60°C to a constant weight.

Protocol 1B: Recrystallization from Acetone/Water

  • Dissolution & Workup: Following a synthetic workup, a wet cake of the crude product can be used directly. Mix the crude solid with acetone (approx. 4 volumes) and water (approx. 2 volumes).[1]

  • Heating: Heat the slurry to 55-60°C and stir at this temperature for 1 hour.[1]

  • Cooling & Isolation: Cool the mixture to 20°C, filter the solid, and wash the cake with chilled acetone.[1]

  • Drying: Dry the product under vacuum.

ParameterNMP ProtocolAcetone/Water Protocol
Initial Purity (Example) 94% (HPLC)~90-95% (HPLC)
Final Purity (Expected) >99.3% (HPLC)>99% (HPLC)
Key Advantage High capacity, significant purity upgradeAvoids high-boiling solvent
Reference WO2020212253A1[1]WO2020212253A1[1]

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A[label="Charge Crude Solid\n& Solvent"];
B[label="Heat to Dissolve\n(e.g., 105°C)"];
C [label="Controlled Cooling\n(e.g., to 0°C)"];
D [label="Filter Crystals"];
E [label="Wash with\nCold Solvent"];
F [label="Dry Under Vacuum"];
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A -> B -> C -> D -> E -> F -> G;

}

Fig 2. General workflow for the recrystallization protocol.
Method 2: Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[14] A gas pressure (air or nitrogen) is used to drive the mobile phase through the column more quickly than gravity alone. Compounds with higher affinity for the stationary phase move slower, achieving separation.

Application & Insights: Flash chromatography is the workhorse for purification at the research and development scale (milligrams to tens of grams). It offers excellent resolution for separating the target compound from less polar precursors (like the des-iodo impurity) and more polar byproducts. The choice of eluent is critical for success.

Detailed Protocol:

  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm particle size).

  • Mobile Phase Selection: A common and effective solvent system is a gradient of ethyl acetate in heptane or hexane.

    • Scouting: Use Thin Layer Chromatography (TLC) to determine optimal solvent conditions. Aim for a target compound Rf of ~0.25-0.35 in the chosen solvent mixture for good separation.

    • Example Gradient: Start with 10% Ethyl Acetate / 90% Heptane and gradually increase to 50-60% Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column to avoid air bubbles and channels.

  • Sample Loading: For best resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Evaporate the solvent from the crude material/silica mixture and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, applying pressure to achieve a steady flow rate. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions continuously and monitor their composition by TLC or LC-MS.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Workflow A Select Stationary & Mobile Phase (TLC) B Pack Column A->B C Load Sample (Dry Loading) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC / LC-MS) E->F E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Amorphous Product (>98%) G->H

Fig 3. Workflow for purification by flash column chromatography.
Method 3: Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution purification technique used to isolate specific compounds from a mixture.[15][16] It functions on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, making it suitable for purifying milligrams to kilograms of material.[17][18]

Application & Insights: Prep HPLC is the ultimate tool for achieving the highest possible purity (>99.5%). It is essential for purifying reference standards, isolating difficult-to-remove impurities for characterization, and for producing small batches of high-purity material for preclinical studies.[19] The most common mode for a molecule like this is reversed-phase HPLC.

Detailed Protocol:

  • Analytical Method Development: Before scaling up, develop a robust analytical HPLC method.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile or Methanol.

    • Gradient: Run a linear gradient (e.g., 10% to 90% B over 15 minutes) to find the elution point of the target compound and ensure separation from all impurities.

    • Detection: UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

  • Scale-Up: Translate the analytical method to a preparative scale.

    • Column: Select a preparative C18 column with the same stationary phase chemistry (e.g., 30 x 250 mm).

    • Flow Rate: Adjust the flow rate based on the column diameter. (Geometric scaling: New Flow = Old Flow x (New Diameter / Old Diameter)²).

    • Gradient: Keep the gradient slope the same by adjusting the time.

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., DMSO, NMP, or the mobile phase itself) at a high concentration. Ensure the solution is filtered to remove particulates.

  • Purification Run: Inject the sample onto the equilibrated preparative column. Run the gradient method.

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.

  • Post-Processing: Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final, pure solid product.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 30 x 250 mm, 10 µm
Mobile Phase A: H₂O + 0.1% FA; B: ACNA: H₂O + 0.1% FA; B: ACN
Flow Rate 1.0 mL/min~40-50 mL/min
Loading < 1 mg100 - 500 mg
Objective Method Development, Purity CheckIsolation & Purification[15]

Conclusion

The purification of this compound is a critical step that directly impacts the quality of the final pharmaceutical product. The choice of methodology should be tailored to the specific project requirements.

  • Recrystallization is the preferred method for large-scale, cost-effective manufacturing, capable of delivering high-purity material (>99%).

  • Flash Column Chromatography is ideal for flexible, lab-scale purification (grams), offering excellent separation of common process impurities.

  • Preparative HPLC provides the highest achievable purity and is indispensable for preparing analytical standards and purifying challenging mixtures.

By understanding the principles and applying the detailed protocols within this guide, researchers and drug development professionals can confidently produce this key intermediate with the purity required for advancing their therapeutic programs.

References

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  • AA Blocks. 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide(AxitinibImpurity) NEW. AA Blocks. [Link]

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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • Pharmaffiliates. Axitinib-Impurities.[Link]

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Application Notes & Protocols: The Strategic Role of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide in the Synthesis of Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Axitinib and the Quest for Efficient Synthesis

Axitinib, marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs)[1][2]. Its approval for the treatment of advanced renal cell carcinoma marked a significant advancement in targeted cancer therapy[3][4]. The chemical structure of Axitinib, N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide, presents a considerable synthetic challenge, requiring a robust and scalable process to construct the substituted indazole core and its appended side chains.

The efficiency of a multi-step synthesis is critically dependent on the strategic selection and high-fidelity preparation of key intermediates. In many established routes to Axitinib, 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide emerges as a pivotal precursor. This intermediate ingeniously incorporates the entire benzamide thioether portion of the final molecule while providing a reactive iodide handle at the 3-position of the indazole ring, perfectly poised for the final carbon-carbon bond formation that introduces the vinylpyridine side chain. This document provides a detailed technical guide on the synthesis and application of this crucial intermediate.

Profile of the Key Intermediate

The compound this compound is a stable, crystalline solid that serves as the penultimate precursor in several high-yield Axitinib syntheses. Its properties are summarized below.

PropertyValueReference
IUPAC Name 2-[(3-iodo-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide[5]
CAS Number 885126-34-1[5][6]
Molecular Formula C₁₅H₁₂IN₃OS[5][7]
Molecular Weight 409.24 g/mol [5]
Appearance Pale yellow crystalline solid[8]
Purity (Typical) >99% (by HPLC)[9]

Synthetic Pathway Overview

The synthesis of Axitinib via the title intermediate can be logically divided into two primary stages:

  • Stage 1: C-S Coupling and Iodination. Formation of this compound from its precursors.

  • Stage 2: C-C Coupling (Heck Reaction). Coupling of the iodinated intermediate with 2-vinylpyridine to yield Axitinib.

Caption: Overall synthetic strategy for Axitinib.

Protocol 1: Synthesis of this compound

This protocol details a robust, one-pot procedure that combines a copper-catalyzed Ullmann-type C-S coupling with a subsequent in-situ iodination to generate the target intermediate with high purity.

Materials and Reagents
  • 6-Iodo-1H-indazole (1.0 equiv.)

  • 2-Mercapto-N-methylbenzamide (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.5 equiv.)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (0.08 equiv.)

  • Iodine (I₂) (3.9 equiv.)

  • 1-Methyl-2-pyrrolidone (NMP)

  • Water (H₂O)

  • Acetone

Experimental Workflow

G start Start charge Charge reactor with NMP, 6-Iodo-1H-indazole, K₂CO₃, and Cu(OAc)₂·H₂O under N₂ start->charge heat1 Heat mixture to 80°C charge->heat1 add_thiol Prepare solution of 2-Mercapto-N-methylbenzamide in NMP (pre-heat to 60°C) and add to reactor over 15 min heat1->add_thiol heat2 Heat reaction to 105°C and stir for 90 min (Ullmann Coupling) add_thiol->heat2 add_iodine Add solution of Iodine in NMP heat2->add_iodine In-situ Iodination cool1 Cool mixture to 80°C add_iodine->cool1 quench Slowly add water over 80 min cool1->quench Work-up cool2 Cool to 0-5°C over 4 hours to precipitate solid quench->cool2 filter1 Filter the crude product cool2->filter1 recrystallize Recrystallize solid from Acetone/Water mixture (Heat to 55-60°C, then cool to 20°C) filter1->recrystallize Purification filter2 Filter and wash with chilled acetone recrystallize->filter2 dry Dry under vacuum filter2->dry end Obtain pure 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide dry->end

Caption: Workflow for the synthesis of the key intermediate.

Step-by-Step Protocol

This protocol is adapted from patent literature and should be performed by trained personnel in a controlled laboratory environment.[9]

  • Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reaction vessel with 1-methyl-2-pyrrolidone (NMP, ~0.7 parts by volume relative to 6-iodo-1H-indazole).

  • Reagent Charging: Add 6-iodo-1H-indazole (1.0 equiv.), potassium carbonate (3.5 equiv.), and copper(II) acetate monohydrate (0.08 equiv.) to the vessel at 20-25°C.

  • Initial Heating: Begin stirring and heat the mixture to 80°C.

  • Thiol Addition: In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (1.1 equiv.) in NMP (~0.5 parts by volume) and heat to 60°C to ensure complete dissolution. Add this solution to the main reaction mixture at 80°C over approximately 15 minutes.

  • C-S Coupling Reaction: Heat the combined mixture to 105°C and maintain this temperature with vigorous stirring for 90 minutes. Monitor reaction completion (consumption of starting materials) by TLC or HPLC.

  • In-situ Iodination: Prepare a solution of iodine (3.9 equiv.) in NMP (~0.6 parts by volume). Add this iodine solution to the reaction mixture at 105°C.

  • Quench and Precipitation: After the iodination is complete, cool the mixture to 80°C. Slowly add water (~5.5 parts by volume) over the course of 80 minutes.

  • Crystallization: Cool the resulting slurry to 0-5°C over 4 hours to induce complete precipitation of the product.

  • Isolation and Purification: Filter the solid product. For purification, charge the wet cake to a new vessel with acetone (~4 parts by volume) and water (~2 parts by volume). Heat to 55-60°C and stir for 1 hour. Cool the mixture to 20°C, filter the purified solid, wash with chilled acetone, and dry under vacuum to yield this compound.

Scientific Rationale and Expert Insights
  • Mechanism: The initial C-S bond formation is an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution[10][11]. The potassium carbonate acts as a base to deprotonate the thiol of 2-mercapto-N-methylbenzamide, forming a thiolate which is the active nucleophile. The copper catalyst facilitates the coupling between this thiolate and the aryl iodide (6-iodo-1H-indazole)[10][12].

  • Catalyst Choice: While palladium is famous for cross-coupling, copper catalysts are classic and highly effective for forming carbon-heteroatom bonds, particularly C-S and C-O bonds, under these conditions[11][13].

  • In-situ Iodination: The initial product of the Ullmann coupling is 2-((1H-indazol-6-yl)thio)-N-methylbenzamide[14]. The indazole ring is susceptible to electrophilic substitution at the 3-position. The addition of elemental iodine results in a direct and efficient iodination at this position, installing the necessary reactive handle for the subsequent Heck reaction in the same pot.

  • Troubleshooting: Low yields can often be attributed to incomplete reaction or catalyst inactivity[15]. Ensure reagents are anhydrous and the nitrogen atmosphere is maintained to prevent oxidative side reactions, such as the formation of a disulfide from 2-mercapto-N-methylbenzamide[15]. Extended reaction times (up to 24 hours) may be necessary in some systems[15].

Protocol 2: Conversion to Axitinib via Heck Coupling

This protocol describes the final palladium-catalyzed Heck reaction to form Axitinib. It includes an N-acetylation step to protect the indazole nitrogen, which can improve reaction efficiency.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv.)

  • N,N-Dicyclohexylmethylamine (9.5 equiv.)

  • Acetic Anhydride (2.5 equiv.)

  • 2-Vinylpyridine (4.9 equiv.)

  • 1-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

Step-by-Step Protocol

This protocol is a representative procedure based on published methods.[3][9]

  • Catalyst Preparation (Vessel 1): In a dedicated vessel under a nitrogen atmosphere, mix Palladium(II) acetate (0.01 equiv.) and Xantphos (0.02 equiv.) with anhydrous NMP (~0.4 parts by volume).

  • Substrate Preparation (Vessel 2): In the main reaction vessel under nitrogen, combine this compound (1.0 equiv.), NMP (~3 parts by volume), N,N-dicyclohexylmethylamine (9.5 equiv.), and acetic anhydride (2.5 equiv.).

  • Reaction Initiation: Heat the mixture in Vessel 2 to 120°C. Add 2-vinylpyridine (4.9 equiv.).

  • Catalyst Addition: Transfer the prepared catalyst mixture from Vessel 1 into Vessel 2.

  • Heck Reaction: Maintain the reaction temperature between 110-125°C for approximately 3.5 hours, or until HPLC analysis confirms the consumption of the starting material.

  • Work-up: Cool the mixture to 65°C and add tetrahydrofuran (THF, ~2.4 parts by volume) to begin the product precipitation and purification process. Further purification steps, typically involving filtration and washing, are required to isolate pure Axitinib.

Scientific Rationale and Expert Insights
  • Mechanism: The core transformation is a Heck reaction, a palladium-catalyzed C-C bond formation between the aryl iodide and the alkene (2-vinylpyridine)[16]. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, migratory insertion of the alkene, and subsequent beta-hydride elimination to release the final product and regenerate the catalyst.

  • Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide "bite angle" is known to promote the reductive elimination step in the catalytic cycle and suppress side reactions, leading to higher yields and purity in Heck couplings.

  • N-Acetylation: The addition of acetic anhydride serves to acetylate the N-H proton of the indazole ring in situ[3][17]. This protection prevents potential side reactions where the N-H bond could oxidatively add to the palladium center, which would deactivate the catalyst.

  • Base: The bulky amine base (N,N-dicyclohexylmethylamine) is crucial for neutralizing the HI generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst for the next turnover.

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Iodine is corrosive and volatile; handle with care.

  • Catalysts: Palladium and copper catalysts are toxic and should be handled with care to avoid inhalation or skin contact.

  • Solvents: NMP is a high-boiling polar aprotic solvent. Avoid inhalation and skin contact. THF is highly flammable.

  • Reactions: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent degradation of reagents and catalysts. The reactions are performed at high temperatures and require appropriate heating mantles and temperature monitoring.

Conclusion

The synthesis of this compound is a cornerstone in the manufacturing of Axitinib. The Ullmann C-S coupling followed by in-situ iodination provides a direct and efficient route to this key intermediate. Its subsequent conversion to Axitinib via a palladium-catalyzed Heck reaction demonstrates a classic yet powerful application of modern cross-coupling chemistry. Understanding the rationale behind the choice of catalysts, reagents, and reaction conditions is paramount for process optimization, troubleshooting, and the successful, scalable synthesis of this important therapeutic agent.

References

  • Zhai, L.-H., Guo, L.-H., Luo, Y.-H., Ling, Y., & Sun, B.-W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. Available at: [Link]

  • Google Patents. (2013). CN103387565B - The preparation method of Axitinib.
  • Google Patents. (2014). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Google Patents. (2016). WO2016108106A1 - An improved process for preparation of axitinib.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Ma, T., Wu, Y., Zhang, Y., & Liu, H. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]

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Application Notes and Protocols for the Strategic Use of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Pivotal Intermediate in Modern Medicinal Chemistry

Welcome to a comprehensive guide on the synthesis and application of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. This molecule, while seemingly complex, holds a significant position in the realm of pharmaceutical synthesis as a key intermediate for the production of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower your synthetic strategies. We will delve into the nuances of its preparation and its primary role as a scaffold for palladium-catalyzed cross-coupling reactions, offering insights that bridge theoretical knowledge with practical laboratory application.

The Strategic Importance of the 3-Iodo-1H-indazole Moiety

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[3] The strategic introduction of an iodine atom at the C-3 position of the indazole ring in this compound is a critical design element. This iodo-substituent serves as a versatile synthetic handle, enabling the application of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling.[4][5] This approach allows for the late-stage introduction of diverse functionalities, a highly desirable feature in the synthesis of complex drug molecules like Axitinib.

Synthesis of this compound

The preparation of this key intermediate can be approached via a multi-step sequence. A common and effective strategy involves two key transformations: a copper-catalyzed Ullmann-type coupling to form the thioether linkage, followed by electrophilic iodination of the indazole ring.

Synthesis of the Precursor: 2-((1H-indazol-6-yl)thio)-N-methylbenzamide

The initial step involves the formation of the thioether bond between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide. This reaction is typically a copper-catalyzed process.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a widely used and effective catalyst for Ullmann-type C-S bond formation. It facilitates the coupling of aryl halides with thiols.

  • Base: Potassium carbonate is employed to deprotonate the thiol, generating the more nucleophilic thiolate anion, which is essential for the coupling reaction.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) is typically used to ensure the solubility of the reactants and facilitate the reaction.[6][7]

Detailed Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 6-iodo-1H-indazole (1.0 equiv), 2-mercapto-N-methylbenzamide (1.1 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).[6][8]

  • Add a suitable solvent, such as NMP, to the mixture.[7]

  • Heat the reaction mixture to 80-105°C and stir for 20-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[7][8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water, which may precipitate the crude product.[6]

  • Filter the solid, wash with water, and then an organic solvent like methanol to remove impurities.[6]

  • Dry the solid under vacuum to obtain 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Iodination of the Indazole Core

The subsequent step is the regioselective iodination at the C-3 position of the indazole ring. This is a crucial step to install the synthetic handle for the subsequent cross-coupling reaction.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Iodinating Agent: Molecular iodine (I₂) is a common and effective reagent for the electrophilic iodination of electron-rich heterocyclic systems like indazole.

  • Base: Potassium carbonate is used to facilitate the reaction, likely by deprotonating the indazole N-H, which can influence the electronic properties of the ring system and may be involved in the reaction mechanism.[9]

  • Solvent: DMF is a suitable solvent for this transformation, ensuring the solubility of the reactants.[9]

Detailed Protocol:

  • Dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 equiv) and potassium carbonate (2.0 equiv) in N,N-dimethylformamide (DMF) at 0°C.[9]

  • Slowly add a solution of iodine (1.1 equiv) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium bisulfite or ascorbic acid to remove excess iodine.[6]

  • Add water to precipitate the product.[6]

  • Filter the solid, wash with water and methanol, and dry under vacuum to yield this compound.[6]

Data Presentation: Representative Yields and Purity

StepProductTypical YieldTypical Purity (HPLC)
12-((1H-indazol-6-yl)thio)-N-methylbenzamide80-90%>98%
2This compound85-95%>99%[7]

Application in Palladium-Catalyzed Cross-Coupling: The Synthesis of Axitinib

The primary and most significant application of this compound is as a key building block in the synthesis of Axitinib. This is achieved through a palladium-catalyzed Heck-type reaction with 2-vinylpyridine.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source, such as palladium(II) acetate, and a phosphine ligand, like Xantphos, is crucial for an efficient Heck reaction. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.[6]

  • Base: An organic base, such as diisopropylethylamine (DIPEA) or N,N-dicyclohexylmethylamine, is used to neutralize the HI generated during the catalytic cycle.[6][7]

  • N-Protection (In-situ): The indazole N-H can interfere with the catalytic cycle. In some procedures, acetic anhydride is added to acetylate the indazole nitrogen in situ. This protects the N-H group and can lead to improved reaction outcomes.[6] The acetyl group is often labile and may be removed during workup or in a subsequent step.

Visualization of the Heck Coupling Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + 2-Vinylpyridine + Pd(OAc)2 / Xantphos + Base (e.g., DIPEA) + Acetic Anhydride Solvent Solvent (e.g., NMP) Heating Heat to 90-125°C Stir for 24 hours Solvent->Heating Cooling Cool to RT Heating->Cooling Quench Quench / Dilute Cooling->Quench Isolation Filter / Isolate Crude Product Quench->Isolation Purification Recrystallization / Chromatography Isolation->Purification Product Axitinib Purification->Product

Caption: Workflow for the synthesis of Axitinib via Heck coupling.

Detailed Protocol for Axitinib Synthesis:

  • In a reaction vessel under an inert atmosphere, charge palladium(II) acetate (0.05 equiv) and Xantphos (0.1 equiv) in N-methylpyrrolidone (NMP).[6]

  • In a separate vessel, add this compound (1.0 equiv), diisopropylethylamine (3.0 equiv), and NMP.[6]

  • Heat the mixture to 50°C and slowly add acetic anhydride (2.0 equiv). Stir for 2-3 hours.[6]

  • Add 2-vinylpyridine (6.0 equiv) slowly to the reaction mixture.[6]

  • Heat the reaction to 90-95°C and maintain for 24 hours.[6]

  • Monitor the reaction for completion (e.g., by HPLC).

  • Upon completion, cool the mixture and perform an appropriate workup, which may involve dilution with a solvent like THF, filtration, and washing to isolate the crude product.[7]

  • Purify the crude Axitinib by recrystallization or column chromatography.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of the palladium-catalyzed cross-coupling reaction is key to troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Heck reaction involves a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (our key intermediate), forming a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene (2-vinylpyridine) coordinates to the Pd(II) center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate, forming the desired styryl product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Visualization of the Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)-I]L_n pd0->pd2_complex Oxidative Addition base_H [Base-H]I pd0->base_H olefin_coord Olefin Coordinated Complex pd2_complex->olefin_coord Olefin Coordination insertion_product Migratory Insertion Product olefin_coord->insertion_product Migratory Insertion product_complex [H-Pd(II)-Product]L_n insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination product_out Product product_complex->product_out arI Ar-I arI->pd2_complex olefin Olefin olefin->olefin_coord base Base base->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Thioether Formation Incomplete reaction, inactive catalyst.Ensure sufficient reaction time (20-24 hours).[8] Use fresh, high-purity copper(I) iodide. Ensure an inert atmosphere to prevent oxidation.
Incomplete Iodination Insufficient iodinating agent or reaction time.Use a slight excess of iodine. Monitor the reaction closely by TLC/LC-MS and extend the reaction time if necessary.
Low Conversion in Heck Coupling Inactive catalyst, interference from indazole N-H.Use a robust ligand like Xantphos. Consider in-situ N-protection with acetic anhydride.[6] Ensure all reagents and solvents are anhydrous and degassed.
Formation of Side Products Homocoupling of the starting materials.Optimize the reaction temperature and catalyst loading. Ensure slow addition of reagents where specified.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in modern organic synthesis. Its preparation, while requiring careful execution, is robust and scalable. Its true value is realized in its application as a versatile precursor for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures like Axitinib. By understanding the principles behind each synthetic step, from the choice of catalyst to the reaction conditions, researchers can effectively leverage this powerful building block in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.
  • ChemicalBook. (n.d.). BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis.
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  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • BenchChem. (n.d.). Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide: A Technical Overview.
  • NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Google Patents. (n.d.). WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.

Sources

"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" experimental procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Purification of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: A Key Axitinib Intermediate

Abstract

This comprehensive application note provides detailed experimental protocols for the synthesis and purification of this compound (CAS No. 885126-34-1). This molecule is a critical advanced intermediate in the manufacturing of Axitinib (Inlyta®), a potent second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1][2] The procedures outlined herein are tailored for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible methodology. This guide emphasizes the underlying chemical principles, provides step-by-step instructions, and includes expert insights to navigate potential challenges, ensuring high purity and yield of the target compound.

Introduction and Significance

This compound is primarily recognized for its role as a direct precursor to Axitinib.[3] The indazole scaffold is a privileged structure in medicinal chemistry, and its specific functionalization is key to achieving high-potency kinase inhibition.[4][5] The iodine atom at the C3 position of the indazole ring serves as a crucial synthetic handle for the subsequent palladium-catalyzed Heck coupling reaction with 2-vinylpyridine, which completes the synthesis of Axitinib.[3]

Given its importance, access to a reliable and well-characterized supply of this intermediate is paramount for drug development and manufacturing. This document details a two-step synthetic sequence followed by a robust purification protocol, synthesized from patent literature and established chemical principles.[2][3]

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

  • Ullmann C-S Coupling: Formation of a thioether bond between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide to yield the core scaffold, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the indazole ring, a site activated for electrophilic substitution, to yield the final target compound.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Step 1: Ullmann C-S Coupling cluster_2 Step 2: C3-Iodination SM1 6-Iodo-1H-indazole Int 2-((1H-indazol-6-yl)thio)-N-methylbenzamide SM1->Int CuI, K2CO3 Ethylene Glycol, IPA SM2 2-Mercapto-N-methylbenzamide SM2->Int Prod This compound Int->Prod Iodine, KOH NMP Detailed_Workflow cluster_Step1 Step 1: C-S Coupling cluster_Step2 Step 2: Iodination cluster_Step3 Step 3: Purification s1_setup 1. Charge vessel with IPA, EG, K2CO3, CuI s1_reagents 2. Add 6-iodo-1H-indazole & thiol s1_setup->s1_reagents s1_react 3. Heat to 80°C for 20-24h s1_reagents->s1_react s1_workup 4. Cool, filter, concentrate s1_react->s1_workup s1_isolate 5. Precipitate with H2O, filter & dry s1_workup->s1_isolate s1_product Intermediate Product s1_isolate->s1_product s2_setup 6. Dissolve Intermediate in NMP s1_product->s2_setup s2_reagents 7. Add I2 solution, then KOH solution s2_setup->s2_reagents s2_react 8. Stir at RT for 5h s2_reagents->s2_react s2_workup 9. Quench with Ascorbic Acid/H2O s2_react->s2_workup s2_isolate 10. Filter, wash & dry s2_workup->s2_isolate s2_product Crude Final Product s2_isolate->s2_product s3_dissolve 11. Dissolve crude in NMP at 105°C s2_product->s3_dissolve s3_cool 12. Controlled cooling to 0°C s3_dissolve->s3_cool s3_isolate 13. Filter, wash with cold solvent s3_cool->s3_isolate s3_dry 14. Dry under vacuum s3_isolate->s3_dry s3_product Purified Final Product (>99%) s3_dry->s3_product

Sources

Synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide: A Detailed Guide for Laboratory Preparation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , a key intermediate in the synthesis of various pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed exploration of the synthetic strategies, mechanistic underpinnings, and practical laboratory protocols for the successful preparation of this target molecule.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring an indazole core linked to an N-methylbenzamide moiety through a thioether bridge. The presence of an iodine atom at the 3-position of the indazole ring provides a crucial handle for further functionalization via various cross-coupling reactions, making it a valuable building block in medicinal chemistry.

Two principal synthetic routes have been established for the preparation of this compound, each with its own strategic advantages:

  • Route A: Two-Step Synthesis. This approach involves an initial copper-catalyzed C-S cross-coupling reaction between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide to form the intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide. This is followed by a regioselective electrophilic iodination at the C-3 position of the indazole ring. This route offers excellent control over each transformation.

  • Route B: One-Pot Synthesis. This method combines the C-S coupling and iodination steps into a single reaction vessel. It begins with the coupling of 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide, followed by the in-situ addition of an iodinating agent to directly yield the final product. This approach is more atom- and step-economical.

This guide will provide detailed protocols for both synthetic strategies, allowing researchers to choose the most suitable method based on their specific needs and available resources.

PART 1: Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

The Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)

The formation of the thioether bond between the 6-position of the indazole and the sulfur of 2-mercapto-N-methylbenzamide is a classic example of an Ullmann condensation. This reaction is typically catalyzed by a copper(I) species.

The catalytic cycle is generally believed to proceed through the following key steps:

  • Formation of the Copper(I) Thiolate: In the presence of a base, the thiol (2-mercapto-N-methylbenzamide) is deprotonated to form a thiolate anion. This thiolate then reacts with a copper(I) salt (e.g., CuI or generated in situ from a Cu(II) salt) to form a copper(I) thiolate complex. This is the active nucleophilic species in the catalytic cycle.

  • Oxidative Addition: The aryl halide (6-iodo-1H-indazole) undergoes oxidative addition to the copper(I) center of the thiolate complex. This step involves the insertion of the copper into the carbon-iodine bond, leading to a transient higher-valent copper intermediate.

  • Reductive Elimination: The desired C-S bond is formed through reductive elimination from the copper intermediate, yielding the thioether product and regenerating a copper(I) species that can re-enter the catalytic cycle.

The choice of a copper catalyst is crucial, with copper(I) iodide being a common and effective choice. The use of a base, such as potassium carbonate, is essential to facilitate the deprotonation of the thiol and drive the reaction forward.

Electrophilic Iodination of the Indazole Ring

The second key transformation is the regioselective iodination of the 2-((1H-indazol-6-yl)thio)-N-methylbenzamide intermediate at the C-3 position. The indazole ring system is susceptible to electrophilic substitution, with the C-3 position being particularly activated.

The mechanism for this reaction involves the attack of the electron-rich C-3 position of the indazole ring on an electrophilic iodine source. Molecular iodine (I₂) in the presence of a base is a commonly employed reagent system. The base, such as potassium hydroxide, reacts with iodine to generate a more potent electrophilic iodinating species and also facilitates the reaction by deprotonating the indazole N-H, which can increase the electron density of the ring system.

PART 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Two-Step Synthesis

This protocol is adapted from methodologies described in the patent literature, offering a reliable and controlled approach.

Step 1: Synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (Intermediate 1)

G reagents 6-iodo-1H-indazole 2-mercapto-N-methylbenzamide Copper(I) iodide (CuI) Potassium carbonate (K2CO3) Ethylene glycol Isopropyl alcohol setup Reaction vessel under Nitrogen atmosphere reagents->setup heating Heat to 80°C for 20-24 hours setup->heating workup Cool, filter, and concentrate filtrate heating->workup precipitation Add water and stir to precipitate product workup->precipitation isolation Filter, wash with water, and dry under vacuum precipitation->isolation product Intermediate 1: 2-((1H-indazol-6-yl)thio)-N-methylbenzamide isolation->product

Workflow for the synthesis of Intermediate 1.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
6-iodo-1H-indazole244.035.0 g0.0205 mol
2-mercapto-N-methylbenzamide167.233.94 g0.0236 mol
Copper(I) iodide (CuI)190.450.39 g0.00205 mol
Potassium carbonate (K₂CO₃)138.215.65 g0.0409 mol
Ethylene glycol62.072.54 g0.0409 mol
Isopropyl alcohol-50 mL-
Deionized water-As needed-

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add isopropyl alcohol (50 mL), ethylene glycol (2.54 g), potassium carbonate (5.65 g), and copper(I) iodide (0.39 g).

  • Purge the vessel with nitrogen gas for 10-15 minutes.

  • Under a nitrogen atmosphere, add 6-iodo-1H-indazole (5.0 g) and 2-mercapto-N-methylbenzamide (3.94 g) to the reaction mixture with stirring.

  • Heat the reaction mixture to 80°C and maintain this temperature for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • To the residue, add 50 mL of deionized water and stir vigorously for 2-3 hours to induce precipitation of the product.

  • Collect the solid product by filtration, wash the filter cake with deionized water (2 x 10 mL), and dry under vacuum to afford 2-((1H-indazol-6-yl)thio)-N-methylbenzamide as a solid.

Step 2: Synthesis of this compound (Final Product)

G intermediate Intermediate 1 setup Reaction flask at 25-30°C intermediate->setup reagents Iodine (I2) Potassium hydroxide (KOH) N-methylpyrrolidone (NMP) Water reagents->setup addition Slowly add solutions of I2 and KOH setup->addition reaction Stir at 25-30°C for 5 hours addition->reaction quench Quench with ascorbic acid solution reaction->quench precipitation Add methanol and stir quench->precipitation isolation Filter, wash with water and methanol, and dry precipitation->isolation product Final Product: This compound isolation->product

Workflow for the iodination of Intermediate 1.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
2-((1H-indazol-6-yl)thio)-N-methylbenzamide283.353.4 g0.0120 mol
Iodine (I₂)253.816.39 g0.0252 mol
Potassium hydroxide (KOH)56.113.10 g0.0552 mol
N-methylpyrrolidone (NMP)-15.8 mL-
Water-3.4 mL-
Ascorbic acid176.122.21 g0.0125 mol
Methanol-10.2 mL-

Procedure:

  • In a reaction flask, dissolve 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (3.4 g) in N-methylpyrrolidone (11.9 mL) at 25-30°C under a nitrogen atmosphere.

  • In a separate container, prepare a solution of iodine (6.39 g) in N-methylpyrrolidone (3.91 mL).

  • In another container, prepare a solution of potassium hydroxide (3.10 g) in water (3.4 mL).

  • Slowly add the iodine solution to the reaction mixture at 25-30°C with stirring.

  • Subsequently, add the potassium hydroxide solution dropwise over at least 30 minutes, maintaining the temperature at 25-30°C.

  • Stir the reaction mixture at 25-30°C for 5 hours. Monitor the reaction by TLC or HPLC.

  • Prepare a quenching solution of ascorbic acid (2.21 g) in water (17 mL).

  • Upon reaction completion, add the reaction mixture to the ascorbic acid solution and stir for 30 minutes.

  • Heat the mixture to 45-50°C and stir for 1 hour.

  • Add methanol (10.2 mL) to the slurry and continue stirring at 45-50°C for 3 hours.

  • Filter the warm slurry and wash the collected solid with water (3.4 mL) followed by methanol (3.4 mL).

  • Dry the solid under vacuum to obtain This compound as a pale yellow crystalline solid.[1]

Protocol B: One-Pot Synthesis

This protocol, adapted from patent literature, offers a more streamlined approach to the final product.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
6-iodo-1H-indazole244.034.4 kg18.03 mol
2-mercapto-N-methylbenzamide167.233.5 kg20.93 mol
Copper(II) acetate hydrate199.650.17 kg0.85 mol
Potassium carbonate (K₂CO₃)138.217.3 kg52.82 mol
Iodine (I₂)253.818.2 kg32.31 mol
N-methylpyrrolidone (NMP)-~7.55 kg-
Acetonitrile-10.7 kg-
Ascorbic acid176.125.0 kg28.39 mol
Water-As needed-
Acetone-As needed-

Procedure:

  • Under a nitrogen atmosphere, charge a suitable reactor with N-methylpyrrolidone (3 kg), 6-iodo-1H-indazole (4.4 kg), potassium carbonate (7.3 kg), and copper(II) acetate hydrate (0.17 kg) at 20-25°C.

  • Heat the mixture to 80°C.

  • In a separate vessel, dissolve 2-mercapto-N-methylbenzamide (3.5 kg) in N-methylpyrrolidone (1.75 kg) and heat to 60°C.

  • Add the solution from step 3 to the reactor from step 2 at 80°C over 15 minutes.

  • Heat the reaction mixture to 105°C and stir for 90 minutes.

  • Prepare a solution of iodine (8.2 kg) in N-methylpyrrolidone (2.8 kg) and add it to the reaction mixture.

  • Stir the mixture at 105°C for 120 minutes.

  • Cool the mixture to 80°C and add acetonitrile (10.7 kg).

  • Prepare a solution of ascorbic acid (5 kg) in water (24 kg) and add it to the reaction mixture over 120 minutes at 80°C.

  • Add an additional 24 kg of water over 80 minutes at 80°C.

  • Cool the resulting mixture to 0-5°C over 4 hours and filter the precipitate.

  • For purification, mix the obtained solid with acetone (20 kg) and water (10 kg), heat to 55-60°C, and stir for 1 hour.

  • Cool the mixture to 20°C, filter, wash the solid with chilled acetone, and dry to yield This compound .[2]

PART 3: Characterization and Analytical Validation

Thorough characterization of the final product is essential to confirm its identity, purity, and quality.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₅H₁₂IN₃OSPubChem[3]
Molecular Weight409.2 g/mol PubChem[3]
AppearancePale yellow crystalline solid[1]
CAS Number885126-34-1PubChem[3]

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the indazole and benzamide rings, a signal for the N-H proton of the indazole (which may be broad), a signal for the N-H proton of the amide (likely a quartet or broad singlet depending on the solvent and temperature), and a doublet for the methyl group of the N-methylamide.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the corresponding number of signals for the carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (409.24 g/mol ).

Chromatographic Purity:

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A high purity level (e.g., >99%) is desirable for subsequent applications. The patent literature reports achieving purities of over 99% after purification.[2]

Conclusion

The synthesis of this compound can be reliably achieved in the laboratory setting using either a two-step or a one-pot synthetic approach. The choice of method will depend on the desired level of control and process efficiency. A comprehensive understanding of the underlying Ullmann coupling and electrophilic iodination mechanisms is key to optimizing reaction conditions and troubleshooting potential issues. Rigorous purification and analytical characterization are essential to ensure the quality of the final product for its intended use in research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Google Patents. WO2016108106A1 - An improved process for preparation of axitinib.

Sources

Application Note: Comprehensive Analytical Characterization of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a critical intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this small molecule. This guide emphasizes a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen technique, provides step-by-step protocols, and presents expected data to establish a robust analytical control strategy.

Introduction

This compound (Molecular Formula: C₁₅H₁₂IN₃OS) is a key advanced intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[1] The precise molecular structure, which includes an iodinated indazole core linked via a thioether bridge to an N-methylbenzamide moiety, necessitates a rigorous and orthogonal analytical approach for full characterization. The presence of multiple functional groups and reactive sites, such as the indazole N-H, the amide, and the carbon-iodine bond, requires specific methods to confirm the structure and to detect and quantify potential process-related impurities or degradants.

This application note details the necessary analytical workflows to provide unambiguous structural confirmation and a reliable assessment of chemical purity, which are fundamental requirements for regulatory compliance and ensuring the quality of the final active pharmaceutical ingredient (API).[2][3]

Physicochemical Properties

A summary of the key computed properties for the target compound is provided below.[4][5]

PropertyValueSource
Molecular FormulaC₁₅H₁₂IN₃OSPubChem[4]
Molecular Weight409.2 g/mol PubChem[4]
Exact Mass408.97458 DaPubChem[4]
XLogP33.6PubChem[4]
CAS Number885126-34-1PubChem[4]

Integrated Analytical Workflow

A comprehensive characterization relies on the strategic integration of multiple analytical techniques. Structural elucidation is primarily achieved through NMR and MS, with FTIR providing functional group confirmation. Purity is assessed using chromatography, primarily HPLC, which separates the main component from any impurities. This integrated approach ensures a complete and validated understanding of the compound's quality.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final_Report Certificate of Analysis (CoA) NMR->Final_Report Consolidated Data MS Mass Spectrometry (HRMS) LCMS LC-MS (Impurity ID) MS->LCMS MS->Final_Report Consolidated Data FTIR FTIR Spectroscopy FTIR->Final_Report Consolidated Data HPLC HPLC-UV (Purity Assay) HPLC->LCMS Separated impurities for identification HPLC->Final_Report Consolidated Data EA Elemental Analysis EA->Final_Report Consolidated Data Compound Test Sample: This compound Compound->NMR Confirms covalent structure & connectivity Compound->MS Confirms molecular weight & formula Compound->FTIR Confirms functional groups Compound->HPLC Quantifies purity & detects impurities

Caption: Integrated workflow for comprehensive characterization.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[6] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the substitution patterns on the aromatic rings.

Rationale: The distinct electronic environments of the indazole and benzamide rings will produce a characteristic set of signals. 2D NMR experiments (e.g., COSY, HSQC) can be employed if assignments are ambiguous. The choice of DMSO-d₆ as a solvent is crucial as it is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like the indazole N-H and the amide N-H.[7][8]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Record the spectrum from -2 to 16 ppm to ensure all signals, including the broad N-H protons, are observed.[8]

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width to cover a range of 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C and potential quaternary carbon signals.[7]

  • Data Processing: Process the FID using an exponential multiplication function and reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Expected Data: ¹H and ¹³C NMR Chemical Shifts (Predicted)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale
Indazole N1-H~13.5 (broad s)-Acidic proton, broad due to exchange.[8]
Amide N-H~8.5 (q)-Coupled to methyl protons.
Aromatic Protons7.2 - 8.2 (m)110 - 150Complex multiplet region for 7 aromatic protons.
Indazole C3-I-~90Carbon bearing a heavy atom (Iodine) is significantly shielded.
Amide C=O-~168Typical chemical shift for a benzamide carbonyl.[9]
Amide N-CH₃~2.8 (d)~26Aliphatic methyl group coupled to the amide N-H.
Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and elemental composition of the molecule.[10] High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula with high accuracy.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion ([M+H]⁺).[11] The presence of iodine (¹²⁷I, 100% abundance) will not produce a characteristic isotopic pattern like chlorine or bromine, but its mass will be critical for accurate mass determination.[12][13]

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over a mass range of m/z 100-1000.

    • Use an internal or external calibrant to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the monoisotopic mass of the most abundant ion and use software to predict the elemental composition.

Expected Data: High-Resolution Mass Spectrometry

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺409.9819Within 5 ppm of calculated< 5C₁₅H₁₃IN₃OS⁺
[M+Na]⁺431.9638May be observed< 5C₁₅H₁₂IN₃OSNa⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale: This technique will confirm the presence of the indazole N-H, the secondary amide (N-H and C=O), the C-S thioether linkage, and the aromatic rings, providing complementary data to NMR and MS.[14][15]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadIndazole N-H Stretch
~3250MediumAmide N-H Stretch
~3050Medium-WeakAromatic C-H Stretch
~1640StrongAmide I band (C=O Stretch)[16]
~1540MediumAmide II band (N-H Bend)[16]
1600-1450Medium-StrongAromatic C=C Ring Stretches
~750StrongAromatic C-H Out-of-Plane Bending

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of pharmaceutical compounds and separating them from any potential impurities.[2] A reversed-phase HPLC method with UV detection is the standard approach for non-volatile, aromatic compounds like this one.

Rationale: A C18 stationary phase provides excellent retention for moderately non-polar compounds. A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) allows for the efficient separation of compounds with a range of polarities. UV detection is ideal due to the strong chromophores present in the molecule. The patent literature confirms the use of HPLC for purity assessment of this specific intermediate.[1]

Protocol: Reversed-Phase HPLC Purity Method

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic System & Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program: See table below.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100%.

HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030

System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance. Typical criteria include:

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

  • Repeatability (RSD of peak area for 5 injections): < 2.0%

LCMS_Impurity_ID cluster_0 HPLC HPLC System MainPeak Main Peak (Target Compound) HPLC->MainPeak Separation ImpurityPeak Impurity Peak HPLC->ImpurityPeak Separation UV UV Detector (Quantification) MS_Det Mass Spectrometer (Identification) MainPeak->UV MainPeak->MS_Det Provides MW Confirmation ImpurityPeak->UV ImpurityPeak->MS_Det Provides MW for Structure Hypothesis

Caption: Workflow for impurity identification using LC-MS.

Elemental Analysis

Elemental analysis provides a fundamental check of a compound's purity and empirical formula by measuring the mass fractions of carbon, hydrogen, nitrogen, and sulfur.

Protocol: CHNS Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined weight percentages to the theoretical values.

Expected Data: Elemental Composition

ElementTheoretical %Found %Acceptance Criteria
Carbon (C)44.0244.02 ± 0.4± 0.4%
Hydrogen (H)2.952.95 ± 0.3± 0.3%
Nitrogen (N)10.2710.27 ± 0.4± 0.4%
Sulfur (S)7.837.83 ± 0.4± 0.4%

Conclusion

The analytical characterization of this compound requires a multi-faceted approach to deliver a complete profile of its identity, structure, and purity. The combination of NMR for structural mapping, high-resolution MS for molecular formula confirmation, HPLC for purity assessment, and FTIR for functional group verification provides a robust and reliable quality control strategy. The protocols and expected data presented in this application note serve as a comprehensive guide for scientists and researchers to ensure the material meets the stringent quality requirements for pharmaceutical development.

References

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  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts website. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent website. [https://www.agilent.
  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from Drug Target Review website. [https://www.drugtargetreview.com/article/19595/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery/]
  • Sousa, E., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/]
  • Sartorius. (n.d.). Pharmaceutical Analysis for Small Molecules. Retrieved from Sartorius website. [https://www.sartorius.com/en/knowledge/science-snippets/pharmaceutical-analysis-for-small-molecules-609454]
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  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB website. [https://bibliotecadigital.ipb.pt/bitstream/10198/1077/1/Advanced%20NMR%20techniques%20for%20structural%20characterization%20of%20heterocyclic%20structures.pdf]
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  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from ResearchGate website. [https://www.researchgate.net/figure/1-H-NMR-complete-spectrum-0-16-ppm-of-indazole-1e-at-500-MHz-in-DMSO-d-6-The-inset_fig6_270726715]
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  • ResearchGate. (2021). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from ResearchGate website. [https://www.researchgate.net/publication/356106096_Synthesis_and_Characterization_of_Novel_Benzimidazole_Derivatives_using_CdO_NPs_and_their_Application_as_Antibacterial_and_Antifungal_Agents]
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Application Notes and Protocols for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and use of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (CAS No. 885126-34-1). As a key intermediate and known impurity in the synthesis of the tyrosine kinase inhibitor Axitinib, this compound warrants careful management in a laboratory setting.[1][2] Due to the limited availability of comprehensive toxicological data, a conservative approach to safety, treating the compound as potentially potent and hazardous, is strongly advised. These application notes are designed to provide researchers and drug development professionals with the necessary protocols to minimize exposure and ensure a safe working environment.

Introduction and Scientific Context

This compound is a complex heterocyclic molecule featuring an iodinated indazole core linked via a thioether bond to an N-methylbenzamide moiety. Its primary relevance in the scientific community stems from its role as a critical intermediate in the synthesis of Axitinib, a potent VEGFR inhibitor used in cancer therapy.[3][4] Understanding the safe handling of this precursor is paramount for any research or development program involving Axitinib or related compounds. The presence of an iodine atom and the indazole scaffold suggests potential for biological activity and specific chemical reactivity that must be respected during experimental work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for proper handling, storage, and experimental design.

PropertyValueSource
CAS Number 885126-34-1[1][2][5]
Molecular Formula C₁₅H₁₂IN₃OS[1][2][6]
Molecular Weight 409.24 g/mol [1][6]
Appearance Pale yellow crystalline solid (based on synthesis descriptions)[4]
Predicted Density 1.80 ± 0.1 g/cm³[1]
Predicted XLogP3 4.069[1]
Predicted PSA 83.1 Ų[1][6]

Hazard Identification and Risk Assessment

CRITICAL NOTE: As of the date of this document, comprehensive, publicly available toxicological data for this compound is lacking.[1][5] The GHS classification is currently unavailable. Therefore, a thorough risk assessment must be conducted before any handling, and the compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.

Inferred Potential Hazards:

  • Biological Activity: As a precursor to a potent tyrosine kinase inhibitor, this compound may possess significant biological activity.

  • Organoiodine Compound: Organoiodine compounds can be lachrymatory and may be harmful if inhaled or absorbed through the skin. They can also be light-sensitive.

  • Thioether Group: Thioethers may have unpleasant odors and can be oxidized.

  • Aromatic Amide: Aromatic amides can have varying toxicological profiles, with some being known irritants or sensitizers.

Logical Flow for Risk Assessment

cluster_risk Risk Assessment Workflow start Initiate Work with This compound data_gap Acknowledge Lack of Comprehensive Safety Data start->data_gap treat_potent Decision: Treat as a Potentially Potent Compound data_gap->treat_potent assess_exp Assess Experimental Protocol (Scale, Duration, Conditions) treat_potent->assess_exp control_measures Define Control Measures (Engineering, Admin, PPE) assess_exp->control_measures emergency_plan Develop Emergency Spill and Exposure Plan control_measures->emergency_plan proceed Proceed with Experiment Under Strict Controls emergency_plan->proceed

Caption: Risk assessment workflow for handling compounds with limited safety data.

Safety and Handling Protocols

Adherence to the following protocols is mandatory to ensure user safety.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

  • Body Protection: A fully buttoned laboratory coat. For larger quantities or tasks with a high risk of aerosolization, a disposable gown is advised.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[1][2][5] If work outside a fume hood is unavoidable, a properly fitted respirator (e.g., N95 or higher) is required.

Engineering Controls
  • Primary Containment: A certified chemical fume hood is the primary engineering control for handling this substance.[1][2][5]

  • Ventilation: Ensure the laboratory is well-ventilated.[1][2][5]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Preparation: Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to transport it to the reaction vessel.

  • Dissolving: Add solvents to the solid slowly to avoid splashing and aerosol generation.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands thoroughly after removing gloves. Avoid eating, drinking, or smoking in the laboratory.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][5] Protect from light. Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management Protocol

cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decon Decontaminate Spill Area with Appropriate Solvent collect->decon dispose Dispose of all Materials as Hazardous Waste decon->dispose report Report the Incident to Lab Supervisor/Safety Officer dispose->report

Caption: Step-by-step protocol for managing a chemical spill.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Synthesis and Application Considerations

This compound is synthesized via the reaction of 6-iodo-1H-indazole with 2-mercapto-N-methylbenzamide.[4][7] The synthesis often involves a copper catalyst and is performed at elevated temperatures.[3][7] Researchers working with this synthesis should be aware of the hazards associated with all reactants, solvents (e.g., DMF, NMP), and catalysts. The subsequent reaction to form Axitinib involves a Heck coupling with 2-vinylpyridine, introducing additional reagents and safety considerations.[3]

Conclusion

While this compound is a vital molecule in the synthesis of Axitinib, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. By implementing the robust engineering controls, personal protective equipment, and detailed protocols outlined in this document, researchers can mitigate the potential risks and maintain a safe laboratory environment. It is the responsibility of every user to conduct a thorough risk assessment before beginning any work with this compound.

References

  • Echemi. this compound.

  • Echemi. BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- Safety Data Sheets.

  • Echemi. 2-[(3-Iodo-1H-indazol-6-yl)thio]-N-methylbenzamide 885126-34-1.

  • PubChem. this compound.

  • Benchchem. Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.

  • PubChem. 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity).

  • Sigma-Aldrich. 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity).

  • ChemicalBook. BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- synthesis.

  • Google Patents. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).

  • Pharmaffiliates. 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide.

  • Google Patents. WO2016108106A1 - An improved process for preparation of axitinib.

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Technical Guide: Synthesis, Characterization, and Application of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Synthesis Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis, purification, characterization, and potential applications of the novel compound 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. As this molecule is not readily available from commercial suppliers, this guide focuses on a proposed, robust synthetic route from accessible starting materials. It includes detailed, step-by-step protocols for synthesis and quality control, ensuring the generation of a highly pure and well-characterized final compound for use in research and development. The guide also explores the potential biological relevance of this compound based on its structural motifs and suggests avenues for future investigation.

Introduction and Sourcing Analysis

An initial survey of major chemical supplier catalogs reveals that this compound is not a standard, off-the-shelf product. Its complex structure, featuring a substituted indazole core, suggests it is likely a novel molecular entity or a specific intermediate within a targeted drug discovery program.

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound—a 3-iodo group, a 6-thioether linkage, and an N-methylbenzamide moiety—suggests potential applications as a kinase inhibitor, a scaffold for further functionalization via cross-coupling reactions, or a probe for exploring specific protein-ligand interactions, including halogen bonding.

Given its absence from commercial sources, obtaining this compound necessitates in-house synthesis. The following sections provide a detailed, logical, and experimentally grounded pathway for its preparation and validation.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of the target molecule can be logically approached through a multi-step sequence. The proposed retrosynthetic analysis breaks the molecule down into three key fragments: 6-amino-1H-indazole, 2-fluorobenzoyl chloride, and N-methylamine, which are more readily available. The forward synthesis involves the construction of the core indazole thioether and subsequent amide formation.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below.

G cluster_0 Indazole Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Assembly A 6-Nitro-1H-indazole B 6-Amino-1H-indazole A->B Reduction (e.g., SnCl2/HCl) C 6-Thiocyano-1H-indazole B->C Sandmeyer Reaction (NaNO2, KSCN) D 1H-Indazole-6-thiol C->D Reduction (e.g., NaBH4) G Iodination D->G S-Arylation (Nucleophilic Aromatic Substitution) E 2-Fluoro-N-methylbenzamide E->G F Target Compound: This compound G->F Direct Iodination (e.g., I2, KI) start1 2-Fluorobenzoyl chloride start1->E start2 Methylamine start2->E

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocols

Protocol 2.2.1: Synthesis of 6-Amino-1H-indazole

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-nitro-1H-indazole (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and carefully pour it into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2.2.2: Synthesis of 2-Fluoro-N-methylbenzamide

  • Setup: In a flask cooled in an ice bath (0 °C), dissolve methylamine (2.0 M in THF, 1.2 eq) in dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add 2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the product.

Protocol 2.2.3: Synthesis of 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide

  • Thiol Formation (In Situ): The conversion of 6-amino-1H-indazole to the corresponding thiol via a diazonium salt intermediate is a standard procedure. First, the amine is converted to a thiocyanate via the Sandmeyer reaction, followed by reduction.

  • S-Arylation:

    • To a solution of the crude 1H-indazole-6-thiol (from the previous step, 1.0 eq) and 2-fluoro-N-methylbenzamide (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 2.2.4: Iodination of the Indazole Core

  • Setup: Dissolve the product from Protocol 2.2.3 (1.0 eq) in DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The C3 position of the indazole ring is electronically favorable for electrophilic substitution.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction & Purification: Extract with ethyl acetate, wash the organic layers with brine, dry, and concentrate. Purify the final compound by column chromatography or recrystallization to yield this compound.

Quality Control and Characterization

Validation of the final compound's identity and purity is critical before its use in any biological assay.

Quality Control Workflow

G cluster_0 Purity Check cluster_1 Structure Verification A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (>95%) B->C D Structural Confirmation C->D Pass F Repurify or Resynthesize C->F Fail C_method HPLC / LC-MS C->C_method E Batch Qualified (Store under N2 at -20°C) D->E Confirmed D->F Incorrect Structure D_NMR 1H NMR, 13C NMR D->D_NMR D_MS High-Resolution MS D->D_MS

Caption: Workflow for quality control and batch qualification.

Analytical Specifications

The following table outlines the expected analytical data for the final, purified compound.

Analysis Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic protons on both the indazole and benzamide rings, a singlet for the N-H of the indazole, a doublet for the N-H of the amide, and a doublet for the N-methyl group.
¹³C NMR Chemical Shifts (δ)Resonances for all unique carbon atoms, including the C-I carbon at a characteristic upfield shift and the amide carbonyl carbon (~165-170 ppm).
HRMS (ESI+) [M+H]⁺Calculated m/z for C₁₅H₁₂IN₄OS⁺ should match the observed value within ± 5 ppm.
HPLC Purity≥95% peak area at a specified wavelength (e.g., 254 nm).

Handling, Storage, and Application Notes

Compound Handling and Storage
  • Solubility: The compound is expected to be soluble in polar aprotic solvents such as DMSO and DMF. For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO.

  • Storage: Store the solid compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at -20°C, protected from light to prevent potential degradation of the iodo- and thioether functionalities. DMSO stock solutions should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Applications and Further Research
  • Kinase Inhibition: The indazole scaffold is a core component of several approved kinase inhibitors (e.g., Pazopanib, Axitinib). This compound should be screened against a broad panel of kinases to identify potential targets.

  • Halogen Bonding: The 3-iodo substituent can act as a potent halogen bond donor, a specific non-covalent interaction that can enhance binding affinity and selectivity for a protein target. Structural biology studies (e.g., X-ray crystallography) in complex with a target protein would be highly valuable.

  • Fragment-Based Drug Discovery (FBDD): The N-methylbenzamide moiety could be further modified to explore the surrounding binding pocket of a target protein. The iodo group also serves as a synthetic handle for further derivatization using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) to rapidly generate a library of analogs.

References

  • Talele, T. T. (2010). The “privilege” of indazole scaffold in kinase inhibition. Journal of Medicinal Chemistry, 53(1), 3-15. Available from: [Link]

  • Crosignani, S., & Fontul, M. V. (2011). The indazole nucleus in medicinal chemistry. Drug Discovery Today, 16(11-12), 443-457. Available from: [Link]

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding in medicinal chemistry: from serendipity to design. Protein Science, 22(2), 139-152. Available from: [Link]

  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Available from: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710. Available from: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. This critical intermediate in the synthesis of various pharmacologically active molecules, including Axitinib, often presents unique purification challenges. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common issues encountered during its purification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

FAQ 1: My initial purity after synthesis is low (<95% by HPLC). What are the likely impurities and how can I remove them?

Answer:

Low purity following the initial synthesis is a common issue. The primary culprits are often residual starting materials, reagents, or side-products from the coupling reaction.

Common Impurities:

  • Starting Materials: Unreacted 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.

  • Homocoupling Side-Products: Disulfide of 2-mercapto-N-methylbenzamide and bi-indazole from the homocoupling of 6-iodo-1H-indazole can form. This is particularly prevalent if the reaction temperature is too high or if the catalyst is not optimal[1].

  • Reagent-Derived Impurities: Residual coupling reagents (e.g., copper salts) or bases (e.g., potassium carbonate) can contaminate the crude product.

  • Related Structures: Impurities such as 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide and 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide have been identified as related substances[2][3][4][5][6].

Solutions:

  • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the crude product with water can help remove inorganic salts like potassium carbonate. The use of a reducing agent like ascorbic acid during the workup can also help to quench excess iodine and other oxidizing species[7].

  • Solvent Slurry/Washing: Washing the isolated solid with appropriate solvents can be highly effective. A mixture of acetone and water (e.g., 2:1 ratio) has been shown to improve purity to around 99% by washing the solid at elevated temperatures (55-60°C) followed by cooling[7].

  • Recrystallization: For higher purity requirements, recrystallization is the most effective method. A proven technique involves dissolving the crude material in 1-methyl-2-pyrrolidone (NMP) at an elevated temperature (e.g., 105°C) and then gradually cooling to induce crystallization. This method has been demonstrated to increase purity from 94% to over 99.3%[7].

FAQ 2: I am having trouble with the color of my final product. It is a persistent yellow or brown, not the expected pale-yellow solid. What causes this and how can I fix it?

Answer:

Discoloration is typically due to trace impurities that are highly colored. These can include residual copper catalyst, oxidation byproducts, or other minor side-products.

Causes:

  • Residual Copper: The copper catalyst used in the Ullmann-type coupling reaction can be difficult to remove completely and can impart a brownish or greenish hue.

  • Oxidation: The thioether linkage is susceptible to oxidation, which can lead to colored byproducts.

  • Iodine Residue: Incomplete quenching of iodine used in the synthesis can also lead to a persistent color.

Solutions:

  • Ascorbic Acid Wash: As mentioned previously, washing with a solution of a mild reducing agent like ascorbic acid during the workup can help to remove residual iodine[7].

  • Activated Carbon Treatment: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool for crystallization.

  • Chelating Agent Wash: To remove residual copper, washing the crude product with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.

FAQ 3: My recrystallization is not efficient. I either get poor recovery or the purity does not improve significantly. What can I do?

Answer:

Inefficient recrystallization can be due to several factors including the choice of solvent, cooling rate, and the presence of impurities that inhibit crystal growth.

Troubleshooting Steps:

  • Solvent System Optimization: While NMP is a documented effective solvent, other high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be explored. For smaller scales, screening of various solvent systems is recommended.

  • Controlled Cooling: A slow and controlled cooling process is crucial for the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product. A typical cooling profile would be to cool from 105°C to 0°C over several hours[7].

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can promote the formation of larger, more uniform crystals.

  • Anti-Solvent Addition: In some cases, the addition of an anti-solvent can improve recovery. After dissolving the compound in a good solvent (like NMP or DMF) at an elevated temperature, a miscible anti-solvent in which the product is poorly soluble can be slowly added to induce precipitation.

Purification Workflow and Data

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product (<95% Purity) aq_workup Aqueous Workup (Water/Ascorbic Acid) start->aq_workup check_purity1 Check Purity (HPLC) aq_workup->check_purity1 solvent_wash Solvent Wash (Acetone/Water) check_purity2 Check Purity (HPLC) solvent_wash->check_purity2 recrystallization Recrystallization (NMP) final_product_high Final Product (>99% Purity) recrystallization->final_product_high final_product_medium Final Product (98-99% Purity) check_purity1->solvent_wash Purity < 98% check_purity1->final_product_medium Purity 98-99% check_purity2->recrystallization Purity < 99% check_purity2->final_product_high Purity > 99%

Caption: Decision tree for purification strategy.

The table below summarizes the effectiveness of different purification methods as described in the literature.

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)YieldReference
Solvent Wash (Acetone/Water)Not specified99%65%[7]
Recrystallization (NMP)94%99.3%97%[7]

Experimental Protocols

Protocol 1: Purification by Solvent Washing
  • Combine the crude this compound with a mixture of acetone and water (e.g., a 2:1 v/v ratio).

  • Heat the mixture to 55-60°C and stir for 1 hour.

  • Cool the mixture to 20°C.

  • Filter the solid product and wash it with chilled acetone.

  • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in 1-methyl-2-pyrrolidone (NMP) at 105°C.

  • Stir the solution at this temperature for 60 minutes.

  • Gradually cool the mixture to 0°C over a period of 3-4 hours to allow for crystal formation.

  • Filter the precipitated solid.

  • Wash the solid with a suitable solvent in which the product is poorly soluble (e.g., cold methanol or water) to remove residual NMP.

  • Dry the purified solid under vacuum.

References

  • PROCESS FOR PREPARING AXITINIB, PROCESS FOR PURIFYING THE INTERMEDIATE this compound, PROCESS FOR PURIFYING AXITINIB VIA THE AXITINIB HCL SALT, SOLID FORM OF THE AXITINIB HCL SALT. (2020). Google Patents.
  • PROCESS FOR PREPARING AXITINIB, PROCESS FOR PURIFYING THE INTERMEDIATE 2-((3-IODO-1H-INDAZOL-6-YL)THIO) - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • An improved process for preparation of axitinib. (2016). Google Patents.
  • Axitinib-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide(AxitinibImpurity) NEW. (n.d.). Retrieved from [Link]

  • 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). (n.d.). PubChem. Retrieved from [Link]

  • 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-[(1-Acetyl-3-iodo-1H-indazol-6-yl)thio]-N-methylbenzamide. (n.d.). gsrs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A

Target Audience: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting for the synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a key intermediate in pharmaceutical development. We address common side reactions, offer optimization strategies, and provide field-proven protocols to enhance yield, purity, and reproducibility.

PART 1: Troubleshooting Guide - Common Synthetic Challenges

This section details the most prevalent side reactions and offers structured solutions based on mechanistic principles.

Issue 1: Disulfide Dimer Formation
  • Problem: LC-MS or TLC analysis shows a significant impurity with a mass corresponding to the disulfide of the 2-mercapto-N-methylbenzamide starting material. This impurity is typically less polar than the thiol.

  • Root Cause: Thiols are highly susceptible to aerobic oxidation, forming disulfide bonds.[1][2][3] This process is often catalyzed by trace metals or facilitated by the basic reaction conditions required for the subsequent S-arylation. The reaction is an oxidative coupling of two thiol molecules.

  • Solutions & Mitigation Strategies:

    • Inert Atmosphere: The most critical preventative measure is the rigorous exclusion of oxygen. All reaction vessels should be flame-dried, and the reaction should be conducted under a positive pressure of an inert gas (Nitrogen or Argon).

    • Solvent Degassing: Solvents, particularly polar aprotic solvents like DMF or DMSO, can dissolve significant amounts of oxygen. Degas solvents before use by sparging with an inert gas for 30-60 minutes or by using a freeze-pump-thaw technique.

    • Order of Addition: Add the base (e.g., K2CO3) to the reaction mixture last. This minimizes the time the highly reactive thiolate anion is present before the aryl iodide electrophile is available for the desired coupling reaction, reducing its exposure to potential oxidants.

Issue 2: Competitive N-Arylation of the Indazole Ring
  • Problem: Characterization (typically by 2D NMR) reveals an isomeric impurity, confirming that the benzamide moiety has formed a bond with one of the indazole's nitrogen atoms instead of the sulfur atom.

  • Root Cause: The indazole ring system possesses multiple nucleophilic sites. While the thiolate is the desired soft nucleophile for this S-arylation, the nitrogen atoms of the indazole ring can also act as nucleophiles, particularly under harsh conditions.[4][5] This leads to a competitive Goldberg-type N-arylation reaction.[6]

  • Solutions & Mitigation Strategies:

    • Base Selection: Employ a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs2CO3) is often superior to potassium carbonate (K2CO3) or strong bases like sodium hydride (NaH). Its greater solubility and the "cesium effect" can promote the desired S-arylation at lower temperatures.

    • Temperature Control: High temperatures favor the thermodynamically competitive N-arylation pathway. The reaction should be run at the lowest effective temperature. An initial screen at 80-90°C in DMF is recommended, with careful monitoring by HPLC.

    • Catalyst Choice: The reaction is a form of the Ullmann condensation.[6][7] While often performed with copper salts, the choice of catalyst can influence selectivity. Using a Cu(I) source, such as copper(I) iodide (CuI), is generally preferred. Adding a ligand like L-proline or a diamine can sometimes improve selectivity for S-arylation.

Issue 3: Reductive De-iodination of the Indazole
  • Problem: The presence of a major impurity is identified as 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, where the crucial iodine atom at the 3-position is missing.

  • Root Cause: Reductive dehalogenation, particularly of aryl iodides, can occur at elevated temperatures or in the presence of certain catalysts or reducing agents. While less common, it can be a significant issue if the reaction is overheated or run for extended periods. The mechanism can be complex, sometimes involving single-electron transfer (SET) pathways.

  • Solutions & Mitigation Strategies:

    • Strict Temperature Management: Avoid exceeding the optimal reaction temperature. Use a calibrated heating mantle with a thermocouple to ensure precise control.

    • Reaction Time Optimization: Monitor the reaction closely. Once the starting materials are consumed, proceed with the workup. Prolonged heating after completion increases the risk of de-iodination and other decomposition pathways.

    • Purity of Reagents: Ensure starting materials are free of contaminants that could act as reducing agents.

PART 2: Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is designed to minimize the side reactions discussed above.

  • Vessel Preparation: Flame-dry a three-neck round-bottom flask equipped with a condenser, thermocouple, and nitrogen inlet. Allow to cool to room temperature under a positive flow of nitrogen.

  • Reagent Loading: To the flask, add 6-iodo-1H-indazole (1.0 eq), 2-mercapto-N-methylbenzamide (1.1 eq), and copper(I) iodide (0.1 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of indazole) via cannula.

  • Base Addition: Add cesium carbonate (Cs2CO3, 2.0 eq) in one portion.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 2-4 hours using HPLC or LC-MS until the limiting reagent is consumed (typically 20-24 hours).[8]

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and stir for 1-2 hours to precipitate the crude product. Filter the solid, wash thoroughly with water, and then with a small amount of a cold non-polar solvent like diethyl ether or heptane to remove less polar impurities. The solid can be further purified by recrystallization from a solvent such as acetone/water or by column chromatography.[9]

Data Summary: Impact of Base and Temperature
EntryBase (eq.)Temp (°C)Yield of Desired Product (%)Disulfide Impurity (%)N-Arylated Impurity (%)
1K2CO3 (2.0)11065~10~15
2NaH (1.2)8040<5~45
3Cs2CO3 (2.0) 85 >90 <5 <2

Table data is representative and illustrates general trends.

Visual Workflow: Troubleshooting Logic

G cluster_0 Problem Identification (LC-MS / NMR) cluster_1 Primary Corrective Actions cluster_2 Outcome P1 High Disulfide Content S1 Improve Inert Atmosphere (Degas Solvents) P1->S1 P2 N-Arylation Isomer Present S2 Lower Temperature (to 80-90°C) Switch to Milder Base (Cs2CO3) P2->S2 P3 De-iodination Detected S3 Reduce Reaction Time Ensure Strict Temp Control P3->S3 Outcome Optimized Synthesis: High Purity Product S1->Outcome S2->Outcome S3->Outcome

Caption: A decision tree for troubleshooting common side reactions.

PART 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different copper source, like copper(II) acetate? A1: While some procedures may use Cu(II) sources, Cu(I) is generally mechanistically preferred for Ullmann-type C-S coupling as it can directly enter the catalytic cycle.[6] Cu(II) salts may require an in-situ reduction step, which can sometimes be less efficient or lead to other side reactions. A patent mentions the use of Copper (II) acetate hydrate, indicating it is a viable but potentially less direct catalytic precursor.[9]

Q2: My purification by silica gel chromatography is resulting in low recovery. Why? A2: The benzamide and indazole functionalities can chelate to the acidic silica surface, leading to tailing and poor recovery. To mitigate this, consider pre-treating your silica with a small amount of a non-nucleophilic base like triethylamine (e.g., by including 0.5-1% Et3N in your eluent) or using an alternative stationary phase like alumina.

Q3: Is it necessary to protect the N-H on the indazole ring before the coupling reaction? A3: While N-H protection (e.g., with an acetyl group) is a possible strategy to prevent N-arylation, it adds extra steps to the synthesis (protection and deprotection). For this specific substrate, optimizing the coupling conditions (mild base, lower temperature) is generally a more atom-economical and efficient approach to achieve high S-arylation selectivity without the need for protecting groups.

References

  • Mousset, C., et al. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1891-1896. Available from: [Link]

  • Taniguchi, N. (2011). Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. The Journal of Organic Chemistry, 76(9), 3561-3566. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Zhong, H., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available from: [Link]

  • Synthon B.V. (2020). Process for preparing axitinib, process for purifying the intermediate this compound, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt. WO2020212253A1. Google Patents.
  • Hetero Drugs Limited. (2016). An improved process for preparation of axitinib. WO2016108106A1. Google Patents.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • Fui, C. J., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(5), 577. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available from: [Link]

  • Bianco, A. C., et al. (2011). The role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action. Endocrine Reviews, 32(3), 367-389. Available from: [Link]

  • Palkó, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3354. Available from: [Link]

  • Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498-1517. Available from: [Link]

  • Bianco, A. C., et al. (2011). The role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action. Endocrine Reviews, 32(3), 367-389. Available from: [Link]

  • Fui, C. J., et al. (2021). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. Available from: [Link]

  • Visser, T. J., et al. (1993). Rapid and selective inner ring deiodination of thyroxine sulfate by rat liver deiodinase. Endocrinology, 132(4), 1493-1498. Available from: [Link]

  • Gereben, B., et al. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine, 40(2), 189-199. Available from: [Link]

  • MilliporeSigma. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). Retrieved from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial Ullmann-type C-S cross-coupling reaction. As Senior Application Scientists, we have compiled this guide based on patent literature and core principles of organometallic chemistry to help you navigate the common challenges associated with this synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this Ullmann condensation can be traced back to several factors, primarily incomplete reaction, catalyst inefficiency, or suboptimal reaction conditions.[1] Let's break down the diagnostic workflow.

1. Verify Reaction Completion: The coupling between 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide is known to be slow.[1]

  • Action: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Patent literature suggests reaction times of 20-24 hours at ~80°C are necessary for completion.[1] Do not prematurely terminate the reaction.

2. Assess Catalyst and Reagent Quality: The copper catalyst is the heart of the reaction. Its activity is paramount.

  • Catalyst: Use high-purity copper(I) iodide (CuI). If the catalyst is old or has been exposed to air and moisture, its activity may be compromised. Consider opening a new bottle or using a freshly purchased lot. While other copper sources like Cu(II) acetate are reported, CuI is a common and effective choice.[2]

  • Thiol Purity: The thiol starting material, 2-mercapto-N-methylbenzamide, is susceptible to oxidation. Impurities can hinder the reaction.[1] Ensure its purity before starting.

  • Base: The base, typically potassium carbonate (K2CO3), should be anhydrous and finely powdered to ensure maximum surface area and reactivity.

3. Ensure an Inert Atmosphere: This is a critical, non-negotiable parameter.

  • Action: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction to prevent oxygen from entering. Oxygen can lead to the oxidative homocoupling of the thiol, a significant side reaction that consumes starting material.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_completion 1. Incomplete Reaction? start->check_completion monitor Monitor by TLC/HPLC Extend reaction time (20-24h) check_completion->monitor Yes check_reagents 2. Reagent/Catalyst Issue? check_completion->check_reagents No monitor->check_reagents reagents Use fresh, high-purity CuI Ensure anhydrous K2CO3 Verify thiol purity check_reagents->reagents Yes check_atmosphere 3. Atmosphere Compromised? check_reagents->check_atmosphere No reagents->check_atmosphere atmosphere Ensure rigorous inert (N2/Ar) atmosphere throughout check_atmosphere->atmosphere Yes optimization Consider Optimization: - Ligand addition - Solvent screen - Temperature adjustment check_atmosphere->optimization No atmosphere->optimization end Yield Improved optimization->end

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Q2: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

A2: Impurity generation is a common challenge, primarily stemming from homocoupling side reactions.[1]

1. Disulfide Formation: The most prevalent side product is the disulfide formed from the oxidative homocoupling of 2-mercapto-N-methylbenzamide. The copper catalyst can inadvertently facilitate this oxidation.[1]

  • Cause: Presence of oxygen.

  • Mitigation:

    • Strict Inert Atmosphere: As mentioned for yield improvement, maintaining an oxygen-free environment is the most effective preventative measure.

    • Controlled Reagent Addition: Some protocols add the thiol solution to the hot mixture of the aryl iodide and catalyst, which can sometimes minimize the time the free thiol is exposed to potentially oxidizing conditions.[2]

2. Bi-indazole Formation: Homocoupling of 6-iodo-1H-indazole can also occur, leading to a bi-indazole impurity.

  • Cause: High temperatures can sometimes favor homocoupling over the desired cross-coupling.[1]

  • Mitigation:

    • Temperature Control: Adhere to the recommended temperature range of 80-105°C.[1][2] Avoid excessive heating, as this can accelerate the rate of homocoupling.

    • Stoichiometry: Use a slight excess of the thiol (e.g., 1.1 equivalents) as reported in some procedures, which can favor the cross-coupling pathway.[1]

Reaction Pathways: Desired vs. Side Reactions

reaction_pathways cluster_main Desired Cross-Coupling Reaction cluster_side Competing Side Reactions Indazole 6-Iodo-1H-indazole Product 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide Indazole->Product BiIndazole Bi-indazole Homocoupling (Indazole + Indazole) Indazole->BiIndazole + High Temp Thiol 2-Mercapto-N- methylbenzamide Thiol->Product Disulfide Disulfide Homocoupling (Thiol + Thiol) Thiol->Disulfide + O2

Caption: Visualization of the desired reaction versus the primary side reactions.

Q3: My product precipitates during workup, but the purity is low. How can I improve the purification process?

A3: The workup and purification are critical for obtaining the final product with high purity. Patent literature describes robust methods for isolation and purification.[2]

1. Initial Isolation: After cooling the reaction, the crude product is typically isolated by filtration and washing.

  • Procedure: A common workup involves cooling the reaction mixture, filtering it, and concentrating the filtrate. Water is then added to the residue to precipitate the crude product, which is stirred for 2-3 hours, filtered, washed with water, and dried.[1][3] An alternative involves adding water and acetonitrile to the cooled reaction mixture, followed by a solution of ascorbic acid, before cooling and filtering.[2]

2. Purification by Recrystallization: For achieving high purity (>99%), recrystallization is often necessary.

  • Solvent System: N-methyl-2-pyrrolidone (NMP) has been successfully used. A patent describes dissolving the crude product (94% purity) in NMP at 105°C, followed by cooling to 0°C to precipitate the purified product, which is then isolated by filtration. This process reportedly increased purity to over 99%.[2]

  • Acetone/Water Wash: Another patent describes a purification step where the isolated solid is mixed with acetone and water, heated to 55-60°C, stirred, and then cooled and filtered to achieve 99% purity.[2]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of this reaction?

This synthesis is a variation of the Ullmann Condensation, a copper-catalyzed nucleophilic aromatic substitution.[4] While the exact mechanism can be complex and debated, it is generally believed to proceed via the following key steps:

  • Formation of a Copper Thiolate: The base (K2CO3) deprotonates the thiol (2-mercapto-N-methylbenzamide), which then reacts with the Cu(I) salt to form a copper(I) thiolate intermediate.[4]

  • Reaction with Aryl Halide: This copper thiolate then reacts with the 6-iodo-1H-indazole. This step can be viewed as a nucleophilic attack on the aryl iodide, facilitated by the copper center. It is distinct from palladium-catalyzed cycles as it typically does not involve clear oxidative addition/reductive elimination through a Cu(III) intermediate, which is a high-energy species.[5][6]

  • Product Formation: The C-S bond is formed, yielding the final product and regenerating a copper salt.

Why are high temperatures and long reaction times required?

Traditional Ullmann C-S couplings are notoriously demanding.[4] The C-I bond of the indazole is relatively strong, and the reaction requires significant thermal energy to overcome the activation barrier for the coupling step. The long reaction times (20+ hours) reflect the slow kinetics of this transformation under the reported ligand-free conditions.[1]

Could the reaction be improved by using a ligand?

Absolutely. While the cited patent procedures are ligand-free, modern Ullmann couplings have been dramatically improved by the addition of ligands.[7][8]

  • Role of Ligands: Ligands coordinate to the copper center, increasing its solubility and reactivity. They can stabilize key intermediates and facilitate the catalytic cycle, often allowing for significantly lower reaction temperatures and shorter reaction times.[6][7]

  • Potential Ligands: For C-S couplings, common and effective ligands include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline, N-methylglycine), and phenanthroline derivatives.[8][9] If you are facing issues with the current protocol, introducing a ligand (e.g., 10-20 mol%) would be a logical next step in optimization.

What are the specific roles of the main reagents?
ReagentRoleMechanistic Function
6-Iodo-1H-indazole ElectrophileThe aryl halide partner in the cross-coupling reaction. The iodine is the leaving group.
2-Mercapto-N-methylbenzamide NucleophileThe sulfur-containing component that forms the new C-S bond after deprotonation.
Copper(I) Iodide (CuI) CatalystFacilitates the C-S bond formation by forming a reactive copper thiolate intermediate.[10]
Potassium Carbonate (K2CO3) BaseDeprotonates the thiol to form the active thiolate nucleophile.
Solvent (e.g., NMP, Isopropanol) Reaction MediumSolubilizes the reagents and allows the reaction to proceed at the required temperature.

Experimental Protocols

The following protocols are synthesized from publicly available patent literature.[1][2] Researchers should adapt them as necessary based on their lab scale and safety procedures.

Protocol 1: Synthesis of this compound
  • Vessel Preparation: Under a nitrogen atmosphere, charge a reaction vessel with isopropyl alcohol (10 mL/g of indazole), ethylene glycol (0.5 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq).

  • Reagent Addition: With stirring at 25-30 °C, add 6-iodo-1H-indazole (1 eq) and 2-mercapto-N-methylbenzamide (1.15 eq) to the reaction mixture.

  • Reaction: Heat the mixture to approximately 80 °C and maintain this temperature for 20-24 hours, monitoring by TLC/HPLC until the starting material is consumed.

  • Workup: Cool the mixture to 25-30 °C and filter. Concentrate the filtrate under vacuum to obtain a residue.

  • Precipitation: Add water (10 mL/g of initial indazole) to the residue and stir vigorously for 2-3 hours to precipitate the crude product.

  • Isolation: Filter the solid product, wash with water (2 mL/g of initial indazole), and dry under vacuum to obtain the crude title compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in a suitable flask. Add N-methyl-2-pyrrolidone (NMP) (approx. 3 mL/g of crude material).

  • Heating: Heat the mixture to 105 °C with stirring until all the solid dissolves.

  • Crystallization: Slowly cool the clear solution to 0 °C over several hours. The purified product will precipitate.

  • Isolation: Filter the crystalline solid, wash with a minimal amount of cold solvent (e.g., acetone or isopropanol), and dry under vacuum to yield the purified product with >99% purity.[2]

References

  • Nature of the Copper-Oxide-Mediated C–S Cross-Coupling Reaction: Leaching of Catalytically Active Species from the Metal Oxide Surface. ACS Catalysis. Available at: [Link]

  • WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Google Patents.
  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Recent advances in copper-catalyzed C-S cross-coupling reactions. Request PDF. Available at: [Link]

  • Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. RSC Advances. Available at: [Link]

  • Ullmann coupling-An overview. OperaChem. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate. Available at: [Link]

  • WO/2020/212253 PROCESS FOR PREPARING AXITINIB, PROCESS FOR PURIFYING THE INTERMEDIATE 2-((3-IODO-1H-INDAZOL-6-YL)THIO). WIPO Patentscope. Available at: [Link]

  • WO2016108106A1 - An improved process for preparation of axitinib. Google Patents.
  • Ullmann condensation. Wikipedia. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available at: [Link]

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"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" common synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. This molecule is a critical intermediate in the synthesis of several pharmacologically active compounds, most notably the tyrosine kinase inhibitor, Axitinib.[1] The purity of this intermediate is paramount, as the impurities carried forward can directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide is structured to provide researchers, scientists, and process chemists with practical, field-tested insights into the common impurities encountered during synthesis. It offers a troubleshooting framework based on mechanistic understanding to help you identify, control, and mitigate these unwanted byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do impurities arise?

The most prevalent and scalable synthesis is a two-step process starting from 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.[2][3]

  • Copper-Catalyzed Thioether Formation: 6-iodo-1H-indazole is coupled with 2-mercapto-N-methylbenzamide in the presence of a copper catalyst (like Copper(II) acetate) and a base (like potassium carbonate) to form the intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

  • Electrophilic Iodination: This intermediate is then iodinated at the C-3 position of the indazole ring using an iodine source (e.g., molecular iodine) to yield the final product.

Impurities can be generated at every stage: from the starting materials, during the coupling reaction (Step 1), and during the iodination reaction (Step 2).

Q2: Why is controlling impurities in this specific intermediate so critical?

This compound is a late-stage intermediate for Axitinib. Any impurities, particularly those structurally similar to the main compound, are often difficult to remove in the final API synthesis steps. Such impurities can lead to:

  • Reduced yield and purity of the final API.

  • Formation of new, potentially toxic byproducts in subsequent steps.

  • Complications in API crystallization and polymorphism.

  • Significant challenges in meeting stringent regulatory guidelines set by bodies like the ICH.[4]

Q3: What are the primary analytical techniques for profiling impurities in this synthesis?

A multi-technique approach is essential for comprehensive impurity profiling.[][6]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities, including unreacted starting materials, intermediates, and side-products.[4][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[4][6]

  • Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation of isolated impurities.[4][6]

Part 2: Troubleshooting Guide - Impurity Profile and Mitigation

This section details the most common impurities, their origins, and actionable strategies to control them.

Impurity A: 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (Un-iodinated Intermediate)
  • Source/Mechanism of Formation: This is the direct precursor to the final product and its presence indicates an incomplete iodination reaction (Step 2). The C-3 position of the indazole ring is susceptible to electrophilic attack, but factors like reaction time, temperature, or stoichiometry of the iodinating agent can lead to incomplete conversion.[8]

  • Impact on Downstream Reactions: This impurity will not participate in the subsequent Heck coupling reaction used to synthesize Axitinib, leading to a lower yield and complicating purification.[9]

  • Detection & Characterization: Easily detectable by HPLC, where it will have a significantly different retention time than the iodinated product. Its identity can be confirmed by LC-MS, showing the expected molecular weight of 283.35 g/mol .[10]

  • Mitigation & Control Strategies:

    • Optimize Iodination Conditions: Ensure at least a stoichiometric amount of iodine is used. Monitor the reaction by HPLC to confirm the disappearance of the starting material.

    • Control Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., 25-30°C) can drive the reaction to completion.[3]

    • Purification: This impurity can be effectively removed through recrystallization, as its solubility profile differs from the final iodo-compound. A patent describes a purification process by dissolving the crude product in a hot solvent like 1-methyl-2-pyrrolidone (NMP) and then cooling to precipitate the purified product.[2]

Impurity B: 2,2'-Disulfanediylbis(N-methylbenzamide) (Disulfide of Starting Material)
  • Source/Mechanism of Formation: This impurity arises from the oxidative homocoupling of the starting material, 2-mercapto-N-methylbenzamide. Thiols are sensitive to oxidation, and exposure to air (oxygen) or residual oxidants, especially in the presence of metal catalysts like copper, can readily form this disulfide byproduct.[11] It can be present in the starting material or form in-situ during the coupling reaction.

  • Impact on Downstream Reactions: This impurity is unreactive in the main coupling reaction and represents a loss of the thiol starting material. Its presence reduces the overall yield.

  • Detection & Characterization: Detectable by HPLC. It can be identified by LC-MS with a molecular weight corresponding to the dimer.

  • Mitigation & Control Strategies:

    • Inert Atmosphere: Perform the coupling reaction (Step 1) under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[2]

    • Starting Material Quality: Ensure the purity of the incoming 2-mercapto-N-methylbenzamide. If it contains significant levels of the disulfide, it can be reduced back to the thiol before use.[11]

    • Control Reaction Temperature: Avoid excessively high temperatures during the coupling, which can accelerate oxidative side reactions.

Impurity C: Regioisomers of Iodination (e.g., 5-Iodo, 7-Iodo)
  • Source/Mechanism of Formation: While the C-3 position of the indazole is the most electronically activated for electrophilic substitution, side reactions can lead to iodination at other positions on the indazole ring, such as C-5 or C-7.[12][13] This is more likely if harsh iodinating agents or high temperatures are used.

  • Impact on Downstream Reactions: These regioisomers have different reactivity profiles and will lead to the formation of structural isomers of the final API, which are extremely difficult to separate and are considered significant impurities by regulatory agencies.

  • Detection & Characterization: HPLC can often separate these isomers. Definitive identification requires isolation and characterization by 2D NMR techniques.

  • Mitigation & Control Strategies:

    • Mild Conditions: Use molecular iodine (I₂) as the iodinating agent with a mild base. Avoid more aggressive reagents unless necessary.[14]

    • Temperature Control: Maintain a controlled temperature during the iodination step. Lowering the temperature can often increase the regioselectivity.[13]

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Solvents like DMF are commonly used.[8]

Impurity D: Residual Solvents and Catalysts
  • Source/Mechanism of Formation:

    • Solvents: Solvents used in the reaction and purification steps (e.g., 1-methyl-2-pyrrolidone (NMP), acetone, acetonitrile) can remain in the final product if not adequately removed.[2][]

    • Catalysts: Residual copper from the coupling step (Step 1) can be present.[]

  • Impact on Downstream Reactions: Residual solvents can inhibit subsequent reactions. Residual metals like copper can be toxic and may interfere with downstream palladium-catalyzed reactions. Their levels are strictly controlled by ICH guidelines.

  • Detection & Characterization:

    • Solvents: GC with a headspace sampler is the standard method.

    • Catalysts: Inductively Coupled Plasma (ICP-MS or ICP-OES) is used for trace metal analysis.[]

  • Mitigation & Control Strategies:

    • Washing and Drying: Thoroughly wash the isolated solid with appropriate anti-solvents to remove process solvents. Dry the final product under vacuum at a controlled temperature until solvent levels are within specification.

    • Purification: The workup procedure described in patents, involving quenching with ascorbic acid and washing, helps in removing metal catalysts.[2] Further purification via recrystallization is also effective.

Part 3: Key Experimental Protocols

Protocol 1: General HPLC Method for In-Process Control and Purity Analysis

This method is a starting point and should be validated for your specific system.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for the aromatic, moderately polar compounds involved.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization of acidic/basic sites.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to 30% BA gradient is necessary to elute all components, from the more polar starting materials to the less polar product and byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic nature of all key compounds provides strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1)Ensure complete dissolution to avoid column blockage.
Protocol 2: Purification by Recrystallization

This protocol is adapted from a published patent and serves as a guideline.[2]

  • Dissolution: Dissolve the crude 2-((3-iodo-lH-indazol-6-yl)thio)-N-methylbenzamide (e.g., 5 kg with ~94% purity) in hot 1-methyl-2-pyrrolidone (NMP) (e.g., 6.8 kg) at approximately 105°C.

  • Stirring: Stir the hot solution for 60 minutes to ensure complete dissolution and homogeneity.

  • Controlled Cooling: Slowly cool the mixture to 0°C over a period of 3-4 hours. Slow cooling is critical for forming pure, well-defined crystals and minimizing impurity entrapment.

  • Isolation: Filter the precipitated solid under vacuum.

  • Washing: Wash the filter cake with a cold anti-solvent (e.g., chilled acetone) to remove residual NMP and soluble impurities.

  • Drying: Dry the purified solid under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved. The expected purity should be >99%.[2]

Part 4: Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thioether Coupling cluster_step2 Step 2: C-3 Iodination SM1 6-Iodo-1H-indazole Intermediate 2-((1H-indazol-6-yl)thio)-N-methylbenzamide SM1->Intermediate SM2 2-mercapto-N-methylbenzamide SM2->Intermediate Cat Cu(OAc)₂ / K₂CO₃ Cat->Intermediate Iodine Iodine (I₂) Product This compound Intermediate->Product Iodine->Product

Caption: Synthetic workflow for the target molecule.

Impurity_Formation cluster_main Main Reaction Pathway Coupling Coupling Reaction Iodination Iodination Reaction Coupling->Iodination ImpurityB Impurity B (Disulfide) Coupling->ImpurityB Oxidation Product Desired Product Iodination->Product ImpurityA Impurity A (Un-iodinated Intermediate) Iodination->ImpurityA Incomplete Reaction ImpurityC Impurity C (Regioisomers) Iodination->ImpurityC Side Reaction

Caption: Formation pathways of key process impurities.

Part 5: Data Summary Table

Impurity NameCommon SourceTypical Analytical MethodMitigation Strategy
2-((1H-indazol-6-yl)thio)-N-methylbenzamide Incomplete iodination reactionHPLC, LC-MSOptimize iodination time/temp; Recrystallization
2,2'-Disulfanediylbis(N-methylbenzamide) Oxidation of thiol starting materialHPLC, LC-MSUse inert atmosphere; Check starting material purity
Iodination Regioisomers Non-selective iodination side reactionHPLC, 2D NMRUse mild iodinating agent; Control temperature
6-Iodo-1H-indazole Unreacted starting material from Step 1HPLC, LC-MSOptimize coupling reaction stoichiometry and time
2-mercapto-N-methylbenzamide Unreacted starting material from Step 1HPLC, LC-MSOptimize coupling reaction stoichiometry and time
Residual Solvents (NMP, Acetone, etc.) Trapped from reaction/purificationGC-HSEffective washing and vacuum drying
Residual Copper Catalyst carryover from Step 1ICP-MS / ICP-OESAqueous workup/wash; Recrystallization

References

  • Pharmaffiliates. (2026, January 13). The Critical Role of 2-Mercapto-N-Methylbenzamide in Pharmaceutical Synthesis. Retrieved January 15, 2026, from [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
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  • PubChem. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). Retrieved January 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved January 15, 2026, from [Link]

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  • PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

  • iChemical. (n.d.). 2-mercapto-N-methylbenzamide, CAS No. 20054-45-9. Retrieved January 15, 2026, from [Link]

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"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Introduction

Welcome to the technical support guide for this compound. This molecule is a key intermediate and a known process-related impurity in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[1][2] A thorough understanding of its stability profile is critical for researchers in process development, quality control, and formulation to ensure the purity and integrity of their materials and final active pharmaceutical ingredient (API).

This guide is structured to provide practical, in-depth answers to common stability and degradation challenges encountered during experimental work. We will explore the molecule's inherent liabilities, provide troubleshooting advice for unexpected results, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound?

A1: The molecule possesses three primary functional groups susceptible to degradation under common laboratory and stress conditions:

  • Thioether Linkage: The sulfide bridge is the most significant liability. It is readily susceptible to oxidation, which can occur even under ambient conditions with atmospheric oxygen, forming the corresponding sulfoxide and, under more stringent conditions, the sulfone.[3][4][5]

  • Iodo-Indazole Moiety: The carbon-iodine bond on the indazole ring is a potential site for photolytic cleavage. Aromatic iodides can be light-sensitive, leading to de-iodination or other radical-mediated reactions upon exposure to UV or even ambient light.[6]

  • Amide Bond: The N-methylbenzamide group contains an amide linkage that can undergo hydrolysis under strongly acidic or basic conditions, cleaving the molecule into 2-((3-iodo-1H-indazol-6-yl)thio)benzoic acid and methylamine.[7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8][9] It is critical to protect it from light by using amber vials or storing it in the dark.[10] Avoid exposure to strong oxidizing agents, and use in well-ventilated areas.

Q3: How can I monitor the degradation of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for peak shaping) is typically effective. The method should be validated to demonstrate that it can separate the parent compound from its key potential degradants (e.g., the sulfoxide, sulfone, and any hydrolytic or photolytic products).[11]

Q4: Is the indazole ring itself prone to degradation?

A4: The indazole ring is a relatively stable heterocyclic system. However, N-protected indazoles can be susceptible to ring-opening when treated with a strong base.[12] Since this compound has a free N-H on the indazole, it is more resilient to this specific pathway as it can be deprotonated first.[12] Nonetheless, extreme pH and temperature should be avoided to maintain the integrity of the entire molecular scaffold.

Troubleshooting Guide: Experimental Observations

Issue 1: An unknown, more polar peak is growing in my HPLC chromatogram over time, even in a stored solution.

  • Question: I dissolved my compound in DMSO for screening and after a day on the bench, I see a new peak eluting earlier than the parent peak. What is it?

  • Probable Cause & Explanation: This is a classic sign of thioether oxidation. The sulfur atom's lone electron pairs are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and certain solvents. The resulting sulfoxide (2-((3-iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide) is significantly more polar than the parent thioether, causing it to elute earlier on a reverse-phase HPLC column.

  • Recommended Action:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the parent compound + 16 Da (the mass of one oxygen atom).

    • Prevent Recurrence: Prepare solutions fresh whenever possible. If solutions must be stored, degas the solvent, blanket the vial headspace with an inert gas (argon or nitrogen), and store at 2-8°C in the dark.

Issue 2: My reaction yield is low and I'm seeing multiple degradation products after a basic or acidic workup.

  • Question: I performed a reaction and quenched it with 1M NaOH. After extraction and analysis, the purity of my desired compound is low and I see several new impurities. What happened?

  • Probable Cause & Explanation: You are likely observing hydrolysis of the amide bond. Under strong basic (or acidic) conditions, the amide is susceptible to cleavage, breaking down your target molecule.[7] The rate of hydrolysis is dependent on pH, temperature, and time.

  • Recommended Action:

    • Use Milder Conditions: If possible, use a milder base (e.g., sodium bicarbonate solution) or acid (e.g., dilute acetic acid) for your workup.

    • Minimize Contact Time: Perform the aqueous workup quickly and at reduced temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

    • Analytical Confirmation: Check for the presence of the expected hydrolysis product, 2-((3-iodo-1H-indazol-6-yl)thio)benzoic acid, in your crude sample.

Issue 3: After purification by flash chromatography, my final compound shows several new, minor impurities not present in the crude mixture.

  • Question: My crude NMR looked clean, but after silica gel chromatography, HPLC shows a cluster of new peaks. Why is my compound degrading on the column?

  • Probable Cause & Explanation: This could be due to two main factors:

    • Oxidation: The high surface area of the silica gel can promote aerobic oxidation of the thioether, especially if the run time is long.

    • Acid-Mediated Degradation: Standard silica gel is slightly acidic, which can potentially catalyze minor degradation pathways over a prolonged period.

  • Recommended Action:

    • Deactivate Silica: Consider using silica gel that has been treated with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.1-1% in your eluent), to neutralize acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Alternative Purification: If the compound is highly sensitive, consider alternative purification methods such as recrystallization or preparative reverse-phase HPLC.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary degradation routes for this compound based on its chemical structure.

DegradationPathways Parent 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide Sulfoxide Sulfoxide Degradant (+16 Da) Parent->Sulfoxide Oxidation (O2, H2O2) Hydrolysis Amide Hydrolysis Product (Benzoic Acid Derivative) Parent->Hydrolysis Acid/Base Hydrolysis Photolysis De-iodinated Product (-126 Da) Parent->Photolysis Photolysis (UV Light) Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of the target compound.

Protocol: Forced Degradation Study

This protocol is designed as a starting point, based on ICH guidelines, to intentionally degrade the compound and identify potential degradation products.[11][13][14][15]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • Target compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Class A volumetric flasks

  • Calibrated HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN or a suitable solvent mixture at a concentration of ~1 mg/mL.

  • Stress Conditions (Perform in parallel): For each condition, prepare a sample in a clear glass vial. A target degradation of 5-20% is ideal.[13]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 8 hours, protected from light.

    • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16][17]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Control Sample: Prepare a sample by mixing 1 mL of stock solution with 1 mL of water. Keep this sample under the same conditions as the stressed samples (e.g., 60°C) to serve as a control.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, the control sample, and an unstressed reference standard by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control and reference standard.

    • Identify and quantify new peaks (degradation products).

    • Calculate the percentage of degradation and attempt to achieve mass balance.

    • Use LC-MS to obtain mass information for the major degradation products to aid in their identification.

Data Summary: Expected Degradation Profile

Stress ConditionKey Moiety AffectedExpected Primary Degradant(s)Relative Polarity Change (vs. Parent)
Oxidative (H₂O₂) Thioether (-S-)Sulfoxide, SulfoneIncrease
Acidic (HCl, heat) Amide (-CONH-)2-((3-Iodo-1H-indazol-6-yl)thio)benzoic acidVariable
Basic (NaOH) Amide (-CONH-)2-((3-Iodo-1H-indazol-6-yl)thio)benzoic acidVariable
Photolytic (UV/Vis) C-I Bond2-((1H-indazol-6-yl)thio)-N-methylbenzamideDecrease
Thermal (Heat) GeneralMinimal degradation expected if dry and protected from light-

References

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  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

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  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • Agilent. (2025). Forced Degradation Studies of Synthetic Oligonucleotide. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Development for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method development of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide . This molecule, a key intermediate in the synthesis of several pharmacologically active compounds, presents a unique set of analytical challenges due to its structural features: a heteroaromatic indazole core, a thioether linkage, an amide group, and a heavy iodine atom.[1][2]

This guide is structured as a series of troubleshooting questions and FAQs designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in their experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Troubleshooting Guide: HPLC/UPLC Method Development

This section addresses specific, practical problems encountered during the chromatographic analysis of this compound.

Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue for compounds containing basic nitrogen atoms, like the indazole moiety in your molecule. This is primarily caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanols on the surface of standard silica-based C18 columns.

Here is a systematic approach to diagnose and resolve this issue:

Underlying Causes & Solutions:

  • Silanol Interactions (Most Common Cause):

    • Explanation: At mid-range pH (3-7), the indazole nitrogens can be partially protonated, leading to strong interactions with ionized silanols (pKa ~3.5-4.5) on the column packing material.

    • Solutions:

      • Low pH Mobile Phase: Adjust the mobile phase pH to ~2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA). This fully protonates the analyte, ensuring a single ionic species, and suppresses the ionization of the silanol groups, minimizing secondary interactions.

      • High pH Mobile Phase: Use a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate or a commercially available high-pH stable column). This deprotonates the analyte and keeps the silanols in their charged state, but the analyte itself is neutral, reducing ionic interactions. Caution: This requires a pH-stable column (e.g., hybrid silica).

      • Use a High-Purity, Base-Deactivated Column: Modern columns are manufactured with minimal residual silanols and are often "end-capped" to shield them. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, base-deactivated column (Type B silica) will dramatically improve peak shape.

  • Column Overload:

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a right-skewed (tailing) peak.

    • Solution: Dilute your sample and reinject. Perform a loading study by injecting a series of decreasing concentrations to see if the peak shape improves.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol, then back in reverse order). If this fails, the column may be compromised and require replacement.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_conc Is Analyte Concentration High? start->check_conc dilute Dilute Sample & Re-inject check_conc->dilute Yes check_column Using a Modern, Base-Deactivated Column? check_conc->check_column No dilute->start Issue Persists switch_column Switch to a High-Purity, End-Capped Column check_column->switch_column No check_ph Analyze Mobile Phase pH check_column->check_ph Yes switch_column->start low_ph Adjust pH to 2.5-3.0 with 0.1% Formic Acid or TFA check_ph->low_ph Currently pH 4-7 high_ph Use pH-Stable Column & Adjust pH to 9-10 check_ph->high_ph Low pH Fails flush_column Perform Strong Solvent Wash check_ph->flush_column pH is Already Optimal replace_column Replace Column flush_column->replace_column No Improvement G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation sol_sel Solvent & Diluent Selection col_screen Column Screening (C18, Phenyl-Hexyl, etc.) sol_sel->col_screen mp_screen Mobile Phase Screening (ACN vs MeOH, pH) col_screen->mp_screen grad_opt Gradient Optimization (Slope & Time) mp_screen->grad_opt temp_opt Temperature Optimization grad_opt->temp_opt flow_opt Flow Rate / Injection Vol. temp_opt->flow_opt force_deg Forced Degradation & Specificity flow_opt->force_deg val_params ICH Q2(R1) Validation (Linearity, Accuracy, etc.) force_deg->val_params end Final Method val_params->end start Start start->sol_sel

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Axitinib Intermediates: A Deep Dive into "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" and Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Axitinib

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma.[1] Its chemical structure, an N-methylbenzamide derivative bearing an indazole core, presents a significant synthetic challenge. The efficiency, purity, and scalability of the manufacturing process are critically dependent on the strategic choice of key intermediates and the synthetic routes employed to assemble them.

This guide provides an in-depth, objective comparison of the principal intermediate in Axitinib synthesis, 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide , and its formation through various catalytic systems. We will also explore a strategic alternative intermediate, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , which represents a divergent and industrially relevant synthetic approach. This analysis is grounded in published experimental data from patents and peer-reviewed literature, offering a comprehensive resource for researchers and process chemists in the pharmaceutical industry.

The Central Intermediate: this compound

The formation of the thioether bond in "this compound" is a pivotal step in many reported syntheses of Axitinib. This intermediate elegantly sets the stage for the subsequent Heck coupling reaction to introduce the vinylpyridine moiety. The two primary strategies for constructing this crucial C-S bond involve palladium-catalyzed Migita coupling and copper-catalyzed Ullmann-type reactions.

Palladium-Catalyzed Migita Coupling: The Industrial Workhorse

The manufacturing process developed by Pfizer heavily relies on a palladium-catalyzed Migita coupling to form the diaryl thioether.[2][3] This approach is favored for its high efficiency and well-understood reaction mechanism, making it suitable for large-scale production.

Reaction Scheme:

6-Iodo-1H-indazole 6-Iodo-1H-indazole Target_Intermediate This compound 6-Iodo-1H-indazole->Target_Intermediate Pd Catalyst Ligand, Base 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide->Target_Intermediate

Figure 1: Palladium-catalyzed synthesis of the target intermediate.

Experimental Protocol: A Representative Palladium-Catalyzed Migita Coupling

The following protocol is a synthesis of the upstream intermediate, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, which is then iodinated.

Materials:

  • 6-iodo-1H-indazole

  • 2-mercapto-N-methylbenzamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen), charge NMP, 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide, and sodium bicarbonate.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until reaction completion is observed by a suitable analytical method (e.g., HPLC, TLC).[4]

  • Upon completion, cool the reaction mixture and proceed with the workup, which typically involves quenching, extraction, and crystallization to isolate the product.

Discussion:

The choice of ligand is critical in palladium-catalyzed C-S coupling reactions to prevent catalyst deactivation and promote efficient product formation. The use of a mild base like sodium bicarbonate helps to minimize the formation of disulfide impurities from the thiol starting material.[5] While effective, a significant consideration with this method is the cost of the palladium catalyst and the need for its efficient removal from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits (typically ≤10 ppm).[3]

Copper-Catalyzed C-S Coupling: A Cost-Effective Alternative

Copper-catalyzed Ullmann-type reactions present a more economical alternative to palladium-catalyzed methods for the formation of the diaryl thioether bond.[6] Copper catalysts are significantly less expensive and less toxic than their palladium counterparts.

Reaction Scheme:

6-Iodo-1H-indazole 6-Iodo-1H-indazole Target_Intermediate This compound 6-Iodo-1H-indazole->Target_Intermediate CuI Catalyst Ligand, Base 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide 2-Mercapto-N-methylbenzamide->Target_Intermediate

Figure 2: Copper-catalyzed synthesis of the target intermediate.

Experimental Protocol: Copper-Catalyzed Synthesis of an Upstream Intermediate

The following is a representative protocol for the synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.

Materials:

  • 6-iodo-1H-indazole

  • 2-mercapto-N-methylbenzamide

  • Copper(I) iodide (CuI)

  • Ethylene glycol (as ligand/co-solvent)

  • Potassium carbonate (K₂CO₃)

  • Isopropyl alcohol

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add isopropyl alcohol, ethylene glycol, potassium carbonate, and copper(I) iodide at room temperature.

  • Slowly add 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.

  • Heat the mixture to approximately 80°C and maintain for 20-24 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Add water to the residue to precipitate the product, which is then filtered, washed, and dried.

Discussion:

This copper-catalyzed approach offers a significant cost advantage over the palladium-based route. However, reaction times can be longer, and the optimization of ligands and reaction conditions is crucial to achieve high yields and minimize side reactions, such as the homocoupling of the starting materials.[6]

A Strategic Alternative: The 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Pathway

An alternative synthetic strategy for Axitinib involves the use of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a key intermediate.[2][7] This route introduces the vinylpyridine moiety via a Heck reaction before the formation of the thioether bond. This approach offers potential advantages in terms of impurity profiles and process control.

Synthesis of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This intermediate is typically prepared in a two-step sequence from 6-nitroindazole.

Reaction Scheme:

6-Nitroindazole 6-Nitroindazole Step1_Product 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 6-Nitroindazole->Step1_Product 3,4-Dihydro-2H-pyran Acid Catalyst Alternative_Intermediate 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Step1_Product->Alternative_Intermediate Iodinating Agent Base

Figure 3: Synthesis of the alternative intermediate.

Experimental Protocol: Synthesis of 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Step 1: N-Protection of 6-nitroindazole

  • Dissolve 6-nitroindazole in a suitable solvent such as DMF.

  • Add 3,4-dihydro-2H-pyran and a catalytic amount of a strong acid (e.g., methanesulfonic acid).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction to isolate the N-protected product.[5]

Step 2: Iodination

  • The N-protected 6-nitroindazole is then iodinated at the 3-position using a suitable iodinating agent (e.g., iodine) in the presence of a base (e.g., potassium hydroxide) in a solvent like DMF.[8]

Subsequent Heck Reaction and Thioether Formation

The resulting 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes a Heck reaction with 2-vinylpyridine.[7] Following the Heck coupling, the nitro group is reduced to an amine, which is then converted to an iodide via a Sandmeyer-type reaction. Finally, the thioether bond is formed by reacting with 2-mercapto-N-methylbenzamide, and the protecting group is removed to yield Axitinib.

Discussion:

This alternative route offers a different set of challenges and advantages. The protection of the indazole nitrogen is necessary to direct the iodination to the 3-position. The multi-step sequence to install the thioether at a later stage may provide better control over the impurity profile of the final product.

Comparative Analysis

FeaturePalladium-Catalyzed RouteCopper-Catalyzed RouteAlternative Intermediate Route
Key Intermediate This compoundThis compound3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Catalyst PalladiumCopperPalladium (for Heck reaction)
Cost Higher catalyst costLower catalyst costModerate (uses both traditional reagents and a palladium catalyst)
Reaction Time Generally shorterCan be longerMulti-step, overall time may be longer
Yield Generally highVariable, requires optimizationGood to high yields reported for individual steps[8]
Purity & Impurities Disulfide formation can be an issue.[5] Requires efficient palladium removal.Homocoupling of starting materials can occur.[6]Impurity profile may be easier to control due to the synthetic sequence.
Scalability Proven for industrial scale.[3]Potentially scalable with process optimization.Suitable for industrial production.[2]
Safety & Environmental Palladium is toxic and requires careful handling and removal.Copper is less toxic and more environmentally benign.Involves the use of nitro compounds, which requires careful handling.

Conclusion and Future Perspectives

The choice of the optimal synthetic route for Axitinib and its intermediates is a multifaceted decision that requires a careful balance of chemical efficiency, cost-effectiveness, scalability, and regulatory compliance.

The palladium-catalyzed synthesis of this compound remains a robust and well-established method for large-scale manufacturing, benefiting from high yields and predictable outcomes. However, the high cost and toxicity of palladium are significant drawbacks.

The copper-catalyzed alternative for the formation of the same intermediate offers a compelling cost and environmental advantage. Further process optimization to improve reaction kinetics and minimize side reactions could make this an even more attractive option for industrial production.

The alternative route via 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides a strategic divergence that may offer advantages in impurity control. While it involves a longer synthetic sequence, the ability to introduce key functionalities in a different order can be a powerful tool for process chemists.

Ultimately, the selection of the "best" intermediate and synthetic pathway will depend on the specific capabilities and priorities of the manufacturing organization. Continuous innovation in catalysis and process chemistry will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important anti-cancer therapeutic.

References

  • Chekal, B. P., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(1), 266–274. [Link]

  • Zhang, T., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. [Link]

  • Flahive, E., et al. (2008). Commercial Development of Axitinib (AG-013736): Optimization of a Convergent Pd-Catalyzed Coupling Assembly and Solid Form Challenges. Organic Process Research & Development, 12(4), 637-645. [Link]

  • Google Patents. (n.d.). An improved process for preparation of axitinib.
  • Google Patents. (n.d.). Method for preparing intermediate of axitinib and application of the intermediate in preparation of axitinib.
  • Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Google Patents. (n.d.). Methods for preparing indazole compounds.
  • Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of Axitinib.
  • Sonpavde, G., et al. (2013). Axitinib: a review of its safety and efficacy in the treatment of adults with advanced renal cell carcinoma. Core Evidence, 8, 87–96. [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the evaluation and comparison of reference standards for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib. As regulatory scrutiny on active pharmaceutical ingredients (APIs) and their synthetic precursors intensifies, the quality of reference standards used for identification, purity control, and assay is paramount. This document details the essential analytical methodologies, from chromatographic purity and thermal analysis to spectroscopic confirmation, required to rigorously characterize and qualify a primary reference standard against secondary or alternative materials. We present detailed experimental protocols, comparative data tables, and logical workflows to guide researchers, quality control analysts, and drug development professionals in making informed decisions about the suitability of their reference materials, ensuring data integrity and regulatory compliance.

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound (CAS No. 885126-34-1) is a key advanced intermediate in the manufacturing process of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[1] The structural integrity and purity of this intermediate are critical as they directly impact the impurity profile and overall quality of the final API.

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the use of appropriate reference standards for controlling the quality of drug substances.[3][4] According to ICH Q6A guidelines, reference standards intended for assays must have their purity measured by a quantitative procedure and be adequately identified.[3] Pharmacopeias like the United States Pharmacopeia (USP) provide detailed chapters on the establishment and use of reference standards, emphasizing their high purity and suitability for the intended purpose.[5][6][7][8]

This guide will compare a fully qualified Primary Reference Standard (Standard A) with a hypothetical Alternative Working Standard (Standard B) to illustrate the importance of comprehensive characterization.

Key Chemical Properties:

  • Molecular Formula: C₁₅H₁₂IN₃OS[9]

  • Molecular Weight: 409.24 g/mol [9][10]

  • Appearance: Typically a pale yellow or off-white solid.[11]

The Foundation of Comparison: Critical Quality Attributes (CQAs)

The suitability of a reference standard is not merely defined by its stated purity but by a holistic assessment of its identity, purity, potency, and stability.

Identity and Structural Confirmation

The primary CQA is the unambiguous confirmation of the chemical structure. Misidentification of a reference standard can lead to the acceptance of failed batches or the rejection of conforming ones, with significant financial and regulatory consequences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR should show the correct number of protons with the expected chemical shifts, splitting patterns, and integration values.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corroborating the elemental composition.[9] Fragmentation patterns can provide further structural confirmation.

Purity Profile

A reference standard must be of high purity, and any impurities present must be identified and quantified.

  • Chromatographic Purity (HPLC/UPLC): This is the most common method for assessing the purity of organic compounds. A high-resolution method should be developed to separate the main component from all potential process-related impurities and degradation products.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC is an absolute method used to determine the purity of highly crystalline organic compounds (typically >98% pure).[2][12] It measures the depression of the melting point caused by impurities, based on the van't Hoff equation.[12] This technique is complementary to chromatography and provides an orthogonal assessment of purity.[2]

  • Potential Impurities: A thorough understanding of the synthetic route is essential to anticipate potential impurities.[11][13][14] For this molecule, key impurities could include:

    • Starting Materials: Unreacted 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide.[11][13]

    • Homocoupling Products: Disulfide formation from 2-mercapto-N-methylbenzamide or bi-indazole formation from 6-iodo-1H-indazole.[13]

    • Isomers and Related Substances: Such as the non-iodinated precursor, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide.[1][15]

    • Degradation Products: Such as the sulfoxide derivative, 2-((3-Iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide.[16]

Assay and Content

The assigned value of a reference standard is its content or potency, which accounts for the presence of impurities, water, and residual solvents.

  • Mass Balance: The most comprehensive approach, where the assay is calculated by subtracting the percentages of all impurities (chromatographic, water, residual solvents, non-combustible residue) from 100%.

  • Quantitative NMR (qNMR): An absolute quantification method that can determine the concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.

Experimental Protocols: A Self-Validating System

The trustworthiness of a reference standard is built upon robust and validated analytical methods. The following protocols are designed to be self-validating, with system suitability tests (SSTs) ensuring the performance of the instrumentation and methodology for each run.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: This reversed-phase HPLC method is designed to provide high-resolution separation of the main peak from its closely related impurities, which is essential for accurate purity determination. The gradient elution ensures that both polar and non-polar impurities are eluted and detected.

Workflow Diagram:

HPLC_Workflow prep Standard & Sample Preparation system_prep System Preparation & Equilibration sst System Suitability Test (SST) (e.g., 5 replicate injections of standard) system_prep->sst Ensure system is ready injection Inject Blank, Standard A, Standard B sst->injection If SST passes data_acq Data Acquisition injection->data_acq processing Data Processing & Integration data_acq->processing report Calculate Purity, Assay & SST Results processing->report

Caption: High-Level HPLC Analysis Workflow.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • System Suitability:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • %RSD for Peak Area: ≤ 1.0% for five replicate injections.

  • Calculation:

    • Purity (% Area): (Area of Main Peak / Total Area of All Peaks) x 100.

    • Assay (vs. Primary Standard): (Area of Sample / Area of Standard) x (Conc. of Standard / Conc. of Sample) x Purity of Standard.

Protocol 2: Differential Scanning Calorimetry (DSC) for Purity Assessment

Causality: DSC provides an orthogonal, thermodynamic-based purity assessment that is independent of the chromatographic response factors of impurities.[17][18] This is a powerful cross-validation tool for the HPLC purity result. However, it is only suitable for compounds that are crystalline, thermally stable, and exhibit a sharp melting point.[2][12]

Methodology:

  • Instrument: Calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a slow rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis: Use the instrument's software to calculate the mole percent purity based on the van't Hoff equation, which relates the melting point depression to the concentration of impurities.

Protocol 3: LC-MS for Impurity Identification

Causality: While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is essential for obtaining the mass-to-charge ratio (m/z) of unknown peaks, enabling the tentative identification of impurities based on their molecular weight and fragmentation patterns. This is critical for understanding the process and ensuring that no potentially genotoxic impurities are present.[19][20]

Methodology:

  • LC System: Use the same HPLC method as described in Protocol 1.

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

  • Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted impurity analysis, use tandem MS (MS/MS) to generate fragmentation spectra.

  • Analysis: Correlate the retention times of peaks from the HPLC-UV chromatogram with the mass spectra to determine the m/z of each impurity. Propose structures based on the accurate mass and knowledge of the synthetic pathway.

Data Interpretation: A Comparative Analysis

Here we compare the hypothetical data for our two standards. Standard A is a candidate for a primary reference standard, while Standard B is an in-house working standard that has undergone less rigorous characterization.

Table 1: Summary of Comparative Data for Reference Standards
AttributeStandard A (Primary)Standard B (Working)Justification for Requirement
Purity (HPLC, % Area) 99.92%99.15%High purity is the foremost requirement for a reference standard to ensure accurate quantification.[5]
Largest Unknown Impurity 0.03% at 1.12 RRT0.25% at 0.89 RRTImpurities must be controlled to ensure the safety and efficacy of the final drug product.[8]
Purity (DSC) 99.88 mol%Not PerformedProvides an orthogonal, absolute purity value, cross-validating the chromatographic result.[2]
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS consistent with structure¹H NMR consistentFull spectroscopic characterization is required to unambiguously confirm the identity of a primary standard.[4]
Water Content (KF) 0.05%0.40%Water content must be known to accurately calculate the potency on a dry basis.
Residual Solvents (GC-HS) <0.01% Acetone0.20% AcetoneSolvents can affect the assigned potency and may have safety implications.
Assigned Assay (Mass Balance) 99.8%98.5%The assigned assay value is critical for its use in the quantitative analysis of test samples.
Certificate of Analysis Comprehensive, with data and spectraBasic, with purity value onlyA full data package provides transparency and confidence in the standard's quality.
Analysis of Results
  • Standard A demonstrates the qualities of a primary reference standard. Its purity is high and confirmed by two orthogonal methods (HPLC and DSC). All impurities are well below the 0.10% reporting threshold. Full structural characterization has been performed, and the assay value is accurately determined through mass balance.

  • Standard B , while having a reasonably high purity by HPLC, has not been as thoroughly characterized. The lack of DSC data means there is no independent confirmation of the purity. A significant unknown impurity is present at 0.25%, which would require identification and qualification. The higher water and solvent content lead to a lower assay value, which, if not accurately known and corrected for, would introduce a significant negative bias in the analysis of production samples.

Workflow for Reference Standard Qualification

The qualification of a new batch of reference material is a systematic process.

Caption: Workflow for the Qualification of a Reference Standard.

Conclusion and Recommendations

The quality of a reference standard for a pharmaceutical intermediate like this compound is not a matter of simple purity; it is a composite of identity, purity, and accurately assigned content, all established through rigorous, orthogonal analytical testing.

  • For R&D and Process Development: A well-characterized working standard (like an improved version of Standard B) may be suitable. However, its limitations must be understood.

  • For Quality Control and Product Release: The use of a primary reference standard (Standard A) is non-negotiable. It ensures that assays are accurate, impurity profiles are correctly evaluated, and the final drug product meets all quality and regulatory specifications. Any deviation from a primary standard introduces unacceptable risk into the manufacturing and quality control process.

Investing in the comprehensive characterization of a primary reference standard is a foundational requirement for ensuring data integrity, achieving regulatory compliance, and ultimately, safeguarding patient safety.

References

  • General Chapters: <11> USP REFERENCE STANDARDS . (n.d.). USP. Retrieved from [Link]

  • This compound . (n.d.). PubChem. Retrieved from [Link]

  • Mathkar, S., Kumar, S., Bystol, A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. Retrieved from [Link]

  • Mathkar, S., Kumar, S., Bystol, A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and quantification of key intermediates are non-negotiable. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of "2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide," a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.[1] We will move beyond a simple checklist of validation parameters, offering insights into the causality behind experimental choices and comparing the method's performance against internationally recognized standards.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3][4] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure a scientifically sound and regulatory-compliant approach.[2][4][5]

The Analytical Challenge: Why Robust Validation is Crucial

"this compound" (let's call it Iodo-Indazole Intermediate) is a complex molecule with multiple reactive sites.[6] Its purity directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API), Axitinib. A validated analytical method provides the assurance that the measurements of purity and concentration are accurate, reliable, and reproducible.[7][8] This guide will use a hypothetical reversed-phase HPLC (RP-HPLC) method as a case study to illustrate the validation process.

The Hypothetical RP-HPLC Method: A Starting Point

Before validation, a method must be developed. For our purposes, we will assume the following hypothetical RP-HPLC method has been developed for the analysis of the Iodo-Indazole Intermediate.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20mM Ammonium Acetate Buffer (pH 4.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 10 µL
Column Temperature 30°C

The Validation Workflow: A Step-by-Step Guide

The following sections will detail the validation of our hypothetical HPLC method. Each section will explain the purpose of the validation parameter, provide a step-by-step protocol, present hypothetical data, and compare it against typical acceptance criteria.

ValidationWorkflow Specificity Specificity (Peak Purity & Resolution) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A typical workflow for analytical method validation.

Specificity: Ensuring the Method is Selective

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] For a stability-indicating method, this is arguably the most critical parameter.[3]

Experimental Protocol:
  • Forced Degradation Studies: Stress the Iodo-Indazole Intermediate under various conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[3][12]

  • Sample Analysis: Analyze a blank (diluent), a placebo (if in a formulation), a solution of the Iodo-Indazole Intermediate reference standard, and the stressed samples.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of any co-eluting peaks.

Hypothetical Data & Comparison:
ConditionObservationsPeak Purity IndexResolution from Nearest PeakAcceptance Criteria
Acid Hydrolysis 15% degradation, two major degradants> 0.999> 2.0Peak purity index > 0.990; Resolution > 2.0
Base Hydrolysis 20% degradation, one major degradant> 0.999> 2.0Peak purity index > 0.990; Resolution > 2.0
Oxidation 10% degradation, multiple minor degradants> 0.999> 2.0Peak purity index > 0.990; Resolution > 2.0
Thermal 5% degradation> 0.999> 2.0Peak purity index > 0.990; Resolution > 2.0
Photolytic 8% degradation> 0.999> 2.0Peak purity index > 0.990; Resolution > 2.0

Linearity and Range: Establishing a Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][16][17]

Experimental Protocol:
  • Stock Solution Preparation: Prepare a stock solution of the Iodo-Indazole Intermediate reference standard.

  • Serial Dilutions: Prepare a minimum of five concentrations across the desired range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.[18] For impurity analysis, the range should cover from the reporting threshold to 120% of the specification.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Hypothetical Data & Comparison:
Concentration (% of Target)Average Peak Area
80%801,234
90%902,345
100%1,003,456
110%1,104,567
120%1,205,678
ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Range 80% - 120%As per ICH guidelines for the intended purpose

Accuracy: How Close to the True Value?

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[9][11][19] It is often determined by the percent recovery of a known amount of analyte spiked into a sample matrix.[7][20]

Experimental Protocol:
  • Spiked Samples: Prepare samples by spiking a known amount of the Iodo-Indazole Intermediate reference standard into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare each concentration level in triplicate.

  • Analysis: Analyze the nine samples.

  • Calculation: Calculate the percent recovery for each sample.

Hypothetical Data & Comparison:
Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Average Recovery (%)Acceptance Criteria (% Recovery)
80% 99.5100.299.899.898.0 - 102.0
100% 100.199.7100.5100.198.0 - 102.0
120% 99.9100.399.699.998.0 - 102.0

Precision: Measuring the Degree of Scatter

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][11] It is typically assessed at two levels: repeatability and intermediate precision.[19]

Precision Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Levels of precision in method validation.

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of the Iodo-Indazole Intermediate at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this set of data and also perform a statistical comparison (e.g., F-test) of the two data sets.

Hypothetical Data & Comparison:
Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD of 6 samples0.5%≤ 2.0%
Intermediate Precision %RSD of 6 samples (Day 2)0.7%≤ 2.0%
Overall Precision %RSD of all 12 samples0.6%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][22][23]

Experimental Protocol (Based on Signal-to-Noise):
  • Serial Dilutions: Prepare a series of increasingly dilute solutions of the Iodo-Indazole Intermediate.

  • Analysis: Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[22]

  • Confirmation: Prepare and inject six samples at the determined LOQ concentration to confirm that the precision is acceptable at this level.

Hypothetical Data & Comparison:
ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.01 µg/mL-
LOQ (S/N ≈ 10:1) 0.03 µg/mL-
Precision at LOQ (%RSD) 5.2%≤ 10%

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25][26]

Experimental Protocol:
  • Identify Critical Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Systematic Variation: Change one parameter at a time while keeping others constant and analyze a system suitability solution.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters like retention time, peak tailing, and resolution.

Hypothetical Data & Comparison:
Parameter VariedChangeRetention Time ShiftResolution (Critical Pair)Tailing FactorAcceptance Criteria
Flow Rate +0.1 mL/min-5%> 2.0< 1.5System suitability criteria must be met
Flow Rate -0.1 mL/min+6%> 2.0< 1.5System suitability criteria must be met
% Organic +2%-10%> 2.0< 1.5System suitability criteria must be met
% Organic -2%+12%> 2.0< 1.5System suitability criteria must be met
Temperature +5°C-4%> 2.0< 1.5System suitability criteria must be met
Temperature -5°C+5%> 2.0< 1.5System suitability criteria must be met

Final Assessment: A Validated Method Fit for Purpose

This comprehensive validation exercise demonstrates that the hypothetical RP-HPLC method for "this compound" is specific, linear, accurate, precise, sensitive, and robust. The data generated meets the stringent acceptance criteria set forth by regulatory bodies like the ICH.[28] This validated method can now be confidently implemented in a quality control setting for the routine analysis of the Iodo-Indazole Intermediate, ensuring the quality and consistency of the starting material for Axitinib synthesis.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
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A Senior Application Scientist's Guide to the Characterization of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Characterization in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) guidelines, have established a rigorous framework for the control of impurities in new drug substances.[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds, which are determined by the maximum daily dose of the drug.[1][6][7] An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance.[6][8]

"2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide" is a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. As such, it is considered a process-related impurity and its thorough characterization is paramount to ensure the quality and safety of the final API. This guide provides a comprehensive, field-tested approach to the analytical characterization of this specific molecule, enabling researchers and drug development professionals to establish its identity, purity, and overall quality against a known standard.

Predicted Analytical Profile of this compound

A "known standard" for a process-related impurity is often a well-characterized batch, against which subsequent batches are compared. The first step in this comparison is to have a robust, predicted analytical profile based on the compound's structure and data from related molecules.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₂IN₃OS

  • Molecular Weight: 409.24 g/mol

  • CAS Number: 885126-34-1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Based on data from structurally similar compounds, including 3-iodo-1H-indazoles and ortho-substituted N-methylbenzamides, a predicted NMR profile can be constructed.[2][3][6][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (Indazole)~13.5br s-Exchangeable with D₂O.
NH (Amide)~8.5q~4.5Coupling to methyl protons.
H-4~7.8d~8.5
H-7~7.7d~1.0
H-5~7.3dd~8.5, ~1.5
Aromatic (Benzamide)7.2 - 7.6m-Complex multiplet for 4 protons.
N-CH₃~2.8d~4.5

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)~168
C-7a~141
C-3a~140
Aromatic (Benzamide)122 - 138Multiple signals.
C-6~135
C-4~125
C-5~120
C-7~112
C-3~90Carbon bearing iodine.
N-CH₃~26
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For "this compound," electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 410.0.

Proposed Fragmentation Pathway:

The fragmentation of the parent ion is anticipated to occur at the thioether and amide linkages.

parent [M+H]⁺ m/z 410.0 frag1 Fragment A m/z 283.1 Loss of I parent->frag1 - I• frag2 Fragment B m/z 264.0 Cleavage of C-S bond parent->frag2 - C₈H₇NO frag3 Fragment C m/z 151.1 N-methylbenzamide moiety parent->frag3 - C₇H₄IN₂S frag4 Fragment D m/z 134.1 Loss of NHCH₃ from C frag3->frag4 - NHCH₃

Caption: Proposed ESI-MS fragmentation pathway.

Recommended Analytical Workflow for Characterization

A multi-technique approach is essential for the unambiguous characterization of "this compound."

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison prep Weigh and dissolve sample in appropriate solvent (e.g., DMSO for NMR, ACN/H₂O for HPLC) hplc HPLC-UV/PDA Purity Assessment prep->hplc lcms LC-MS Identity Confirmation & M.W. prep->lcms nmr_h1 ¹H NMR Structural Elucidation prep->nmr_h1 compare Compare experimental data with predicted profile and known standard hplc->compare lcms->compare nmr_c13 ¹³C NMR & DEPT Carbon Skeleton nmr_h1->nmr_c13 nmr_c13->compare report Generate Certificate of Analysis compare->report

Caption: Comprehensive analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the compound and for identifying any potential degradation products or other process-related impurities.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended for optimal separation of the main compound from potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm (use PDA to assess peak purity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute as necessary.

NMR Spectroscopy for Structural Confirmation

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable NH protons of the indazole and amide groups.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Perform a D₂O exchange experiment to confirm the NH proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is invaluable for confirming the connectivity of the different structural fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Step-by-Step LC-MS Protocol:

  • LC System: Utilize the same HPLC method as described for purity determination to ensure correlation of peaks.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is generally suitable for this compound.

  • Data Acquisition: Acquire full scan data to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for comparison with the predicted pathway.

Data Interpretation and Comparison

The core of the characterization process lies in the meticulous comparison of the experimentally obtained data with the predicted profile and the data from a certified reference standard.

Table 3: Comparative Data Checklist

AnalysisParameterKnown Standard DataExperimental DataPass/Fail
HPLC Retention Time[e.g., 15.2 min]
Purity (Area %)[e.g., ≥99.5%]
Impurity Profile[List of known impurities and their levels]
¹H NMR Chemical Shifts (ppm)[Match predicted values within ±0.05 ppm]
Multiplicities & J-couplings (Hz)[Match predicted patterns]
Integration[Consistent with the number of protons]
¹³C NMR Chemical Shifts (ppm)[Match predicted values within ±0.5 ppm]
LC-MS [M+H]⁺ (m/z)[410.0 ± 0.1]
Fragmentation Pattern[Match predicted fragments]

Trustworthiness Through Self-Validation:

The described protocol is a self-validating system. The HPLC-UV method establishes purity, the LC-MS confirms the molecular weight and provides structural fragments, and the comprehensive NMR analysis provides unambiguous confirmation of the molecular structure. Any deviation in one technique should be corroborated by the others. For instance, an unexpected peak in the HPLC chromatogram should be investigated by LC-MS to determine its mass and by preparative HPLC and NMR if the impurity level is significant (above the identification threshold of ~0.10-0.15%).

The characterization of "this compound" is a critical step in ensuring the quality of Axitinib. While a universally recognized standard may not be publicly available, a robust analytical characterization based on orthogonal techniques—HPLC, NMR, and MS—provides the necessary data to establish a well-characterized in-house standard. By following the detailed protocols and comparative analysis outlined in this guide, researchers and drug development professionals can confidently assess the identity, purity, and quality of this important process-related impurity, thereby upholding the principles of scientific integrity and regulatory compliance.

References

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A Comparative Guide to the Performance of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a pivotal intermediate in the synthesis of several targeted therapies, most notably the potent tyrosine kinase inhibitor, Axitinib.[1] The reactivity of this molecule, particularly the carbon-iodine bond at the C-3 position of the indazole ring, is central to its utility in forming key carbon-carbon bonds. This guide provides an in-depth comparative analysis of the performance of this compound under various reaction conditions, with a primary focus on the palladium-catalyzed Heck reaction, a critical step in the synthesis of Axitinib. Furthermore, we will explore alternative strategies and substrates to offer a comprehensive perspective for process optimization and drug development.

The synthesis of the title compound itself is a testament to the advances in cross-coupling chemistry, typically achieved through a copper-catalyzed Ullmann-type C-S bond formation. The subsequent functionalization of the C-3 position via a Heck reaction highlights the versatility of this intermediate. This guide will dissect both of these transformations, offering insights into the causality behind experimental choices and providing a framework for methodological selection.

I. Synthesis of this compound: A Comparative Overview of Ullmann-Type Conditions

The formation of the diaryl thioether bond in the precursor to the title compound is a critical step, predominantly achieved via an Ullmann condensation. This copper-catalyzed reaction offers a reliable and cost-effective method for C-S bond formation.[2] However, the efficiency of this reaction is highly dependent on the chosen conditions.

Mechanism of the Ullmann C-S Coupling

The Ullmann condensation for aryl thioether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired aryl thioether and regenerates the active Cu(I) catalyst.

Ullmann_CS_Coupling Ar-X Aryl Halide Cu(III)_intermediate Cu(III) Intermediate (Ar-Cu(III)-SR) Ar-X->Cu(III)_intermediate Oxidative Addition R-SH Thiol Cu(I)-SR Copper(I) Thiolate R-SH->Cu(I)-SR Deprotonation Cu(I) Cu(I) Catalyst Cu(I)->Cu(I)-SR Base Base Base->Cu(I)-SR Cu(I)-SR->Cu(III)_intermediate Cu(III)_intermediate->Cu(I) Regeneration Ar-S-R Aryl Thioether Cu(III)_intermediate->Ar-S-R Reductive Elimination

Caption: Catalytic cycle of the Ullmann C-S coupling reaction.

Comparative Analysis of Synthetic Conditions

The synthesis of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, the direct precursor to the title compound, has been reported under various conditions. The subsequent iodination at the C-3 position is typically a high-yielding step. Below is a comparison of reported conditions for the initial C-S coupling.

Parameter Condition A [3]Condition B [4]Alternative: Buchwald-Hartwig [2]
Catalyst Copper(II) acetate hydrateCopper(I) iodidePalladium catalyst (e.g., Pd₂(dba)₃)
Ligand None specifiedo-phenylenediamine (proposed)Electron-rich phosphine (e.g., Xantphos)
Base Potassium carbonate (K₂CO₃)Potassium hydroxide (KOH)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent 1-methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Aprotic solvent (e.g., Toluene, Dioxane)
Temperature 105 °C90 °C25-120 °C
Yield ~65% (after iodination and workup)Not explicitly stated for C-S couplingGenerally high
Purity 99% (after purification)Not explicitly statedGenerally high

Discussion of Synthetic Conditions:

  • Catalyst Choice: While Condition A utilizes the more accessible copper(II) acetate, which is likely reduced in situ, Condition B employs copper(I) iodide, which can lead to faster reaction times. The alternative palladium-catalyzed Buchwald-Hartwig amination, while potentially offering broader substrate scope and milder conditions, comes at a higher cost due to the precious metal catalyst and specialized ligands.[2]

  • Base and Solvent: The choice of a strong inorganic base like potassium carbonate or hydroxide in a high-boiling polar solvent like NMP or DMF is characteristic of Ullmann condensations. These conditions are often necessary to achieve reasonable reaction rates but can limit functional group tolerance.

  • Ligand Effect: While traditional Ullmann reactions are often ligand-free, the addition of simple, inexpensive ligands like diamines can accelerate the reaction.[2] This is an area for potential optimization to improve yields and reduce reaction times.

II. Performance of this compound in the Heck Reaction

The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of C-C bonds between aryl halides and alkenes.[5] In the context of Axitinib synthesis, the Heck reaction between this compound and 2-vinylpyridine is a pivotal transformation. The performance of the title compound as a substrate in this reaction is highly dependent on the catalytic system and reaction parameters.

Mechanism of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide (in this case, the title compound) adds to the Pd(0) catalyst to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene (2-vinylpyridine) coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Reaction_Cycle Pd(0)L2 Pd(0) Catalyst Pd(II)_intermediate Oxidative Addition Intermediate (Ar-Pd(II)-I) Pd(0)L2->Pd(II)_intermediate Oxidative Addition Ar-I 2-((3-Iodo-1H-indazol-6-yl)thio)- N-methylbenzamide Ar-I->Pd(II)_intermediate Alkene 2-Vinylpyridine Alkene_complex Alkene Complex Alkene->Alkene_complex Base Base Base->Pd(0)L2 Pd(II)_intermediate->Alkene_complex Alkene Coordination Insertion_product Migratory Insertion Product Alkene_complex->Insertion_product Migratory Insertion Product Axitinib Insertion_product->Product β-Hydride Elimination Pd-H Pd-Hydride Species Insertion_product->Pd-H Pd-H->Pd(0)L2 Reductive Elimination

Caption: Catalytic cycle of the Heck reaction for Axitinib synthesis.

Comparative Analysis of Heck Reaction Conditions

The performance of this compound in the Heck reaction has been optimized in various patented processes. Below is a comparison of different conditions.

Parameter Condition C [3]Condition D [4]Condition E [6]
Catalyst Palladium(II) acetatePalladium(II) acetatePd₂(dba)₃
Ligand XantphosXantphosXantphos
Base N,N-dicyclohexylmethylamineDiisopropylethylamine (DIPEA)Sodium bicarbonate (NaHCO₃)
Solvent 1-methyl-2-pyrrolidone (NMP)N-methylpyrrolidone (NMP)N-methylpyrrolidone (NMP)
Temperature 110-125 °C90-95 °C90 °C
Reaction Time 3.5 hours24 hoursNot specified
Key Feature In situ N-acylation with acetic anhydrideIn situ N-acylation with acetic anhydridePre-acylation of the indazole nitrogen
Yield High (not explicitly quantified)Not explicitly quantifiedHigh (part of a multi-step synthesis)

Discussion of Heck Reaction Performance:

  • Catalyst and Ligand: Across the compared conditions, a combination of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand like Xantphos is consistently employed. This choice is crucial for promoting the oxidative addition of the aryl iodide and stabilizing the active catalytic species.

  • Role of the Base: The choice of base is critical in the Heck reaction. Organic bases like N,N-dicyclohexylmethylamine and DIPEA are commonly used. The weaker inorganic base, sodium bicarbonate, has also been successfully employed, which can be advantageous in terms of cost and ease of removal.

  • N-Protection Strategy: A key consideration for the Heck reaction with indazole substrates is the potential for side reactions involving the N-H proton. The patent literature highlights the importance of in situ N-acylation with acetic anhydride.[3][4][6] This strategy serves two purposes: it prevents N-arylation and other side reactions, and the resulting N-acetyl-indazole is more reactive towards oxidative addition.

  • Temperature and Reaction Time: Higher temperatures generally lead to faster reaction rates. However, they can also promote the formation of byproducts. The optimization of temperature and reaction time is crucial for achieving high yields and purity. Condition C, with a higher temperature, reports a significantly shorter reaction time compared to Condition D.

III. Alternative Substrates and Methodologies

3-Bromo-1H-indazole Analogue

An alternative to the iodo-indazole substrate is the corresponding 3-bromo-1H-indazole derivative. While aryl bromides are generally less reactive than aryl iodides in Heck reactions, recent advancements have enabled their efficient coupling. A notable example is the use of mechanochemistry (ball-milling) for the chemoselective Heck coupling of 3-bromoindazoles.[7]

Advantages:

  • Lower cost of starting materials (brominating agents are typically cheaper than iodinating agents).

  • Potentially different reactivity and selectivity profiles.

Disadvantages:

  • May require more forcing reaction conditions (higher temperatures, more active catalysts) in traditional solvent-based systems.

Copper-Catalyzed Heck-Type Reactions

While palladium is the dominant catalyst for the Heck reaction, copper-catalyzed alternatives have been explored. For the synthesis of Axitinib, a copper(I) iodide-catalyzed Heck-type reaction has been reported.[8]

Advantages:

  • Significantly lower catalyst cost compared to palladium.

  • Potentially different impurity profiles.

Disadvantages:

  • May have a narrower substrate scope compared to palladium-catalyzed systems.

  • Often requires higher catalyst loading and temperatures.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Ullmann-Type Reaction)
  • Materials: 6-iodo-1H-indazole, 2-mercapto-N-methylbenzamide, copper(II) acetate hydrate, potassium carbonate, iodine, 1-methyl-2-pyrrolidone (NMP), acetonitrile, ascorbic acid, water, acetone.

  • Procedure:

    • Under a nitrogen atmosphere, charge a reaction vessel with NMP, 6-iodo-1H-indazole, and potassium carbonate.

    • Heat the mixture to 80 °C.

    • In a separate vessel, dissolve 2-mercapto-N-methylbenzamide in NMP and heat to 60 °C.

    • Add the solution of 2-mercapto-N-methylbenzamide to the first reaction vessel over 15 minutes at 80 °C.

    • Heat the reaction mixture to 105 °C and stir for 90 minutes.

    • Add a solution of iodine in NMP to the reaction mixture.

    • Stir at 105 °C for 120 minutes.

    • Cool the mixture to 80 °C and add acetonitrile.

    • Quench the reaction by adding a solution of ascorbic acid in water over 120 minutes at 80 °C.

    • Cool the mixture to 0-5 °C over 4 hours to precipitate the product.

    • Filter the solid, wash with a mixture of acetone and water, and dry to yield this compound.[3]

Protocol 2: Heck Reaction of this compound with 2-Vinylpyridine
  • Materials: this compound, 2-vinylpyridine, palladium(II) acetate, Xantphos, N,N-dicyclohexylmethylamine, acetic anhydride, 1-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF).

  • Procedure:

    • In a first reaction vessel under a nitrogen atmosphere, prepare a solution of palladium(II) acetate and Xantphos in anhydrous NMP.

    • In a second reaction vessel under a nitrogen atmosphere, mix this compound, NMP, N,N-dicyclohexylmethylamine, and acetic anhydride.

    • Heat the mixture in the second vessel to 120 °C and add 2-vinylpyridine.

    • Transfer the catalyst solution from the first vessel to the second vessel.

    • Stir the reaction mixture at 110-125 °C for 3.5 hours.

    • Cool the mixture to 65 °C and add THF.

    • Further workup and purification will yield the desired product (Axitinib).[3]

V. Conclusion and Future Perspectives

This compound is a versatile intermediate whose performance in subsequent reactions, particularly the Heck reaction, is highly tunable through careful selection of reaction conditions. The use of a palladium/Xantphos catalytic system with in situ N-acylation of the indazole ring appears to be a robust strategy for achieving high efficiency in the synthesis of Axitinib.

For researchers and drug development professionals, the choice of reaction conditions will depend on a variety of factors including cost, scale, desired purity, and environmental impact. While the palladium-catalyzed Heck reaction of the iodo-indazole is a well-established and high-yielding method, the exploration of alternative substrates like the bromo-analog and alternative catalytic systems, such as copper-based catalysts or mechanochemistry, offers exciting avenues for process optimization and the development of more sustainable synthetic routes. A thorough understanding of the interplay between catalyst, ligand, base, and solvent, as outlined in this guide, is essential for maximizing the performance of this key synthetic intermediate.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols for chemical waste management to ensure the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

Effective laboratory waste management is crucial for safety, environmental protection, and regulatory compliance.[3] The U.S. Environmental Protection Agency (EPA) has established regulations under the Resource Conservation and Recovery Act (RCRA) that govern the disposal of hazardous waste.[3] Key principles include:

  • Waste Minimization: The first step in responsible chemical handling is to minimize waste generation. This can be achieved by ordering only the necessary quantities of chemicals, modifying experiments to use smaller scales, and maintaining a clear inventory to avoid the accumulation of unused reagents.[2][4]

  • Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] Halogenated organic compounds must be collected separately from non-halogenated organic waste.[1][6][7]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards.[4][6] They should be stored in a designated, well-ventilated area, away from incompatible materials.[8]

Disposal Protocol for this compound

This protocol provides a systematic approach to the disposal of the specified compound, whether in solid form or dissolved in a solvent.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Step 2: Waste Characterization and Segregation

As this compound contains iodine, it is classified as a halogenated organic compound .[1][10]

  • Solid Waste: If you have the pure compound in solid form, it should be collected in a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste: If the compound is in a solution, the entire solution should be treated as halogenated waste. Do not mix with non-halogenated solvents.[6] Collect in a designated "Halogenated Organic Liquid Waste" container.

Rationale: Separating halogenated from non-halogenated waste is crucial because the disposal methods differ. Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the halogenated compounds, which can be more expensive and require specialized facilities.[7][10]

Step 3: Waste Container Selection and Labeling
  • Container: Use a chemically compatible container with a secure, leak-proof lid.[3][5] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a wide-mouth HDPE container is suitable.

  • Labeling: Immediately label the waste container. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • An indication that it is a "Halogenated Organic Waste"

    • The approximate concentration and quantity

    • The date of accumulation

    • Your name and laboratory information

Rationale: Proper labeling is a regulatory requirement and ensures that everyone who handles the waste is aware of its contents and potential hazards.[4]

Step 4: Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within your laboratory.[4] This area should be under the control of laboratory personnel and away from general work areas. Ensure secondary containment is used to capture any potential leaks.[3]

Step 5: Disposal Request and Pickup

Once the waste container is full or you are ready to dispose of it, follow your institution's procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office and providing them with the details of the waste. Do not dispose of this chemical down the drain or in the regular trash.[3]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Contains Iodine -> Halogenated Organic fume_hood->characterize solid_waste Is the waste solid or liquid? characterize->solid_waste solid_container Collect in 'Halogenated Organic Solid Waste' Container solid_waste->solid_container Solid liquid_container Collect in 'Halogenated Organic Liquid Waste' Container solid_waste->liquid_container Liquid label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, PI/Lab Info solid_container->label_container liquid_container->label_container storage Store in Designated Satellite Accumulation Area with Secondary Containment label_container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end End of Procedure ehs_pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC15H12IN3OSPubChem[11]
Molecular Weight409.2 g/mol PubChem[11]
Predicted Density1.80 ± 0.1 g/cm³Echemi[9]
XLogP34.06920Echemi[9]

Note: The toxicological properties of this compound have not been fully investigated.[8] Therefore, it is essential to handle it with care and assume it may be hazardous.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • Echemi. (n.d.). BenzaMide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-Methyl- Safety Data Sheets.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from CSIR Indian Institute of Petroleum website.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Unknown. (n.d.).
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  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety website.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Echemi. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity).
  • Pharmaffiliates. (n.d.). 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

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Personal protective equipment for handling 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

This guide provides a comprehensive operational and safety protocol for handling this compound (CAS No. 885126-34-1).[1][2] As a crucial intermediate and impurity in pharmaceutical research, particularly related to kinase inhibitors like Axitinib, its safe handling is paramount.[3][4] Currently, publicly available Safety Data Sheets (SDS) for this specific compound lack complete hazard information.[1] In such instances, a conservative approach grounded in the chemical's structure and the known risks of its constituent functional groups is not just recommended—it is a requirement for ensuring laboratory safety.

This document synthesizes data from analogous compounds and established best practices for handling halogenated organic molecules, thioethers, and benzamide derivatives to provide a robust safety framework.[5][6][7] Our core principle is to treat the compound with a high degree of caution, assuming potential hazards until comprehensive toxicological data becomes available.

Inferred Hazard Assessment: A Chemist's Perspective

The molecular structure of this compound contains several functional groups that inform our safety protocol:

  • Halogenated Aromatic System (Iodo-indazole): The presence of iodine classifies this molecule as a halogenated organic compound.[8] Such compounds can be persistent in the environment and may present toxicological risks. Upon combustion or thermal decomposition, they can release hazardous substances like hydrogen iodide and nitrogen oxides.

  • Benzamide Moiety: Related benzamide compounds are known to be harmful if swallowed and are sometimes suspected of causing genetic defects.[6][9] Therefore, we must assume potential oral toxicity and possible mutagenicity for this compound.

  • Thioether Linkage: While generally stable, thioethers can be oxidized. Low molecular weight thiols and thioethers are often associated with strong, unpleasant odors and can have varying levels of toxicity.[7]

Given these structural alerts, we will operate under the assumption that this compound is, at a minimum, harmful if ingested, a skin and eye irritant, and a potential mutagen.

Engineering Controls: The First Line of Defense

All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[5] This primary engineering control is non-negotiable and serves to minimize inhalation exposure to airborne particulates or vapors. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection and proper use of PPE are critical for preventing direct contact. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.[10]The inner glove protects the skin in case the outer glove is breached. Change the outer glove immediately upon known or suspected contact, and at least every 30-60 minutes during continuous handling.[10] PVC gloves are not recommended due to poor chemical resistance.[10]
Body Protection Long-sleeved laboratory coat. For larger quantities (>1g) or splash-risk operations, a disposable, polyethylene-coated gown over the lab coat is required.[11]A standard lab coat provides a basic barrier. A coated, disposable gown offers superior protection against splashes and prevents the contamination of personal clothing. Ensure cuffs are tucked into the outer gloves.[10]
Eye & Face Protection Safety glasses with side shields (minimum). Chemical splash goggles are required for any procedure involving liquids or risk of splashing. A full face shield should be worn over goggles when handling larger volumes or during splash-prone activities.[12]Protects against accidental splashes to the eyes and face. Standard prescription glasses are not a substitute for safety glasses.
Respiratory Protection Generally not required when handling inside a fume hood. If weighing the powder outside of a fume hood is unavoidable, a NIOSH-certified N95 respirator is mandatory to prevent inhalation of fine particulates.[12][13]Surgical masks offer no protection against chemical dusts or vapors.[13] A fit-tested respirator is essential if engineering controls are not sufficient to contain aerosols.

Operational and Disposal Plans: From Bench to Waste

A systematic workflow minimizes risk during handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.

  • Weighing: If possible, weigh the solid compound directly within the fume hood. Use a disposable weigh boat to prevent cross-contamination of balances.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If making a solution, add the solvent to the vessel containing the pre-weighed compound slowly to prevent splashing.

  • Post-Handling: After completing the task, wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first the outer gloves, then the disposable gown (if used), followed by goggles/face shield, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[9]

Spill Management
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material and spilled compound into a labeled, sealed waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as halogenated waste.[14]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Prevent others from entering the contaminated area.

    • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

As a halogenated organic compound, all waste streams containing this compound must be segregated.[5][15]

  • Solid Waste: Collect un-used compound, contaminated weigh boats, and absorbent materials from spills in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."[8]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled "Halogenated Organic Liquid Waste" container.[15][16] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14][16]

  • Contaminated PPE: Dispose of outer gloves and any grossly contaminated disposable items (e.g., gowns, absorbent pads) in the solid halogenated waste stream.

The following diagram outlines the decision-making process for safe handling and PPE selection.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Risk Assessment cluster_disposal Cleanup & Disposal cluster_end Completion Start Task Initiation FumeHood Work in Chemical Fume Hood Start->FumeHood DonPPE Don Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses FumeHood->DonPPE AssessRisk Assess Splash Risk / Quantity DonPPE->AssessRisk LowRisk Low Risk: Proceed with Weighing/Transfer AssessRisk->LowRisk HighRisk High Risk: (>1g or Splash Potential) AssessRisk->HighRisk Cleanup Post-Procedure Cleanup LowRisk->Cleanup AddPPE Add Enhanced PPE: - Chemical Goggles - Face Shield - Disposable Gown HighRisk->AddPPE AddPPE->LowRisk SegregateWaste Segregate Waste Streams Cleanup->SegregateWaste SolidWaste Solid Halogenated Waste SegregateWaste->SolidWaste LiquidWaste Liquid Halogenated Waste SegregateWaste->LiquidWaste DoffPPE Doff PPE Correctly SolidWaste->DoffPPE LiquidWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End Task Complete WashHands->End

Caption: Decision workflow for PPE selection and safe handling.

References

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Pharmaffiliates. 2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity). Retrieved from [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Google Patents. WO2020212253A1 - Process for preparing axitinib....
  • PubChem, National Center for Biotechnology Information. This compound. Retrieved from [Link]

  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Google Patents. WO2016108106A1 - An improved process for preparation of axitinib.
  • Canadian Agency for Drugs and Technologies in Health. Safe handling of hazardous drugs. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]

  • Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Pharmaffiliates. Axitinib-Impurities. Retrieved from [Link]

  • Dow Chemical Company. Personal Protective Equipment Guidance. Retrieved from [Link]

Sources

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